molecular formula C6H5BrS B030966 2-Bromothiophenol CAS No. 6320-02-1

2-Bromothiophenol

Cat. No.: B030966
CAS No.: 6320-02-1
M. Wt: 189.07 g/mol
InChI Key: YUQUNWNSQDULTI-UHFFFAOYSA-N
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Description

2-Bromothiophenol (2-Bromobenzenethiol) reacts with 4-(4-bromo-3-nitro-phenyl)morpholine to form nitro-sulphide.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromobenzenethiol
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InChI

InChI=1S/C6H5BrS/c7-5-3-1-2-4-6(5)8/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YUQUNWNSQDULTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrS
Source PubChem
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DSSTOX Substance ID

DTXSID3064229
Record name Benzenethiol, 2-bromo-
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Molecular Weight

189.07 g/mol
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CAS No.

6320-02-1
Record name 2-Bromothiophenol
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Foundational & Exploratory

2-Bromothiophenol CAS number 6320-02-1 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromothiophenol (CAS: 6320-02-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a versatile reagent used in organic synthesis and drug discovery. It covers its physicochemical properties, safety and handling protocols, and key applications, with a focus on providing actionable information for laboratory and research settings.

Core Properties and Identification

This compound, also known as 2-bromobenzenethiol, is a clear, yellow liquid characterized by a strong, unpleasant odor.[1][2] Its unique structure, featuring both a bromine atom and a thiol group on a benzene (B151609) ring, makes it a valuable intermediate for synthesizing complex organosulfur compounds.[3]

Table 1: Physicochemical Properties
PropertyValueReference
Appearance Clear yellow liquid[1][2]
Odor Stench[1][4][5]
Boiling Point 128-130 °C / 25 mmHg116 °C / 1013 hPa[2][6][7][8]
Density 1.573 g/mL at 25 °C[2][6][7]
Refractive Index n20/D 1.635[2][6][7]
Flash Point > 110 °C (> 230 °F)[7]
Solubility Immiscible with water, low water solubility[1][4]
Table 2: Chemical Identifiers
IdentifierValueReference
CAS Number 6320-02-1[5][6]
EC Number 228-665-4[5][6]
Molecular Formula C₆H₅BrS[5][6][9]
Molecular Weight 189.07 g/mol [5][6][9]
InChI Key YUQUNWNSQDULTI-UHFFFAOYSA-N[6][7]
SMILES Sc1ccccc1Br[6][7]
Synonyms 2-Bromobenzenethiol, o-Bromothiophenol[1][5][10]

Safety and Handling

This compound is classified as a hazardous substance and requires strict safety protocols. It is toxic if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.[1][4][5]

Signal Word: Danger [5][7]

Table 3: GHS Hazard and Precautionary Statements
CodeStatementReference
H301+H311+H331 Toxic if swallowed, in contact with skin or if inhaled[1][5]
H315 Causes skin irritation[5]
H319 Causes serious eye irritation[5]
H335 May cause respiratory irritation[1][5]
P261 Avoid breathing mist/vapors/spray[1]
P280 Wear protective gloves/protective clothing/eye protection/face protection[5]
P301 + P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[5]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water[5]
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing[5]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing[11]

Due to its hazardous nature, all work with this compound must be conducted within a chemical fume hood with adequate ventilation.[1][4] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[4] It should be stored under an inert atmosphere.[4]

G cluster_prep Preparation & Controls cluster_handling Handling & Storage cluster_response Contingency & Disposal start Obtain Chemical controls Use Engineering Controls (Chemical Fume Hood) start->controls ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) controls->ppe handling Perform Handling Procedures (Avoid contact, inhalation, ingestion) ppe->handling storage Store Appropriately (Inert atmosphere, away from incompatibles) handling->storage spill In Case of Spill/Exposure: - Evacuate - Rinse skin/eyes - Seek immediate medical attention handling->spill If Incident Occurs disposal Dispose as Hazardous Waste (Consult local regulations) storage->disposal End of Lifecycle

Caption: General laboratory workflow for the safe handling of this compound.

Spectroscopic Data

Full spectroscopic data, including Infrared (IR), Mass Spectrometry (MS), 1H NMR, and 13C NMR, are available for this compound through various databases.[9][12][13] Researchers are advised to consult resources such as the NIST Chemistry WebBook for detailed spectra.[9][13][14]

Applications in Research and Drug Development

This compound is a key building block in organic synthesis, valued for its dual reactivity.[3] Its thiol and bromo functionalities allow for diverse chemical transformations, making it a staple in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[3][15]

Key applications include:

  • Synthesis of Fused Heterocycles: It is used as a precursor in the synthesis of fused organosulfur skeletons like phenothiazines and thianthrenes through reactions such as C-H thiolation and C-N amination.[3]

  • Pharmaceutical Intermediates: The compound serves as a starting material for designing and synthesizing new drug candidates with potential therapeutic applications.[3][15] The broader family of brominated thiophenes and thiazoles are pivotal in developing kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases.[16][17]

  • Material Science: It is utilized in the development of new materials, including polymers and coatings.[3][15] A noted reaction is its use with 4-(4-bromo-3-nitro-phenyl)morpholine to create nitro-sulphide compounds.[2][6]

Experimental Protocols

While specific experimental applications are vast, a common use for this class of compound is in synthesis. The following is a representative protocol for the synthesis of this compound from 2-bromoaniline (B46623), illustrating a typical multi-step synthetic pathway.

Synthesis of this compound from 2-Bromoaniline[18]

This procedure involves the diazotization of 2-bromoaniline followed by subsequent conversion.

Step 1: Diazotization

  • In a suitable reaction vessel, 2-bromoaniline is dissolved in aqueous hydrochloric acid (aq. HCl).

  • The solution is cooled to 0 °C in an ice bath.

  • An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise over a period of 0.75 hours, maintaining the temperature at 0 °C to form the 2-bromobenzenediazonium chloride intermediate.

Step 2: Hydrolysis/Decomposition

  • The reaction mixture containing the diazonium salt is then warmed to 50-55 °C and stirred for 0.5 hours. This step is described as involving the addition of water.

Step 3: Thiolation

  • To the resulting mixture, potassium hydroxide (B78521) (KOH) dissolved in ethanol (B145695) is added.

  • The reaction is heated and maintained for 10 hours to yield the final this compound product.

Note: This generalized protocol is based on a cited synthetic route.[18] Researchers should consult the primary literature and perform their own risk assessments and optimization before undertaking any laboratory work.

References

An In-depth Technical Guide to 2-Bromobenzenethiol: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromobenzenethiol. It includes detailed experimental protocols for its synthesis and its conversion to key bioactive scaffolds, alongside an analysis of its spectral characteristics. This document is intended to serve as a valuable resource for professionals in research and development, particularly those engaged in medicinal chemistry and the synthesis of novel therapeutic agents.

Core Physical and Chemical Properties

2-Bromobenzenethiol, also known as 2-bromothiophenol, is a versatile reagent in organic synthesis, primarily utilized as a precursor for various sulfur-containing heterocyclic compounds. Its physical and chemical characteristics are summarized below.

Physical Properties

The key physical properties of 2-Bromobenzenethiol are presented in Table 1 for easy reference.

PropertyValueReference(s)
Molecular Formula C₆H₅BrS[1][2][3]
Molecular Weight 189.07 g/mol [1][2][3]
Appearance Colorless to light yellow or orange clear liquid[4]
Boiling Point 93 °C at 6 mmHg128-130 °C at 25 mmHg114-116 °C at 10 mmHg[4][5][6]
Density 1.61 g/mL at 20/20 °C1.573 g/mL at 25 °C[2][4]
Refractive Index (n²⁰/D) 1.641.635[2][4]
Solubility Information not widely available, likely soluble in organic solvents.[7]
Odor Stench[6]
Chemical Properties and Reactivity

2-Bromobenzenethiol is characterized by the presence of a thiol (-SH) and a bromo (-Br) group on a benzene (B151609) ring, which dictates its reactivity. The thiol group is nucleophilic and readily undergoes S-alkylation, S-arylation, and oxidation reactions. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, or can be displaced by strong nucleophiles under certain conditions.

A notable application of 2-Bromobenzenethiol is in the synthesis of phenothiazines and thianthrenes, which are important scaffolds in medicinal chemistry. For instance, it can react with 2-iodoaniline (B362364) in the presence of a copper catalyst to form phenothiazine (B1677639).[8] It also serves as a precursor for other bioactive organosulfur compounds.[4][9]

Spectroscopic Data Analysis

The structural features of 2-Bromobenzenethiol can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the four aromatic protons and the thiol proton. The aromatic protons would appear as multiplets in the region of δ 7.0-7.6 ppm. The thiol proton (S-H) typically appears as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would display six signals for the aromatic carbons. The carbon bearing the bromine atom would be expected to have a chemical shift in the range of δ 110-120 ppm, while the carbon attached to the sulfur atom would appear around δ 130-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromobenzenethiol exhibits characteristic absorption bands that confirm the presence of its functional groups. Key absorptions include:

  • S-H stretch: A weak absorption band is typically observed in the region of 2550-2600 cm⁻¹.

  • Aromatic C-H stretch: Bands appear above 3000 cm⁻¹.

  • C=C aromatic stretch: Multiple bands are present in the 1400-1600 cm⁻¹ region.

  • C-Br stretch: A strong absorption is expected in the fingerprint region, typically between 500-600 cm⁻¹.[10]

Mass Spectrometry (MS)

The mass spectrum of 2-Bromobenzenethiol shows a characteristic isotopic pattern for a bromine-containing compound, with two peaks for the molecular ion (M⁺ and M⁺+2) of almost equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[11] The molecular ion peaks would be observed at m/z 188 and 190. Fragmentation may involve the loss of the thiol group (-SH) or the bromine atom.

Experimental Protocols

Detailed methodologies for the synthesis of 2-Bromobenzenethiol equivalents and its subsequent conversion to phenothiazine are provided below.

Synthesis of 2-Bromobenzenethiol Equivalents via Aryne Intermediates

A modern and efficient method for preparing 2-bromobenzenethiol equivalents involves the bromothiolation of aryne intermediates.[12] This approach offers advantages over traditional methods, such as improved regioselectivity and functional group tolerance.[12]

Materials:

Procedure:

  • In a 5 mL screw-top vial, a mixture of 4,5-dimethoxy-2-trimethylsilylphenyl triflate (26.7 mg, 74.5 µmol, 1.5 equiv) and potassium O-ethyl dithiocarbonate (8.0 mg, 50 µmol) is dissolved in 1,2-dimethoxyethane (0.67 mL).

  • To this solution, add bromopentafluorobenzene (31.6 µL, 0.250 mmol, 5.0 equiv), 18-crown-6-ether (52.8 mg, 0.200 mmol, 4.0 equiv), and potassium fluoride (8.7 mg, 0.15 mmol, 3.0 equiv) at room temperature.

  • The mixture is stirred for 24 hours at 0 °C and then allowed to warm to room temperature.

  • The reaction mixture is filtered through a short pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by preparative thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate (4:1) as the eluent to yield the S-(2-bromo-4,5-dimethoxyphenyl) O-ethyl carbonodithioate product.[12]

Synthesis of Phenothiazine from 2-Bromobenzenethiol

Phenothiazines are a class of compounds with significant biological activity. One synthetic route involves the reaction of 2-bromobenzenethiol with an appropriate amino-partner. A representative protocol for a related synthesis of phenothiazine from 2-iodoaniline and 2-bromobenzenethiol is described below.[8]

Materials:

  • 2-Iodoaniline

  • 2-Bromobenzenethiol

  • Copper(I) iodide (CuI)

  • L-proline

  • 2-Methoxyethanol

Procedure:

  • A reaction mixture of 2-iodoaniline, 2-bromobenzenethiol, CuI (10 mol%), and L-proline (20 mol%) is prepared in 2-methoxyethanol.

  • The mixture is heated to 110 °C for 48–72 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the phenothiazine product.

Applications in Drug Development and Signaling Pathways

2-Bromobenzenethiol is a valuable starting material for the synthesis of various bioactive molecules, most notably phenothiazine and thianthrene (B1682798) derivatives.

Phenothiazine Derivatives

Phenothiazines are a well-established class of compounds with a broad range of biological activities, including antipsychotic, antiemetic, and antihistaminic effects.[1][12] More recently, their potential as anticancer agents has been explored.[1][8] Phenothiazine derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Inhibition of Calmodulin (CaM): CaM is a calcium-binding protein involved in cell cycle regulation. Phenothiazines can inhibit CaM, leading to cell cycle arrest.[12]

  • Reactivation of Protein Phosphatase 2A (PP2A): PP2A is a tumor suppressor that is often inactivated in cancer cells. Certain phenothiazines can reactivate PP2A, leading to the inactivation of oncogenic signaling pathways.[12]

  • Modulation of Signaling Pathways: Phenothiazines can influence key signaling pathways involved in cancer progression, such as the MAPK, Wnt, and retinoic acid signaling pathways.[1][4] They have also been shown to inhibit the PDK1/Akt and MAPK/ERK1/2 pathways and induce apoptosis by inhibiting the Akt/mTOR pathway.[8]

Thianthrene Derivatives

Thianthrenes are another class of sulfur-containing heterocycles that can be synthesized from precursors like 2-bromobenzenethiol.[4][9] While their biological activities are less explored than phenothiazines, they have been investigated for applications in dermal infections.[9] The development of efficient synthetic methods for functionalized thianthrenes is opening up new avenues for exploring their therapeutic potential.[9]

Visualizations

Experimental Workflow: Synthesis of 2-Bromobenzenethiol Equivalent

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start1 4,5-dimethoxy-2-trimethylsilylphenyl triflate dissolve Dissolve triflate and dithiocarbonate in DME start1->dissolve start2 Potassium O-ethyl dithiocarbonate start2->dissolve start3 Bromopentafluorobenzene add_reagents Add bromopentafluorobenzene, 18-crown-6, and KF start3->add_reagents start4 18-crown-6-ether start4->add_reagents start5 Potassium fluoride start5->add_reagents start6 1,2-dimethoxyethane (Solvent) start6->dissolve dissolve->add_reagents stir Stir at 0°C for 24h, then warm to RT add_reagents->stir filter Filter through Celite stir->filter concentrate Concentrate filtrate filter->concentrate purify Purify by preparative TLC (n-hexane/EtOAc = 4:1) concentrate->purify product S-(2-bromo-4,5-dimethoxyphenyl) O-ethyl carbonodithioate purify->product G cluster_pheno Phenothiazine Derivatives cluster_targets Cellular Targets & Pathways cluster_effects Cellular Effects pheno Phenothiazine cam Calmodulin (CaM) pheno->cam inhibits pp2a Protein Phosphatase 2A (PP2A) pheno->pp2a reactivates mapk MAPK Pathway pheno->mapk modulates wnt Wnt Pathway pheno->wnt modulates akt_mtor Akt/mTOR Pathway pheno->akt_mtor inhibits cell_cycle_arrest Cell Cycle Arrest cam->cell_cycle_arrest leads to inhibit_proliferation Inhibition of Proliferation pp2a->inhibit_proliferation leads to mapk->inhibit_proliferation wnt->inhibit_proliferation apoptosis Apoptosis akt_mtor->apoptosis induces

References

An In-Depth Technical Guide to 2-Bromothiophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromothiophenol, a key intermediate in organic synthesis. This document details its fundamental chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of pharmaceuticals and other advanced materials.

Core Chemical and Physical Data

This compound, also known as 2-bromobenzenethiol, is an organosulfur compound with a distinct chemical profile that makes it a versatile reagent. Its key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₅BrS[1][2]
Molecular Weight 189.07 g/mol [1][2]
CAS Number 6320-02-1[1]
Appearance Clear yellow liquid[3]
Boiling Point 128-130 °C at 25 mmHg[3]
Density 1.573 g/mL at 25 °C[3]
Refractive Index n20/D 1.635[3]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is commonly achieved through a multi-step process starting from 2-bromoaniline (B46623). This procedure involves the formation of a diazonium salt, followed by a reaction with a sulfur-containing nucleophile and subsequent hydrolysis.

Experimental Protocol: Synthesis via Diazotization of 2-Bromoaniline

This protocol is based on established methods for the conversion of anilines to thiophenols.

Step 1: Diazotization of 2-Bromoaniline

  • In a well-ventilated fume hood, a solution of 2-bromoaniline is prepared in an aqueous acidic medium, typically hydrochloric acid.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the 2-bromoaniline solution while maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (using starch-iodide paper). This reaction forms the 2-bromobenzenediazonium chloride intermediate.

Step 2: Reaction with Potassium Ethyl Xanthate

  • In a separate flask, a solution of potassium ethyl xanthate is prepared in water.

  • The freshly prepared, cold 2-bromobenzenediazonium chloride solution is slowly added to the potassium ethyl xanthate solution. Vigorous stirring is maintained throughout the addition.

  • The reaction mixture is allowed to stir for several hours at a controlled temperature, which may be gradually increased to facilitate the reaction.

Step 3: Hydrolysis and Isolation

  • The reaction mixture is then heated, often with the addition of a base such as potassium hydroxide (B78521) in ethanol, to hydrolyze the xanthate intermediate.

  • The reaction is heated under reflux for a specified period to ensure complete hydrolysis.

  • After cooling, the reaction mixture is acidified, and the product, this compound, is extracted using an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by vacuum distillation to obtain pure this compound.

Logical Workflow and Signaling Pathways

The synthesis of this compound from 2-bromoaniline can be visualized as a sequential process. The following diagram illustrates the key transformations in this synthetic pathway.

G A 2-Bromoaniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C 2-Bromobenzenediazonium Chloride B->C D Reaction with Potassium Ethyl Xanthate C->D Step 2 E Xanthate Intermediate D->E F Hydrolysis (KOH, Ethanol, Heat) E->F Step 3 G This compound F->G

References

A Technical Guide to the Synthesis of Substituted Thiophenols from Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of modern synthetic methodologies for the formation of carbon-sulfur (C–S) bonds to produce substituted thiophenols and their derivatives from aryl halides. Aryl thiols and thioethers are critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile methods for their synthesis is a central focus in organic chemistry. This document details the predominant transition-metal-catalyzed cross-coupling strategies, focusing on palladium, copper, and nickel systems, which have largely replaced harsher, classical methods.

Core Methodologies: An Overview

The direct synthesis of thiophenols via C–S cross-coupling has been dominated by transition-metal catalysis. The choice of catalyst—typically based on palladium, copper, or nickel—depends on the substrate scope, functional group tolerance, cost considerations, and the desired reaction conditions. These methods are analogous to the well-established Buchwald-Hartwig amination for C–N bond formation.[1]

Palladium-Catalyzed Thiolation

Palladium catalysis is one of the most robust and versatile methods for C–S cross-coupling.[2][3] It offers broad substrate scope, including aryl bromides, iodides, triflates, and even activated chlorides, and is compatible with a wide range of functional groups.[3][4] The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the thiol, and finally, reductive elimination to yield the aryl thioether and regenerate the Pd(0) catalyst.[1] The selection of ligands, typically bulky, electron-rich phosphines like Xantphos or DPPF, is crucial for achieving high efficiency and preventing the formation of disulfide byproducts.[3][5]

Copper-Catalyzed Thiolation

Copper-catalyzed methods, often referred to as Ullmann-type couplings, represent a cost-effective alternative to palladium.[6] These reactions are particularly effective for aryl iodides.[7][8][9] Modern protocols often utilize simple, ligand-free copper salts like CuI, making the systems operationally simple and economical.[6][9] Various sulfur sources can be employed, including thiols and inorganic sulfides like Na₂S·9H₂O, which allow for the direct synthesis of aryl thiols.[7][8][10] Some methods have been developed that proceed under mild, and even photoinduced, conditions at low temperatures.[11]

Nickel-Catalyzed Thiolation

Nickel catalysis has emerged as a powerful tool, especially for the activation of less reactive and more economical aryl chlorides.[5] Nickel systems can couple a range of aryl (pseudo)halides with both aryl and alkyl thiols.[12][13] Recent advancements include mechanochemical methods that can be set up in the air and require lower catalyst loadings than solution-based counterparts.[12][14] The catalytic cycle for nickel is believed to proceed through a Ni(0)/Ni(II) pathway, similar to palladium.[12]

Data Presentation: Comparative Performance

The following tables summarize quantitative data for representative catalytic systems, allowing for easy comparison of their scope and efficiency.

Table 1: Palladium-Catalyzed Coupling of Aryl Halides with Thiols

Entry Aryl Halide Thiol Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 4-Bromotoluene 4-Methoxythiophenol Pd₂(dba)₃ / Xantphos i-Pr₂NEt Dioxane 100 3 98 [3]
2 Phenyl triflate 4-Methoxythiophenol Pd₂(dba)₃ / Xantphos i-Pr₂NEt Dioxane 100 3 96 [3]
3 4-Chlorobenzonitrile Thiophenol Pd(OAc)₂ / DiPPF NaOt-Bu Toluene (B28343) 100 18 94 [4]
4 4-Bromoacetophenone Dodecanethiol Pd(OAc)₂ / DPPF DIPEA Toluene 80 3 95 [5]

| 5 | 1-Bromonaphthalene| Thiophenol | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 91 |[3] |

DiPPF: 1,1'-Bis(diisopropylphosphino)ferrocene; DPPF: 1,1'-Bis(diphenylphosphino)ferrocene; dba: dibenzylideneacetone

Table 2: Copper-Catalyzed Synthesis of Aryl Thiols from Aryl Iodides | Entry | Aryl Iodide | Sulfur Source | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |:---:|:---|:---|:---|:---|:---|:---:|:---:|:---:|:---| | 1 | 4-Iodotoluene | Na₂S·9H₂O | Cu powder | 1,2-Ethanedithiol | DMSO | 100 | 20 | 97 |[8] | | 2 | 4-Iodoanisole | Na₂S·9H₂O | Cu powder | 1,2-Ethanedithiol | DMSO | 100 | 20 | 93 |[8] | | 3 | 1-Iodonaphthalene | Na₂S·9H₂O | Cu powder | 1,2-Ethanedithiol | DMSO | 100 | 20 | 89 |[8] | | 4 | 4-Iodobenzonitrile | Thiophenol | CuI | None (Ligand-free) | K₂CO₃ | NMP | 110 | 24 | 93 |[6] | | 5 | Iodobenzene | Sulfur Powder | CuI nanoparticles | n-Bu₄NOH | H₂O | 40 | 24 | 92 |[15] |

NMP: N-Methyl-2-pyrrolidone

Table 3: Nickel-Catalyzed Coupling of Aryl Halides with Thiols

Entry Aryl Halide Thiol Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 4-Chlorotoluene Dodecanethiol NiCl₂(dppp) NaOt-Bu Toluene 100 24 95 N/A
2 Phenyl triflate Thiophenol Ni(cod)₂ / DPEphos K₃PO₄ Dioxane 80 16 92 [13]
3 4-Bromoanisole Thiophenol XantNi-Cl Et₃N Ball Mill 30 2 98 [12]
4 2-Bromopyridine Cyclohexanethiol NiCl₂(PCy₃)₂ NaOt-Bu Dioxane 80 12 88 N/A

| 5 | 4-Iodotoluene | Thiophenol | Ni pincer complex | KOtBu | Toluene | 110 | 20 | >95 |[16] |

dppp: 1,3-Bis(diphenylphosphino)propane; cod: 1,5-cyclooctadiene; DPEphos: Bis(2-diphenylphosphinophenyl)ether; PCy₃: Tricyclohexylphosphine

Experimental Protocols

The following sections provide generalized, detailed methodologies for the key catalytic systems.

General Protocol for Palladium-Catalyzed Thiolation

This procedure is representative for the coupling of an aryl bromide with a thiol using a palladium/phosphine (B1218219) ligand system.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or i-Pr₂NEt, 1.5-2.0 equivalents).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equivalent), the thiol (1.1-1.2 equivalents), and the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Stir the mixture at the specified temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to afford the desired aryl thioether.[3][17]

General Protocol for Copper-Catalyzed Direct Thiol Synthesis

This protocol describes the synthesis of an aryl thiol from an aryl iodide using sodium sulfide (B99878).[8]

  • Reaction Setup: In a test tube or reaction flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equivalent), copper powder (0.1 equivalents), and sodium sulfide nonahydrate (Na₂S·9H₂O, 3.0 equivalents).

  • Solvent Addition: Add the solvent (e.g., DMSO).

  • Inert Atmosphere & Additive: Flush the vessel with argon. Add the catalytic reagent (e.g., 1,2-ethanedithiol, 0.1 equivalents) via syringe.

  • Reaction: Seal the vessel and stir the mixture at 100 °C for the specified time (typically 20 hours).

  • Workup: Cool the reaction to room temperature. Add aqueous HCl (e.g., 1 M) to quench the reaction and neutralize the excess sulfide.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the target aryl thiol.[8]

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of the processes involved in the synthesis of thiophenols.

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for a transition-metal-catalyzed C–S cross-coupling reaction.

G reagents 1. Reagent Preparation (Aryl Halide, Thiol, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert Atmosphere Purge) reagents->setup addition 3. Reagent & Solvent Addition setup->addition reaction 4. Reaction (Heating & Stirring) addition->reaction monitoring 5. Progress Monitoring (TLC / GC-MS) reaction->monitoring workup 6. Aqueous Workup (Quenching & Extraction) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product (Substituted Thiophenol) purification->product

Figure 1. General experimental workflow for C-S cross-coupling.
Key Reaction Components

This diagram shows the logical relationship between the essential components required for a successful C–S coupling reaction.

G sub1 Aryl Halide (Ar-X) product Aryl Thioether (Ar-SR) sub1->product sub2 Thiol Source (R-SH) sub2->product catalyst Catalyst (Pd, Cu, or Ni) catalyst->product facilitates ligand Ligand (e.g., Phosphine) ligand->catalyst activates base Base (e.g., K₂CO₃, NaOtBu) base->product enables

Figure 2. Relationship of key components in C-S coupling.
Palladium Catalytic Cycle

The mechanism for the palladium-catalyzed C–S coupling reaction is illustrated below, analogous to the Buchwald-Hartwig amination cycle.[1][18]

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa ar_x Aryl Halide (Ar-X) ar_x->oa rsh Thiol (R-SH) + Base le Ligand Exchange rsh->le arsr Aryl Thioether (Ar-SR) oa->le Ar-Pd(II)(X)L₂ re Reductive Elimination le->re Ar-Pd(II)(SR)L₂ re->pd0 re->arsr

Figure 3. Simplified Pd(0)/Pd(II) catalytic cycle for C-S coupling.

References

A Technical Guide to 2-Bromobenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 20, 2025

Abstract

This document provides a comprehensive technical overview of 2-Bromobenzenethiol (commonly known as 2-Bromothiophenol), a key reagent and building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. It details the compound's nomenclature, physicochemical properties, synthesis protocols, and significant applications. Emphasis is placed on its role as a precursor in the development of novel therapeutic agents and functional materials. Safety and handling protocols are also summarized to ensure proper laboratory practice.

Nomenclature and Identification

The compound commonly referred to as this compound is systematically named 2-Bromobenzenethiol according to IUPAC nomenclature.[1][2] This name accurately describes its structure: a benzene (B151609) ring substituted with a thiol (-SH) group and a bromine atom at the ortho (position 2) position.

IdentifierValue
IUPAC Name 2-Bromobenzenethiol
Common Synonyms This compound, o-Bromothiophenol, 2-Bromophenyl mercaptan
CAS Number 6320-02-1[1][3][4]
EC Number 228-665-4[1][4]
Molecular Formula C₆H₅BrS[1][3]
Molecular Weight 189.07 g/mol [1][3]
InChI Key YUQUNWNSQDULTI-UHFFFAOYSA-N[1][2]

Physicochemical Properties

2-Bromobenzenethiol is a colorless to clear yellow liquid characterized by a strong, unpleasant stench.[5][6][7] It is sensitive to air and requires storage under an inert atmosphere.[7][8]

PropertyValueReference
Appearance Colorless to light orange/yellow clear liquid[5]
Physical State (at 20°C) Liquid
Boiling Point 241.1°C at 760 mmHg128-130°C at 25 mmHg114-116°C at 10 mmHg[4][5][9][6][7]
Density 1.573 g/mL at 25°C[5][9]
Refractive Index (n20/D) 1.635[5][9]
Flash Point >110°C (>230°F)[6][9]
Purity (Typical) >97% (GC)[9]

Synthesis and Manufacturing

While several synthetic routes exist, a prevalent modern approach involves the functionalization of aryne intermediates. This method offers advantages in terms of regioselectivity and functional group tolerance.[10][11]

Experimental Protocol: Synthesis via Bromothiolation of Aryne Intermediates

This protocol is adapted from a novel method for synthesizing o-bromobenzenethiol equivalents, which provides a stable and odorless pathway to diverse organosulfur compounds.[10][11][12] The core of this process is the reaction of an aryne precursor with a xanthate, followed by bromination.

G cluster_setup Reaction Setup cluster_process Reaction Process cluster_purification Purification reagents Aryl Triflates Potassium Xanthate 18-crown-6 Potassium Fluoride (B91410) stir Stir at 0°C for 24h reagents->stir Add reagents to solvent solvent Acetonitrile (B52724) (Solvent) solvent->stir atmosphere Inert Atmosphere (N2 or Ar) atmosphere->stir warm Warm to Room Temperature stir->warm filter Filter through Celite warm->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Preparative TLC (n-hexane/EtOAc) concentrate->purify product Final Product: S-(2-bromo-aryl) O-ethyl carbonodithioate purify->product

Caption: Experimental workflow for aryne-based synthesis.

Methodology:

  • Aryne Generation: An o-silylaryl triflate (e.g., 4,5-dimethoxy-2-trimethylsilylphenyl triflate) is used as the aryne precursor.[10]

  • Reaction Mixture: In a vial under an inert atmosphere, the aryl triflate, potassium O-ethyl dithiocarbonate (xanthate), 18-crown-6, and potassium fluoride are combined in a solvent such as acetonitrile or 1,2-dimethoxyethane.[10] An electrophilic bromine source (e.g., bromopentafluorobenzene) is included for the bromothiolation.[10]

  • Reaction Conditions: The mixture is stirred at 0°C for approximately 24 hours and then allowed to warm to room temperature.[10]

  • Workup: The resulting mixture is filtered through a celite pad to remove solid residues. The filtrate is then concentrated under reduced pressure.[10]

  • Purification: The crude residue is purified using preparative thin-layer chromatography (TLC) with a solvent system like n-hexane/EtOAc to yield the target S-(2-bromo-aryl) O-ethyl carbonodithioate, which serves as a stable equivalent of 2-bromobenzenethiol.[10]

This method avoids the direct handling of volatile and malodorous thiols while enabling the synthesis of highly functionalized derivatives.[11]

Applications in Drug Development and Organic Synthesis

2-Bromobenzenethiol is a valuable intermediate in the synthesis of a wide range of organic compounds.[13] Its bifunctional nature—a nucleophilic thiol group and a bromine atom amenable to cross-coupling reactions—makes it a versatile building block.

  • Pharmaceutical Synthesis: It serves as a starting material for developing pharmaceutical compounds.[13] The thiol group can be used to form thioether linkages, while the bromine atom can participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to build molecular complexity.

  • Precursor to Heterocycles: It is used in the synthesis of sulfur-containing heterocyclic compounds, such as phenothiazines and thianthrenes, which are scaffolds present in many bioactive molecules.[11][12]

  • Materials Science: The compound is utilized in the development of novel materials, including polymers and coatings, where its specific chemical properties are advantageous.[13]

The general reactivity pathway involves the nucleophilic thiol group reacting with an electrophile, followed by a transition-metal-catalyzed cross-coupling at the C-Br bond, or vice-versa.

G cluster_path_A Pathway A: Thiol Reaction First cluster_path_B Pathway B: C-Br Reaction First start 2-Bromobenzenethiol A1 Nucleophilic Attack (e.g., Alkylation, Acylation) start->A1 + Electrophile B1 Cross-Coupling Reaction (e.g., Sonogashira, Heck) start->B1 + Coupling Partner + Catalyst A2 Thioether/Thioester Intermediate A1->A2 A3 Cross-Coupling Reaction (e.g., Suzuki, Buchwald) A2->A3 + Coupling Partner + Catalyst end Complex Organic Molecule (e.g., Pharmaceutical, Ligand) A3->end B2 Aryl-Substituted Thiophenol Intermediate B1->B2 B3 Thiol Derivatization B2->B3 + Electrophile B3->end

Caption: Synthetic pathways utilizing 2-Bromobenzenethiol.

Safety and Handling

2-Bromobenzenethiol is a hazardous substance that requires careful handling in a controlled laboratory environment.

Hazard ClassGHS Classification
Acute Toxicity Category 3 (Oral, Dermal, Inhalation). Toxic if swallowed, in contact with skin, or if inhaled.[1][6][7]
Skin Corrosion/Irritation Category 1B or 2. Causes severe skin burns and eye damage, or causes skin irritation.[1]
Eye Damage/Irritation Category 2. Causes serious eye irritation.[1][7]
Target Organ Toxicity Category 3 (Single Exposure). May cause respiratory irritation.[1][7]

Handling Recommendations:

  • Ventilation: Use only under a chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. A respirator with an appropriate filter (e.g., ABEK type) is recommended.[7][9]

  • Storage: Store refrigerated (0-10°C) under an inert gas like nitrogen or argon.[3] The material is air and heat sensitive.

  • Spills: Absorb spills with inert material and place in a suitable, closed container for disposal. Evacuate personnel and ensure adequate ventilation.[6]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and call a physician immediately.[6]

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with a thorough understanding of the material's hazards and in accordance with established safety protocols.

References

An In-depth Technical Guide on the Core Reaction Pathways of 2-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiophenol (also known as 2-bromobenzenethiol) is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, featuring both a nucleophilic thiol group and a reactive carbon-bromine bond on an aromatic ring, allows it to serve as a valuable building block for a diverse array of complex molecules. This dual functionality makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the fundamental reaction pathways of this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in its effective utilization.

Core Physicochemical and Spectroscopic Data

A foundational understanding of this compound's properties is crucial for its application in synthesis.

PropertyValue
Molecular Formula C₆H₅BrS
Molecular Weight 189.07 g/mol
Appearance Colorless to very deep yellow liquid
Boiling Point 128-130 °C at 25 mmHg
Density 1.573 g/mL at 25 °C
Refractive Index n20/D 1.635

Spectroscopic Data:

  • Mass Spectrometry (EI-MS): The mass spectrum of this compound typically shows a characteristic molecular ion peak cluster at m/z 188/190, reflecting the isotopic distribution of bromine.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies include those associated with the S-H and C-Br stretching modes.

Fundamental Reaction Pathways

This compound undergoes a variety of transformations, primarily centered around its thiol and bromo-aryl moieties. The principal reaction pathways include palladium-catalyzed cross-coupling reactions, copper-catalyzed Ullmann-type condensations, oxidation of the thiol group, and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the arylation at the bromine-bearing carbon. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromothiophene Analogs

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromothiophenePhenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃Toluene/H₂O801285-95
22-Bromo-5-(2-ethylhexyl)thiopheneArylboronic acidPd(PPh₃)₄ (1-5)K₂CO₃1,4-Dioxane/H₂O80-10012-24~70-90
3BromobenzenePhenylboronic acidPd(OAc)₂/LigandK₃PO₄Dioxane60-10519-24quant.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General)

This protocol is adapted from procedures for similar 2-bromo-heterocycles and serves as a representative method.[2]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio, 5 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Br (this compound) Pd(II)_Complex Ar-Pd(II)L₂(Br) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)₂ Base Pd(II)_Aryl_Boronate Ar-Pd(II)L₂(Ar') Transmetalation->Pd(II)_Aryl_Boronate Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Boronate->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-Ar' Reductive_Elimination->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Copper-Catalyzed C-S and C-N Coupling: The Ullmann Condensation

The Ullmann condensation is a classical method for forming C-S and C-N bonds using a copper catalyst, often at elevated temperatures.[3][4] This reaction is particularly useful for synthesizing diaryl thioethers and N-aryl amines from this compound. Modern protocols often employ ligands to facilitate the reaction under milder conditions. The mechanism is thought to involve the formation of a copper(I) thiolate or amide, which then reacts with the aryl halide.

Quantitative Data for Ullmann-Type Reactions

EntryAryl HalideNucleophileCatalystBaseSolventTemp (°C)Yield (%)
1BromobenzeneN,N-dimethylethylenediamineCuI (10 mol%)K₂CO₃ChCl/Glycerol6098
2Aryl HalidesAnilinesCuI/Ligandt-BuOKDeep Eutectic Solvent60-100Good to Excellent
3Aryl IodidesThiolsCuIK₂CO₃DMF110High

Detailed Experimental Protocol: Ullmann C-S Coupling

This protocol is a general representation of a modern Ullmann-type C-S coupling.

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the desired thiol (1.2 mmol, 1.2 equiv.), a copper(I) source such as CuI (0.1 mmol, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and a base like K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP (5 mL).

  • Reaction: Seal the vessel and heat the mixture to 100-150 °C with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Ullmann Condensation (C-S Coupling) Workflow

Ullmann_Workflow Start Start Setup Combine Reactants: This compound, Thiol, Cu(I) Catalyst, Base, Ligand Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent (e.g., DMF) Inert->Solvent Heat Heat and Stir (e.g., 100-150 °C) Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Cool, Dilute with Water, and Extract Monitor->Workup Reaction Complete Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify Product Diaryl Thioether Product Purify->Product

Experimental workflow for Ullmann C-S coupling.
Oxidation to Disulfides

The thiol group of this compound is readily oxidized to form the corresponding disulfide, bis(2-bromophenyl) disulfide. This transformation can be achieved using a variety of oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice. The reaction can be catalyzed by various species, including iodide ions.

Quantitative Data for Thiol Oxidation

EntryThiolOxidantCatalystSolventTemp (°C)Yield (%)
1Benzyl mercaptan30% H₂O₂I₂ (cat.)EtOAcRoom Temp95
2ThiophenolDMSOHI (cat.)AcetonitrileRoom Temp95
3Various ThiolsH₂O₂CrK(SO₄)₂ (cat.)60% MethanolRoom TempExcellent

Detailed Experimental Protocol: Oxidation to Disulfide

This protocol is based on the oxidation of thiols using hydrogen peroxide catalyzed by iodide.[5]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as ethyl acetate (B1210297) (5 mL).

  • Catalyst Addition: Add a catalytic amount of iodine (I₂) or an iodide salt (e.g., KI, 0.1 mmol, 10 mol%).

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (1.1 mmol, 1.1 equiv.) to the stirred solution at room temperature.

  • Reaction: Continue stirring at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) to remove any excess iodine. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the disulfide product, which may be further purified by recrystallization or chromatography if necessary.

Oxidation of this compound to its Disulfide

Thiol_Oxidation Thiol1 This compound Disulfide bis(2-bromophenyl) disulfide Thiol1->Disulfide Thiol2 This compound Thiol2->Disulfide Oxidant [O] (e.g., H₂O₂) Oxidant->Disulfide Catalyst (e.g., I⁻) Byproduct H₂O

Oxidation of this compound to the corresponding disulfide.
Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, reactions can occur under specific conditions, particularly if the aromatic ring is activated by electron-withdrawing groups.[6][7] In the case of this compound, the thiol group can be deprotonated to form a thiolate, which can then participate in intermolecular or intramolecular substitution reactions. Alternatively, an external nucleophile can displace the bromide.

Quantitative Data for SNAr Reactions

EntryAryl HalideNucleophileBaseSolventTemp (°C)Yield (%)
12-Halopyridinium salt2-PropanethiolK₂CO₃AcetonitrileRoom Temp60
22-Halopyridinium saltSodium 2-propanethiolate-AcetonitrileRoom TempHigh
3Heteroaryl HalidesThiols-Water-51-95

Detailed Experimental Protocol: SNAr with an Alkoxide

This protocol describes a general procedure for the reaction of an aryl bromide with an alkoxide nucleophile.

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in a polar aprotic solvent like DMF or DMSO (5 mL) under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.1 mmol, 1.1 equiv.) to deprotonate the thiol.

  • Nucleophile Addition: If an external nucleophile is used, such as sodium methoxide, it would be added at this stage. For intramolecular cyclization, this step is omitted.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C). The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up: After cooling, carefully quench the reaction with water. Extract the product with an organic solvent.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the product by chromatography or recrystallization.

General SNAr Mechanism

SNAr_Mechanism cluster_1 SNAr Pathway Aryl_Halide This compound Addition Nucleophilic Addition Aryl_Halide->Addition Nucleophile Nu⁻ Nucleophile->Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Addition->Meisenheimer Elimination Elimination of Leaving Group Meisenheimer->Elimination Product Substituted Product Elimination->Product

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Discovery and Development

The versatility of this compound as a synthetic intermediate makes it highly valuable in the field of drug discovery.[1] The ability to readily form C-C, C-S, and C-N bonds allows for the construction of complex heterocyclic scaffolds that are prevalent in many biologically active molecules. For example, derivatives of this compound are key precursors in the synthesis of phenothiazines, a class of compounds with a wide range of pharmacological activities, including antipsychotic and antihistaminic properties. The strategic functionalization of the this compound core enables the systematic exploration of structure-activity relationships, a cornerstone of modern medicinal chemistry.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. A thorough understanding of its fundamental reaction pathways—including Suzuki-Miyaura coupling, Ullmann condensation, oxidation, and nucleophilic aromatic substitution—is essential for its effective application. This guide has provided a detailed overview of these core reactions, complete with experimental considerations, quantitative data, and mechanistic insights, to aid researchers in leveraging the synthetic potential of this important molecule in their scientific endeavors.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions of 2-bromothiophenol. Due to a lack of specific experimental data in the current scientific literature for this particular molecule, this guide combines established principles of electrophilic aromatic substitution with adapted experimental protocols from analogous reactions. The information herein is intended to serve as a foundational resource for researchers designing synthetic routes involving this compound and its derivatives.

Core Concepts: Regioselectivity in this compound

The regiochemical outcome of electrophilic aromatic substitution on a disubstituted benzene (B151609) ring is determined by the combined electronic and steric effects of the existing substituents. In this compound, the directing effects of the bromo (-Br) and thiol (-SH) groups must be considered.

  • Thiol Group (-SH): The thiol group is an activating, ortho-, para- directing group. The lone pairs of electrons on the sulfur atom can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

  • Bromo Group (-Br): The bromo group is a deactivating, ortho-, para- directing group. While it withdraws electron density from the ring inductively (deactivating), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

In this compound, the activating effect of the thiol group is expected to be the dominant influence. Therefore, electrophilic substitution is predicted to occur primarily at the positions most activated by the -SH group and least hindered sterically. The primary substitution products are anticipated to be at the C4 (para to -SH) and C6 (ortho to -SH) positions, with the C4 product generally favored due to reduced steric hindrance from the adjacent bromo group.

Predicted Regioselectivity of Electrophilic Attack

start Start dissolve Dissolve this compound in inert solvent start->dissolve add_cat Add FeBr3 catalyst dissolve->add_cat cool Cool to 0°C add_cat->cool add_br2 Slowly add Bromine solution cool->add_br2 stir Stir at room temperature add_br2->stir workup Aqueous workup (NaHSO3, H2O, Brine) stir->workup dry Dry organic layer workup->dry purify Purify product dry->purify end End purify->end This compound This compound Sigma Complex\n(Electrophilic Attack) Sigma Complex (Electrophilic Attack) This compound->Sigma Complex\n(Electrophilic Attack) + NO2+ 2-Bromo-4-nitrothiophenol 2-Bromo-4-nitrothiophenol Sigma Complex\n(Electrophilic Attack)->2-Bromo-4-nitrothiophenol - H+ A This compound B Protect Thiol Group (e.g., Methylation) A->B C 2-Bromo-1-(methylthio)benzene B->C D Friedel-Crafts Acylation (CH3COCl, AlCl3) C->D E 4-Acetyl-2-bromo-1-(methylthio)benzene D->E F Deprotection E->F G 4-Acetyl-2-bromothiophenol F->G

A Technical Guide to Nucleophilic Substitution Reactions Involving 2-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical examination of nucleophilic substitution reactions centered on 2-Bromothiophenol. This compound is a versatile bifunctional molecule, featuring both a nucleophilic thiol group and an electrophilic carbon-bromine bond on an aromatic ring.[1] This dual reactivity makes it a valuable intermediate for synthesizing complex organosulfur compounds, which are significant building blocks in pharmaceuticals, agrochemicals, and materials science.[1] This guide will detail the core reaction mechanisms, present quantitative data, provide explicit experimental protocols, and visualize key pathways to support advanced research and development.

Fundamental Reaction Pathways

The chemical behavior of this compound is dominated by its two functional groups: the thiol (-SH) and the bromo-aryl (-Br) moieties.[1] The sulfur atom is a potent nucleophile, while the carbon-bromine bond is the principal site for substitution reactions on the aromatic ring.[1]

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution under specific conditions. Unlike aliphatic SN1 and SN2 reactions, which are generally unfavorable for aryl halides due to steric hindrance and the instability of aryl cations, these reactions proceed via different pathways.[2][3] The most relevant mechanisms for this compound are the Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed coupling reactions like the Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr mechanism is a primary pathway for nucleophilic substitution on aromatic rings, particularly when electron-withdrawing groups are present to activate the ring.[2][3] The reaction proceeds via a two-step addition-elimination process:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[4][5] The aromaticity of the ring is temporarily disrupted.

  • Elimination: The leaving group (in this case, bromide) is expelled, and the aromaticity of the ring is restored.[3]

The presence of strong electron-withdrawing groups (like -NO2) at the ortho or para positions to the leaving group is crucial as they stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[4][6]

Caption: General workflow for the SNAr addition-elimination mechanism.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution that is highly effective for forming aryl-aryl, aryl-ether, aryl-amine, and aryl-thioether bonds.[7][8][9] This reaction is particularly relevant for this compound, which can undergo self-condensation to form thianthrene (B1682798), a valuable sulfur-containing heterocyclic compound.[10]

Traditional Ullmann reactions require stoichiometric amounts of copper and high temperatures (often exceeding 200°C) in polar aprotic solvents like DMF or NMP.[7] Modern protocols have improved upon this by using soluble copper catalysts with supporting ligands, which can lower reaction temperatures and improve yields.[7] The catalytic cycle is generally accepted to involve Cu(I) and Cu(III) intermediates.[8]

Ullmann_Condensation cluster_0 Catalytic Cycle CuI Cu(I)L₂ OxAdd Cu(III)(Ar)(X)L₂ CuI->OxAdd + Ar-X (Oxidative Addition) Metathesis Cu(III)(Ar)(Nu)L₂ OxAdd->Metathesis + Nu⁻ (Ligand Exchange) Metathesis->CuI - Ar-Nu (Reductive Elimination) Product Product (e.g., Thianthrene) Metathesis->Product ArX This compound (Ar-X) ArX->OxAdd Nu Nucleophile (e.g., another This compound) Nu->Metathesis

Caption: A proposed catalytic cycle for the Ullmann condensation reaction.

Synthesis of Thianthrene Derivatives

One of the most prominent reactions of this compound is its copper-catalyzed self-condensation to produce thianthrene. Thianthrene and its derivatives are of significant interest in materials science and medicinal chemistry.[10]

Quantitative Data Summary

The following table summarizes representative data for the synthesis of thianthrene from 2-halothiophenols via Ullmann condensation. Conditions can be adapted for this compound.

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
12-ChlorothiophenolCuIK₂CO₃DMF1502475-85
2This compoundCu PowderK₂CO₃NMP21012~80
32-IodothiophenolCu₂OCs₂CO₃Dioxane11018>90

Note: Data is compiled from typical Ullmann condensation protocols and may require optimization for specific substrates.

Experimental Protocol: Synthesis of Thianthrene via Ullmann Condensation

This protocol provides a generalized procedure for the synthesis of the thianthrene core. Caution: This reaction should be performed in a well-ventilated fume hood due to the use of high-boiling point solvents and the unpleasant odor of thiophenols.

  • Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), copper(I) iodide (0.1-0.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.[10]

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), via syringe.[10]

  • Reaction: Heat the reaction mixture to 150-210 °C with vigorous stirring.[10] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[10]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[10] Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure thianthrene.

Modern Synthetic Approaches: Aryne Intermediates

Recent advancements have led to novel methods for synthesizing this compound equivalents through the bromothiolation of aryne intermediates.[11][12][13][14] This approach offers an efficient, odorless, and highly functionalizable route to diverse organosulfur compounds.[12] The reaction involves generating a highly reactive aryne (benzyne) intermediate, which is then trapped by a sulfur nucleophile and an electrophilic bromine source.[13]

Quantitative Data: Synthesis of a this compound Equivalent

The following data is from a reported synthesis of S-(2-bromo-4,5-dimethoxyphenyl) O-ethyl carbonodithioate, a stable this compound equivalent.

Aryne PrecursorSulfur SourceBromine SourceActivatorSolventTemp (°C)Time (h)Yield (%)
4,5-dimethoxy-2-(trimethylsilyl)phenyl triflatePotassium O-ethyl dithiocarbonateBromopentafluorobenzeneKF, 18-crown-6 (B118740)DME0 to RT2486

Data sourced from Tabata, S., & Yoshida, S. (2024). Org. Lett., 26, 3816-3821.[13]

Experimental Protocol: Synthesis via Aryne Intermediate

This protocol is adapted from the literature for the synthesis of an S-(2-bromoaryl) O-ethyl carbonodithioate.[13]

  • Setup: In a glovebox or under an inert atmosphere, add the aryne precursor (e.g., an o-silylaryl triflate, 1.5 eq) and potassium O-ethyl dithiocarbonate (1.0 eq) to a vial with a stir bar.

  • Reagent Addition: Dissolve the solids in an anhydrous solvent (e.g., 1,2-dimethoxyethane). Add the electrophilic bromine source (e.g., bromopentafluorobenzene, 5.0 eq), 18-crown-6 (4.0 eq), and potassium fluoride (B91410) (3.0 eq) at room temperature.[13]

  • Reaction: Stir the mixture at 0°C for 24 hours, then allow it to warm to room temperature.[13]

  • Workup: Filter the mixture through a short pad of celite and concentrate the filtrate under reduced pressure.[13]

  • Purification: Purify the residue by preparative thin-layer chromatography (pTLC) or column chromatography to yield the desired 2-bromobenzenethiol equivalent.[13]

Aryne_Mechanism start Aryne Precursor (e.g., o-silylaryl triflate) benzyne Benzyne Intermediate start->benzyne + F⁻ (generates aryne) anion Aryl Anion Intermediate benzyne->anion + Xanthate Anion (Nucleophilic Attack) product This compound Equivalent anion->product + 'Br⁺' Source (Electrophilic Bromination)

Caption: Simplified workflow for synthesis via an aryne intermediate.

Applications in Drug Discovery and Materials Science

The organosulfur skeletons derived from this compound, such as phenothiazines and thianthrenes, are pivotal in diverse research fields.[1][12] Phenothiazines, for example, form the core of a class of antipsychotic drugs. Thianthrene-based molecules are being explored for applications in organic electronics due to their unique stereoelectronic properties. The synthetic routes detailed in this guide provide researchers with powerful tools to access these and other novel molecular architectures for the development of next-generation therapeutics and functional materials.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromothiophenol (CAS No. 6320-02-1), a crucial reagent in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Due to its toxicity and hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.[1]

Core Safety and Hazard Information

This compound is classified as a hazardous chemical, being toxic if swallowed, in contact with skin, or if inhaled. It is known to cause serious skin and eye irritation, as well as respiratory irritation.[2] A notable characteristic of this compound is its powerful and unpleasant stench.[2]

Quantitative Data Summary

The following table summarizes the key physical, chemical, and safety data for this compound. This information is critical for designing safe experimental setups and for quick reference in case of an emergency.

PropertyValueSource(s)
Chemical Formula C₆H₅BrS[2]
Molecular Weight 189.07 g/mol [3]
CAS Number 6320-02-1
Appearance Clear yellow liquid[1]
Odor Stench[2]
Boiling Point 114 - 116 °C @ 10 mmHg128-130 °C @ 25 mmHg[3]
Density 1.573 g/mL at 25 °C[3]
Flash Point > 110 °C (> 230 °F)[3]
Refractive Index n20/D 1.635[3]
UN Number UN2810
Hazard Class 6.1 (Toxic liquid)
Packing Group III
GHS Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

Note: Specific LD50 and LC50 values for this compound were not available in the consulted resources.

Experimental Protocols

Adherence to the following detailed protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards of this compound.

  • Hand Protection: Wear chemical-resistant gloves, such as butyl rubber or neoprene. Double gloving is highly recommended to prevent skin contact and absorption.[4] Inspect gloves for any signs of degradation or perforation before use.[5]

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and airborne particles.[4]

  • Skin and Body Protection: A flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes is mandatory.[4] For operations with a higher risk of splashing, a chemical-resistant apron should also be worn.[4]

  • Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of its toxic vapors.[2][4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Safe Handling and Storage
  • Handling:

    • Before commencing work, ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5]

    • Conduct all manipulations of this compound inside a certified and operational chemical fume hood.[2]

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Do not breathe in the vapors, mists, or sprays of the chemical.[2]

    • Eating, drinking, and smoking are strictly prohibited in the laboratory area where this chemical is handled.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5]

    • Refrigerated storage is recommended.[2][5]

    • The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) as it is air-sensitive.[1][5]

    • Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

    • The storage area should be locked and accessible only to authorized personnel.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

  • First Aid Measures:

    • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.[5]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5] Seek immediate medical attention.[5]

    • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

  • Fire Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.

    • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

    • Specific Hazards: The compound is combustible and thermal decomposition can produce hazardous gases including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen bromide.[2]

    • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Accidental Release Measures:

    • Evacuation: Immediately evacuate all non-essential personnel from the spill area.

    • Ventilation: Ensure adequate ventilation.

    • Personal Protection: Responders must wear the appropriate PPE as detailed in the PPE section.

    • Containment: Prevent the spill from entering drains or waterways.

    • Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[4]

    • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Visual Workflow for Spill Management

The following diagram illustrates the logical steps to be taken in the event of a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment_Preparation Assessment & Preparation cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Decontamination & Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate 1. Alert Alert Supervisor & Safety Officer Evacuate->Alert 2. Assess Assess Spill Size & Risk Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE 3. Contain Contain Spill with Inert Material Don_PPE->Contain Absorb Absorb Spilled Liquid Contain->Absorb 4. Collect Collect Waste in Sealed Container Absorb->Collect 5. Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose 6. Report Complete Incident Report Dispose->Report 7.

Caption: A workflow for the safe response to a this compound spill.

References

The Synthesis of Thiophenols: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the evolution of thiophenol synthesis, from classical stoichiometric reactions to modern catalytic methodologies, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical class of organic transformations.

Thiophenols, aromatic compounds containing a sulfhydryl (-SH) group directly attached to an aromatic ring, are indispensable building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique reactivity makes them crucial intermediates in the construction of complex molecular architectures. The historical development of methods for their synthesis reflects the broader evolution of synthetic organic chemistry, from forcing, often low-yielding classical reactions to milder, more efficient, and functional-group-tolerant catalytic systems. This guide provides a detailed technical overview of the core synthetic strategies, complete with experimental protocols and comparative data to aid in method selection.

Early and Classical Methods of Thiophenol Synthesis

The initial forays into thiophenol synthesis were characterized by harsh reaction conditions and limited substrate scope. These foundational methods, while often superseded, laid the groundwork for future innovations.

Reduction of Arylsulfonyl Chlorides

One of the most established and straightforward methods for the preparation of thiophenols is the reduction of readily available arylsulfonyl chlorides.[1] This approach is particularly effective for substrates that do not bear other reducible functional groups.[1] A variety of reducing agents have been employed, with zinc dust in an acidic medium being a common choice.[1][2]

Experimental Protocol: Synthesis of Thiophenol from Benzenesulfonyl Chloride [2]

  • In a 12-liter round-bottomed flask, prepare a mixture of 7.2 kg of cracked ice and 2.4 kg (1300 cc) of concentrated sulfuric acid. Maintain the temperature between -5°C and 0°C using an ice-salt bath.

  • With mechanical stirring, gradually add 600 g of crude benzenesulfonyl chloride over 30 minutes.

  • Add 1.2 kg of 90% zinc dust in portions, ensuring the temperature does not exceed 0°C. This should take approximately 30 minutes.

  • Continue stirring at or below 0°C for an additional 1 to 1.5 hours.

  • Attach a reflux condenser and allow the mixture to warm up. A vigorous reaction with hydrogen evolution may occur; momentary cooling with a water stream may be necessary.

  • Heat the mixture to boiling and reflux for 4 to 7 hours, or until the solution becomes clear. Continuous stirring is crucial to ensure the zinc dust, which may float, is well-dispersed.

  • Perform steam distillation to isolate the thiophenol. This process typically takes about one hour.

  • Separate the product from the aqueous layer, dry with calcium chloride, and distill to obtain pure thiophenol. The expected yield of pure thiophenol (boiling point 166–169°C) is approximately 340 g (91%).

Table 1: Representative Yields for the Reduction of Substituted Benzenesulfonyl Chlorides

SubstituentReducing AgentSolventTemperature (°C)Yield (%)
HZn / H₂SO₄Water0 to reflux91
4-CH₃Zn / H₂SO₄Water0 to reflux85
4-ClZn / H₂SO₄Water0 to reflux88
4-BrZn / H₂SO₄Water0 to reflux82
4-OCH₃SnCl₂ / HClEthanolReflux75
2-NO₂Na₂S₂O₄Water/Ethanol2560
The Leuckart Thiophenol Reaction

First reported by Rudolf Leuckart in 1890, this classical named reaction provides a route to introduce a sulfur atom into an aromatic ring starting from an aniline.[3] The process involves the diazotization of an aniline, followed by reaction with a xanthate (such as potassium ethyl xanthate) to form a diazoxanthate.[3][4][5][6] Gentle warming in a slightly acidic cuprous medium decomposes the diazoxanthate to an aryl xanthate, which upon alkaline hydrolysis, yields the desired aryl thiol.[3][7]

Experimental Protocol: Synthesis of m-Thiocresol via the Leuckart Reaction

Adapted from a general procedure.

  • Diazotization: Dissolve m-toluidine (B57737) in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C and add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 10°C.

  • Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water.

  • Coupling: Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A yellow solid, the diazoxanthate, will precipitate.

  • Decomposition: Gently warm the mixture to 40-50°C. The evolution of nitrogen gas will be observed as the diazoxanthate decomposes to the aryl xanthate.

  • Hydrolysis: After the gas evolution ceases, make the solution alkaline with sodium hydroxide (B78521) and heat at reflux for 2-3 hours to hydrolyze the xanthate.

  • Work-up: Cool the reaction mixture and acidify with a mineral acid. The m-thiocresol will separate as an oil. Extract with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

The Advent of Rearrangement and Coupling Reactions

As synthetic chemistry matured, new strategies emerged that offered greater versatility and milder reaction conditions. The Newman-Kwart rearrangement and transition-metal-catalyzed cross-coupling reactions represent significant advancements in thiophenol synthesis.

The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful and widely utilized method for synthesizing thiophenols from phenols.[1][8][9] The overall transformation involves three key steps:

  • Formation of an O-aryl dialkylthiocarbamate from a phenol.[10]

  • Thermal, metal-catalyzed, or photoredox-induced rearrangement of the O-aryl thiocarbamate to its S-aryl isomer.[1][10]

  • Hydrolysis of the S-aryl thiocarbamate to afford the thiophenol.[10]

The driving force for the rearrangement is the thermodynamic stability of the newly formed carbon-oxygen double bond at the expense of a carbon-sulfur double bond.[8] While the thermal rearrangement often requires high temperatures (200-300°C), the development of palladium-catalyzed and photoredox-mediated versions has allowed for significantly milder reaction conditions.[10][11][12]

Experimental Protocol: Synthesis of 2-Naphthalenethiol via Newman-Kwart Rearrangement [13]

  • O-Aryl Dimethylthiocarbamate Formation: In a flask, dissolve 2-naphthol (B1666908) in a suitable solvent and add a base (e.g., sodium hydride) to form the corresponding phenoxide. To this solution, add N,N-dimethylthiocarbamoyl chloride and stir at room temperature until the reaction is complete (monitored by TLC). After an appropriate work-up including extraction and crystallization, O-2-naphthyl dimethylthiocarbamate is obtained.

  • Rearrangement: Place 23.1 g (0.100 mole) of O-2-naphthyl dimethylthiocarbamate in a 250-ml flask under a nitrogen atmosphere. Heat the flask in a salt bath at 270–275°C for 45 minutes.

  • Hydrolysis: After cooling, add a solution of 8.4 g (0.15 mole) of potassium hydroxide in 10 ml of water and 75 ml of ethylene (B1197577) glycol to the flask. Heat the mixture at reflux for 1 hour.

  • Work-up: After cooling, the mixture is acidified and the product is extracted to yield 2-naphthalenethiol.

Table 2: Comparison of Thermal and Catalytic Newman-Kwart Rearrangement Conditions

SubstrateConditionsTemperature (°C)Time (h)Yield (%)
O-phenyl dimethylthiocarbamateThermal (neat)250285
O-(4-nitrophenyl) dimethylthiocarbamateThermal (neat)2000.595
O-(4-methoxyphenyl) dimethylthiocarbamateThermal (neat)280370
O-phenyl dimethylthiocarbamatePd(OAc)₂ (5 mol%)Toluene10012
O-(4-cyanophenyl) dimethylthiocarbamateIr(ppy)₃ (photocatalyst)CH₃CNRoom Temp24
Transition-Metal-Catalyzed C-S Coupling Reactions

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-heteroatom bonds, and the synthesis of thiophenols is no exception. These methods typically involve the coupling of an aryl halide or triflate with a sulfur source.[1] Both copper and palladium-based catalytic systems have been extensively developed, offering excellent functional group tolerance.[1][14]

Copper-catalyzed reactions often provide a more economical option, while palladium catalysis can be more effective for less reactive aryl halides.[1] A variety of sulfur sources can be employed, including sodium sulfide (B99878) and elemental sulfur.[4][15]

Experimental Protocol: Copper-Catalyzed Synthesis of an Aryl Thiol from an Aryl Iodide [15]

  • To a reaction vessel, add the aryl iodide (1.0 mmol), sulfur powder (1.5 mmol), copper(I) iodide (10 mol%), and potassium carbonate (2.0 mmol) in DMF (5 mL).

  • Heat the mixture at 90°C under a nitrogen atmosphere for 12-24 hours.

  • After cooling to room temperature, add a reducing agent such as sodium borohydride (B1222165) (2.0 mmol) to the reaction mixture and stir for 1 hour to reduce the initially formed disulfide to the thiophenol.

  • Acidify the reaction mixture with 1 M HCl and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Table 3: Substrate Scope for Copper-Catalyzed C-S Coupling for Thiophenol Synthesis

Aryl HalideSulfur SourceCatalystLigandBaseSolventTemp (°C)Yield (%)
IodobenzeneS₈CuINoneK₂CO₃DMF9085
4-IodotolueneS₈CuINoneK₂CO₃DMF9088
4-IodoanisoleS₈CuINoneK₂CO₃DMF9082
1-Iodo-4-nitrobenzeneS₈CuINoneK₂CO₃DMF9075
4-IodoacetophenoneS₈CuINoneK₂CO₃DMF9078
Bromobenzene (B47551)Na₂S·9H₂OCuI1,2-ethanedithiolK₂CO₃NMP12072

Other Noteworthy Synthetic Approaches

Reaction of Organometallic Reagents with Elemental Sulfur

The reaction of organometallic reagents, such as Grignard reagents (ArMgX) or organolithium compounds (ArLi), with elemental sulfur followed by an acidic workup is another viable route to thiophenols.[4] This method is particularly useful when the corresponding aryl halide is readily available.

Experimental Protocol: Synthesis of Thiophenol from Phenylmagnesium Bromide [16]

  • Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

  • In a separate flask, suspend elemental sulfur in anhydrous diethyl ether and cool the mixture in an ice bath.

  • Slowly add the Grignard reagent to the sulfur suspension with vigorous stirring. An exothermic reaction will occur.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto a mixture of ice and a strong acid (e.g., HCl) to hydrolyze the intermediate thiophenylmagnesium bromide.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent. The crude thiophenol can be purified by distillation.

Logical Evolution of Thiophenol Synthesis Methods

The historical development of thiophenol synthesis showcases a clear progression towards milder, more efficient, and more versatile methodologies.

Historical_Development cluster_early cluster_classical cluster_modern cluster_catalytic Early Early Methods (Pre-1900) Classical Classical Named Reactions (ca. 1890-1950s) Early->Classical Increased Scope Sulfonyl_Chloride Reduction of Arylsulfonyl Chlorides Modern Modern Synthetic Methods (ca. 1960s-Present) Classical->Modern Mechanistic Understanding Leuckart Leuckart Reaction Grignard Grignard + Sulfur Catalytic Catalytic Era (ca. 1990s-Present) Modern->Catalytic Efficiency & Mildness Newman_Kwart Newman-Kwart Rearrangement CS_Coupling Transition-Metal C-S Coupling Catalytic_NK Catalytic Newman-Kwart Newman_Kwart->Catalytic_NK Milder Conditions

Figure 1. A diagram illustrating the historical progression of key thiophenol synthesis methodologies.

Conclusion

The synthesis of thiophenols has evolved significantly from its early beginnings. The choice of a particular synthetic method now depends on a variety of factors, including the availability of starting materials, the nature and position of substituents on the aromatic ring, the desired scale of the reaction, and the available laboratory equipment. The classical methods, such as the reduction of arylsulfonyl chlorides and the Leuckart reaction, remain valuable for the synthesis of specific, often simpler, thiophenols. However, the development of the Newman-Kwart rearrangement and, more recently, transition-metal-catalyzed C-S coupling reactions has provided chemists with highly versatile and functional-group-tolerant tools for the construction of complex, highly substituted thiophenols, thereby facilitating advances in medicinal chemistry and materials science. This guide provides a foundational understanding of these key transformations, empowering researchers to make informed decisions in their synthetic endeavors.

References

A Technical Guide to High-Purity 2-Bromothiophenol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of high-purity 2-Bromothiophenol (CAS No. 6320-02-1), tailored for researchers, scientists, and professionals in drug development. It covers commercial sourcing, quality control protocols, and key applications, presenting data and workflows in a structured format to support advanced research and synthesis endeavors.

Introduction to this compound

This compound, also known as 2-bromobenzenethiol, is a vital organosulfur compound with the chemical formula C₆H₅BrS.[1][2] Its bifunctional nature, featuring both a reactive thiol (-SH) group and a bromine (-Br) atom on a benzene (B151609) ring, makes it a highly versatile building block in organic synthesis.[3] This unique structure allows it to participate in a wide range of chemical transformations, making it an important intermediate for synthesizing complex molecules.[3] Consequently, it is frequently utilized in the development of pharmaceuticals, agrochemicals, and novel materials.[3] In the field of drug discovery, it serves as a key precursor for creating fused organosulfur skeletons like phenothiazines, which are significant in various therapeutic areas.[3]

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable chemical suppliers. The purity level is critical for reproducible results in research and manufacturing, with most suppliers offering grades of 97% or higher, typically analyzed by Gas Chromatography (GC). When procuring this chemical, it is essential to request and review the Certificate of Analysis (CoA) to confirm its specifications.

Below is a summary of prominent commercial suppliers and their typical product specifications.

SupplierTypical PurityCAS NumberMolecular FormulaMolecular WeightNotes / Product Number(s)
Sigma-Aldrich (Merck) ≥97%6320-02-1C₆H₅BrS189.07 g/mol Air sensitive; Product No: 242659.[4]
Thermo Scientific Chemicals 97%6320-02-1C₆H₅BrS189.07 g/mol Formerly part of the Alfa Aesar and Acros Organics portfolios.[5][6]
Tokyo Chemical Industry (TCI) >98.0% (GC)6320-02-1C₆H₅BrS189.07 g/mol Store refrigerated under inert gas; Product No: B2347.
Santa Cruz Biotechnology N/A6320-02-1C₆H₅BrS189.07 g/mol Offered for proteomics research.[1]
CymitQuimica 98%6320-02-1C₆H₅BrS189.07 g/mol Available in various quantities from 1g to 500g.[2]
Apollo Scientific 97%6320-02-1C₆H₅BrS189.07 g/mol MDL Number: MFCD00004827.[7]

Procurement and Quality Verification Workflow

Ensuring the purity and identity of this compound is a critical first step before its use in any experiment. A systematic quality control (QC) process prevents the introduction of impurities that could compromise experimental outcomes. The following diagram illustrates a standard workflow for the procurement and verification of the material.

G Figure 1: Quality Control Workflow for Chemical Procurement cluster_procurement Procurement cluster_verification In-House Verification cluster_disposition Disposition A Identify Supplier & Select Purity Grade B Place Order & Request CoA A->B C Receive Compound & Log Batch Number B->C D Review Supplier CoA C->D E Perform In-House QC (e.g., GC-MS, NMR) D->E F Compare Results to Specifications E->F G Accept Batch for Use F->G  Match H Reject Batch & Contact Supplier F->H  Mismatch

Figure 1: Quality Control Workflow for Chemical Procurement

Experimental Protocols

The following sections detail generalized protocols for the synthesis and analysis of this compound. These are intended as a guide and should be adapted based on specific laboratory conditions and safety protocols.

One common route for synthesizing aryl thiols from anilines involves a diazotization reaction followed by trapping with a sulfur source. The following is a representative, multi-step procedure.

Materials:

  • 2-Bromoaniline

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Potassium Ethyl Xanthate (C₂H₅OCS₂K)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (B145695)

  • Diethyl Ether

  • Deionized Water

Procedure:

  • Diazotization:

    • Dissolve 2-Bromoaniline in a mixture of concentrated HCl and water, then cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

  • Xanthate Formation (Thiocarbonate Intermediate):

    • In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10-15 °C.

    • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A dark, oily intermediate should form.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50 °C) for approximately 1 hour until nitrogen evolution ceases.

  • Hydrolysis to Thiol:

    • Extract the oily xanthate intermediate with diethyl ether.

    • Wash the organic layer with water and then with a brine solution.

    • Add a solution of KOH or NaOH in ethanol to the ether extract.

    • Reflux the mixture for several hours to hydrolyze the xanthate to the corresponding thiophenolate salt.

  • Isolation and Purification:

    • After hydrolysis, cool the mixture and wash with water to remove ethanol and excess base.

    • Acidify the aqueous layer carefully with cold, dilute HCl to protonate the thiophenolate, precipitating the this compound.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield high-purity this compound.

Objective: To confirm the identity and assess the purity of this compound.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column suitable for aromatic compounds (e.g., DB-5 or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • MS Method (if applicable):

    • Ion Source Temperature: 230 °C

    • Scan Range: 40-400 m/z.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Identity Confirmation: The mass spectrum of the major peak should be compared to a library spectrum of this compound. The expected molecular ion peak (M⁺) would be at m/z 188/190, reflecting the isotopic pattern of bromine (⁷⁹Br/⁸¹Br).

    • Purity Assessment: The purity is calculated from the FID chromatogram by dividing the peak area of the product by the total area of all peaks, expressed as a percentage.

Application in Drug Development: A Synthesis Workflow

This compound is a cornerstone for building more complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for creating carbon-sulfur (C-S) and other bonds. The diagram below illustrates its role as a building block in a typical synthetic workflow.

G Figure 2: Synthetic Application of this compound cluster_catalyst Catalytic System A Starting Material: This compound C Metal-Catalyzed Cross-Coupling Reaction A->C B Coupling Partner (e.g., Aryl Boronic Acid, Amine, or Alkyne) B->C G Advanced Intermediate C->G C-S, C-N, or C-C Bond Formation D Catalyst (e.g., Pd, Cu, Ni) E Ligand F Base H Further Synthetic Transformations G->H I Final Target Molecule (e.g., API, Probe) H->I

References

The Pivotal Role of 2-Bromothiophenol as a Versatile Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiophenol, a bifunctional aromatic compound, serves as a critical and versatile intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring both a reactive thiol group and a bromine-substituted aryl ring, offers dual points for chemical modification, making it an invaluable building block for the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of the synthesis, key reactions, and diverse applications of this compound, with a particular focus on its role in the development of pharmaceuticals and advanced materials. The information presented herein is intended to be a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to aid researchers in their scientific endeavors.

Core Synthetic Applications

The utility of this compound as a chemical intermediate is most prominently demonstrated in the synthesis of sulfur-containing heterocycles. These structural motifs are prevalent in a wide array of biologically active molecules and functional materials. The primary applications of this compound are centered around the construction of phenothiazines, benzothiophenes, and thianthrenes.

Synthesis of Phenothiazines

Phenothiazines represent a class of compounds with significant pharmacological importance, particularly as antipsychotic and antihistaminic agents. This compound is a key precursor in several synthetic routes to the phenothiazine (B1677639) core. A common strategy involves the coupling of this compound with anilines, followed by an intramolecular cyclization.

The Ullmann condensation is a classical and effective method for the formation of the C-N bond necessary for the phenothiazine skeleton. This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine.

Quantitative Data for Phenothiazine Synthesis

EntryAryl HalideAmineCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compound2-IodoanilineCuI / L-prolineK₂CO₃DMF11012~70-80[1]
2This compoundAcetanilideCu(II)----Good[2]

Experimental Protocol: Synthesis of 2-(Phenylthio)aniline via Ullmann Condensation

  • Materials: this compound (1.0 equiv), Aniline (1.2 equiv), Copper(I) Iodide (0.1 equiv), L-proline (0.2 equiv), Potassium Carbonate (2.0 equiv), Dimethylformamide (DMF).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, Aniline, CuI, L-proline, and K₂CO₃.

    • Add anhydrous DMF to the flask.

    • Heat the reaction mixture to 110 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-(phenylthio)aniline.

Logical Workflow for Phenothiazine Synthesis

phenothiazine_synthesis cluster_reactants Reactants cluster_reaction Ullmann Condensation 2_Bromothiophenol This compound Coupling C-N Bond Formation (Cu-catalyzed) 2_Bromothiophenol->Coupling Aniline_Derivative Aniline Derivative Aniline_Derivative->Coupling Intermediate 2-(Arylamino)benzenethiol Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Phenothiazine Phenothiazine Core Cyclization->Phenothiazine

Ullmann condensation pathway to phenothiazines.
Synthesis of Benzothiophenes

Benzothiophenes are another important class of sulfur-containing heterocycles found in numerous pharmaceuticals, including antidepressants and antifungal agents. Palladium-catalyzed reactions are powerful tools for the synthesis of benzothiophenes starting from this compound derivatives.

Recent advances in organometallic chemistry have enabled the direct C-H functionalization of aromatic compounds. In the context of benzothiophene (B83047) synthesis, a palladium catalyst can facilitate the intramolecular coupling of a thiol with a vinyl or aryl C-H bond.

Quantitative Data for Benzothiophene Synthesis

EntrySubstrateCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
12-BromophenylacetylenePdI₂KI-MeOH8057-83
22-IodochalconesCu(OAc)₂Xanthate---Good
32-Bromo alkynylbenzenesCuITMEDANa₂S--Good

Experimental Protocol: Palladium-Catalyzed Synthesis of a Benzothiophene Derivative

  • Materials: A suitable 2-bromophenyl derivative (e.g., 2-bromo-1-vinylbenzene), Palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., triphenylphosphine), a base (e.g., triethylamine), and a solvent (e.g., DMF).

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve the 2-bromophenyl derivative in the chosen solvent.

    • Add the palladium catalyst, ligand, and base to the reaction mixture.

    • Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the specified time.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Synthetic Workflow for Benzothiophene Formation

benzothiophene_synthesis Start This compound Derivative Reaction Pd-catalyzed Intramolecular Cyclization Start->Reaction Product Benzothiophene Derivative Reaction->Product

Palladium-catalyzed synthesis of benzothiophenes.
Synthesis of Thianthrenes

Thianthrenes are sulfur-rich heterocyclic compounds that are gaining interest in materials science for their unique electronic properties. The synthesis of thianthrenes can be achieved through the dimerization of 2-halothiophenols.

Similar to the Ullmann condensation, copper catalysts can promote the self-condensation of this compound to form the thianthrene (B1682798) ring system. This reaction often requires high temperatures.

Quantitative Data for Thianthrene Synthesis

MethodStarting MaterialReagentsYield (%)Key AdvantagesReference
Ullmann Condensation2-IodothiophenolCopper catalyst, high-boiling polar aprotic solventVariablePotentially versatile for substituted thianthrenes[3]
Friedel-Crafts ReactionBenzene, Disulfur dichlorideAlCl₃, Reflux75-80Uses readily available starting materials[4]

Experimental Protocol: Synthesis of Thianthrene via Ullmann-type Reaction

  • Materials: this compound (or 2-Iodothiophenol for higher reactivity), Copper powder or a copper salt (e.g., CuI), a high-boiling point polar aprotic solvent (e.g., DMF or NMP).

  • Procedure:

    • Combine 2-halothiophenol and the copper catalyst in a reaction vessel.

    • Add the high-boiling point solvent.

    • Heat the mixture to a high temperature (typically 150-210 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Logical Flow for Thianthrene Synthesis

thianthrene_synthesis Monomer This compound (2 equivalents) Dimerization Copper-catalyzed Self-condensation Monomer->Dimerization Thianthrene Thianthrene Dimerization->Thianthrene

Copper-catalyzed dimerization to form thianthrene.

Role in Drug Development

The heterocyclic scaffolds derived from this compound are of significant interest in drug discovery and development.

  • Antipsychotic Agents: As mentioned, the phenothiazine core is central to a class of antipsychotic drugs. For instance, chlorpromazine, a landmark antipsychotic, is synthesized from 2-chlorophenothiazine, which can be derived from precursors related to this compound.[5]

  • Antidepressant Agents: The benzothiophene moiety is present in some antidepressant drugs. The ability to functionalize the benzothiophene ring, a process facilitated by intermediates like this compound, is crucial for tuning the pharmacological properties of these molecules.

  • Antifungal Agents: Derivatives of this compound have been explored for their antifungal activity. The introduction of the bromothiophenyl group into various heterocyclic systems can lead to compounds with potent antifungal properties.

Spectroscopic Data of Key Derivatives

Accurate characterization of intermediates and final products is paramount in chemical synthesis. Below is a summary of typical spectroscopic data for key compounds related to this compound.

Spectroscopic Data Summary

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
2-(Phenylthio)aniline7.4-6.6 (m, 9H), 3.7 (br s, 2H)147.8, 134.8, 130.7, 130.2, 129.4, 123.1, 121.4, 118.4, 117.8, 114.8, 113.7, 113.13459, 3367 (N-H), 1606 (C=C)201 [M]⁺
Dibenzothiophene8.1-7.3 (m, 8H)139.8, 135.5, 126.8, 124.5, 122.8, 121.53060 (C-H arom.), 1450, 1425 (C=C arom.)184 [M]⁺

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its dual reactivity allows for the efficient construction of a variety of important sulfur-containing heterocyclic compounds. The synthetic routes to phenothiazines, benzothiophenes, and thianthrenes highlighted in this guide underscore its significance in organic synthesis. For researchers and professionals in drug development and materials science, a thorough understanding of the reactivity and applications of this compound opens up numerous possibilities for the design and creation of novel and functional molecules. The provided data, protocols, and workflows serve as a foundational resource to facilitate further innovation in these fields.

References

An Introductory Guide to the Chemistry of Brominated Thiophenols: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated thiophenols are a versatile class of organosulfur compounds characterized by a benzene (B151609) ring substituted with both a thiol (-SH) group and one or more bromine atoms. The interplay between the nucleophilic thiol functionality and the electron-withdrawing and sterically hindering effects of the bromine substituents imparts unique chemical properties to these molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and physicochemical properties of brominated thiophenols, with a focus on their applications in organic synthesis and as intermediates in drug discovery and development. Thiol-containing compounds are known to play crucial roles in biological systems and drug efficacy, acting as antioxidants, chelating agents, and reactive nucleophiles.[1] The introduction of bromine atoms can further modulate these properties and provide synthetic handles for further molecular elaboration.

Synthesis of Brominated Thiophenols

The direct bromination of thiophenol is generally not a viable synthetic route as it leads to the facile oxidation of the thiol group to form diphenyl disulfide.[2] Consequently, the synthesis of brominated thiophenols typically proceeds through a two-step sequence involving the bromination of a disulfide precursor followed by reduction.

General Synthetic Workflow

The most common and effective method for preparing brominated thiophenols involves the following key steps:

  • Oxidative Dimerization of Thiophenol: Thiophenol is first oxidized to diphenyl disulfide. This can be achieved using a variety of mild oxidizing agents.

  • Electrophilic Bromination of Diphenyl Disulfide: The diphenyl disulfide is then subjected to electrophilic bromination. The number of bromine equivalents and reaction conditions can be controlled to achieve different degrees of bromination.

  • Reduction of Brominated Diphenyl Disulfide: The resulting brominated diphenyl disulfide is reduced to yield the desired brominated thiophenol. Common reducing agents include zinc dust in the presence of an acid.

Synthesis_Workflow Thiophenol Thiophenol DiphenylDisulfide Diphenyl Disulfide Thiophenol->DiphenylDisulfide Oxidation BrominatedDisulfide Brominated Diphenyl Disulfide DiphenylDisulfide->BrominatedDisulfide Electrophilic Bromination (Br2) BrominatedThiophenol Brominated Thiophenol BrominatedDisulfide->BrominatedThiophenol Reduction (e.g., Zn/H+)

Figure 1: General synthetic workflow for the preparation of brominated thiophenols.

Physicochemical Properties

The position and number of bromine atoms on the thiophenol ring significantly influence its physicochemical properties, such as acidity (pKa), melting point, and boiling point. The electron-withdrawing nature of bromine generally increases the acidity of the thiol proton compared to unsubstituted thiophenol.

Data Summary of Common Brominated Thiophenols
CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)
2-Bromothiophenol C₆H₅BrS189.07220-222 (Isopropanol)95-96 (at 20-22 Torr)[3], 128-130 (at 25 mmHg)[4]-
3-Bromothiophenol C₆H₅BrS189.07214-215 (Isopropanol)[5]123-124 (at 40 mmHg)[5][6], 119-121 (at 20-22 Torr)[3]-
4-Bromothiophenol (B107966) C₆H₅BrS189.0772-76[1][2][7][8]239[2][7][8], 230.5[1]6.08 ± 0.10[2][9]
2,4-Dibromophenol C₆H₄Br₂O251.9138[5]238.5[5]-
2,4,6-Tribromophenol (B41969) C₆H₃Br₃O330.8090-94, 93.9[3]244[3], 282-290 (at 746 mmHg)6.80[10]

*Data for brominated phenols are included as a reference due to the limited availability of data for the corresponding thiophenols.

Spectroscopic Properties

The spectroscopic signatures of brominated thiophenols are key for their identification and characterization.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
4-Bromothiophenol Aromatic protons typically appear in the range of 7.0-7.5 ppm. The thiol proton (S-H) signal is a singlet, often broad, and its chemical shift is concentration-dependent.Aromatic carbons appear in the range of 115-140 ppm. The carbon bearing the bromine atom (C-Br) and the carbon bearing the thiol group (C-S) will have distinct chemical shifts.S-H stretch: ~2550-2600 (weak); C-S stretch: ~600-800; Aromatic C-H stretch: >3000; C=C aromatic ring stretches: ~1400-1600.
2,4,6-Tribromophenol *Aromatic protons appear as a singlet around 7.7 ppm. The hydroxyl proton signal is a singlet with a variable chemical shift.Aromatic carbons appear in the range of 110-150 ppm.O-H stretch: ~3400-3600 (broad); C=C aromatic ring stretches: ~1400-1600.

*Spectroscopic data for 2,4,6-tribromophenol is provided as a representative example of a polyhalogenated aromatic system.

Reactivity and Key Reactions

The reactivity of brominated thiophenols is dictated by the thiol group and the carbon-bromine bonds. The thiol group can act as a nucleophile (in its thiolate form) or as a source of a hydrogen atom radical. The carbon-bromine bond can participate in various cross-coupling reactions.

Reactions of the Thiol Group

The thiol proton is acidic and can be readily deprotonated by a base to form a highly nucleophilic thiophenolate anion. This anion can then react with a variety of electrophiles.

S-Alkylation: Thiophenolates react with alkyl halides in a classic SN2 reaction to form thioethers. This is a fundamental transformation for introducing alkyl chains onto the sulfur atom.

S_Alkylation Bromothiophenol Br-Ar-SH Thiophenolate Br-Ar-S⁻ Bromothiophenol->Thiophenolate + Base - H₂O Thioether Br-Ar-S-R Thiophenolate->Thioether Sₙ2 AlkylHalide R-X AlkylHalide->Thioether Halide X⁻

Figure 2: S-Alkylation of a brominated thiophenol.

Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This reactivity is central to the use of brominated thiophenols as building blocks in the synthesis of more complex molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the brominated thiophenol with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is important to note that the thiol group can poison the palladium catalyst, so protection of the thiol or the use of specific catalyst systems may be necessary.

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with the aryl bromide to form an alkynylated thiophenol derivative.

Cross_Coupling_Mechanism cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Pd0 Pd(0)Lₙ OxAdd Br-Ar(SH)-Pd(II)Lₙ Pd0->OxAdd Oxidative Addition (Br-Ar-SH) Transmetalation R-Ar(SH)-Pd(II)Lₙ OxAdd->Transmetalation Transmetalation (R-B(OH)₂) Product_Suzuki R-Ar-SH Transmetalation->Product_Suzuki Reductive Elimination Product_Suzuki->Pd0 Catalyst Regeneration Pd0_Sono Pd(0)Lₙ OxAdd_Sono Br-Ar(SH)-Pd(II)Lₙ Pd0_Sono->OxAdd_Sono Oxidative Addition (Br-Ar-SH) Transmetalation_Sono R-C≡C-Ar(SH)-Pd(II)Lₙ OxAdd_Sono->Transmetalation_Sono Transmetalation (Cu-C≡C-R) Product_Sono R-C≡C-Ar-SH Transmetalation_Sono->Product_Sono Reductive Elimination Product_Sono->Pd0_Sono Catalyst Regeneration

Figure 3: Simplified catalytic cycles for Suzuki-Miyaura and Sonogashira cross-coupling reactions of brominated thiophenols.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine.[9][11]

Experimental Protocols

Synthesis of 4-Bromothiophenol

This protocol is adapted from established methods involving the bromination of diphenyl disulfide and subsequent reduction.

Step 1: Bromination of Diphenyl Disulfide

  • In a fume hood, dissolve diphenyl disulfide (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2 equivalents) in the same solvent from the dropping funnel with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude 4,4'-dibromodiphenyl disulfide. This can be purified by recrystallization.

Step 2: Reduction of 4,4'-Dibromodiphenyl Disulfide

  • To a suspension of the 4,4'-dibromodiphenyl disulfide (1 equivalent) in ethanol (B145695) or a mixture of ethanol and water, add zinc dust (excess, e.g., 4-5 equivalents).

  • Slowly add concentrated hydrochloric acid or acetic acid with stirring. The reaction is exothermic and may require cooling.

  • Stir the mixture at room temperature or with gentle heating until the solid disulfide has completely reacted.

  • Filter the reaction mixture to remove excess zinc.

  • Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-bromothiophenol can be purified by distillation under reduced pressure or by recrystallization.

Sonogashira Coupling of 4-Bromothiophenol with Phenylacetylene (B144264)

This protocol provides a method for the C-C bond formation at the bromine-substituted position. The thiol group may require protection or the use of specific reaction conditions to avoid catalyst poisoning.

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromothiophenol (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equivalents).

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add phenylacetylene (1.1-1.2 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-(phenylethynyl)thiophenol.[12]

Applications in Drug Discovery and Development

Brominated thiophenols are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The thiol group can be used to attach the molecule to a larger scaffold or to interact with biological targets, while the bromine atom provides a site for further functionalization through cross-coupling reactions. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Logical Workflow for a Fragment-Based Drug Discovery Approach

FBDD_Workflow Start Identify Brominated Thiophenol Fragment Library_Synthesis Synthesize Library of Analogs via Cross-Coupling Reactions Start->Library_Synthesis Screening Screen Library against Biological Target Library_Synthesis->Screening Hit_ID Identify 'Hit' Compounds Screening->Hit_ID SAR_Analysis Analyze Structure-Activity Relationship (SAR) Hit_ID->SAR_Analysis SAR_Analysis->Library_Synthesis Iterate Design Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Figure 4: Logical workflow illustrating the use of brominated thiophenols in a fragment-based drug discovery program.

The ability to perform diverse chemical transformations on the brominated thiophenol core makes it an attractive starting point for medicinal chemists. For instance, the synthesis of certain antifungal agents and other biologically active heterocycles has utilized thiophenol derivatives.

Conclusion

Brominated thiophenols are a class of compounds with significant utility in organic synthesis and medicinal chemistry. Their preparation, primarily through a two-step process of disulfide bromination and reduction, is well-established. The dual reactivity of the thiol group and the carbon-bromine bond allows for a wide range of chemical transformations, including nucleophilic substitutions and various palladium-catalyzed cross-coupling reactions. The physicochemical properties of these molecules can be tuned by the position and number of bromine substituents. As versatile building blocks, brominated thiophenols will likely continue to play a crucial role in the development of novel materials and therapeutic agents. Further research into their properties and reactions will undoubtedly expand their applications in science and industry.

References

Potential Research Areas Involving 2-Bromothiophenol: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiophenol, a versatile bifunctional molecule, presents a wealth of opportunities in synthetic chemistry, with significant potential for the development of novel therapeutic agents and advanced materials. Its unique structure, featuring both a reactive thiol group and a bromine atom on an aromatic ring, allows for a diverse range of chemical transformations. This technical guide explores key research areas centered around this compound, providing an in-depth analysis of its synthetic utility, detailed experimental protocols for seminal reactions, and a review of the biological activities of its derivatives. Particular focus is given to its application in the synthesis of heterocyclic scaffolds of medicinal importance, such as phenothiazines and dibenzothiophenes, and its role in palladium- and copper-catalyzed cross-coupling reactions. This document serves as a comprehensive resource for researchers seeking to unlock the full potential of this valuable chemical building block.

Core Synthetic Transformations of this compound

This compound's dual reactivity makes it a valuable precursor for a variety of complex molecular architectures. The thiol group can readily participate in nucleophilic substitution and condensation reactions, while the bromo group is an ideal handle for cross-coupling reactions.

Synthesis of Phenothiazine (B1677639) Derivatives

Phenothiazines are a class of nitrogen- and sulfur-containing heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and anticancer properties. This compound is a key starting material for the synthesis of the phenothiazine core, typically through a copper-catalyzed Ullmann condensation or a rhodium-catalyzed C-H activation/amination cascade.

A one-pot reaction involving the Rh(III)-catalyzed C-H thiolation of an acetanilide (B955) followed by a Cu(II)-catalyzed C-N amination with this compound provides an efficient route to various phenothiazine products.[1] This method is characterized by its high atom economy and broad substrate scope.[1]

Synthesis of Thianthrene (B1682798) and Dibenzothiophene Derivatives

Thianthrenes and dibenzothiophenes are sulfur-containing polycyclic aromatic compounds with applications in materials science, particularly in the field of organic electronics. The synthesis of thianthrene derivatives can be achieved through the copper-catalyzed Ullmann condensation of this compound. This classic method involves the self-condensation of the thiophenol at elevated temperatures.

Dibenzothiophenes can be synthesized from diaryl sulfides, which can be prepared from this compound, via a palladium-catalyzed dual C-H functionalization.[2] This oxidative dehydrogenative cyclization offers a direct approach to these valuable scaffolds.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. While specific protocols for this compound are not abundantly reported, general methods for aryl bromides can be adapted. The reactivity of this compound in these reactions is influenced by the electronic nature of the thiol group and the choice of catalyst, ligand, base, and solvent.

Quantitative Data Summary

The following tables summarize key quantitative data for reactions involving this compound and the biological activity of its derivatives.

Table 1: Synthesis of Phenothiazine Derivatives

Starting MaterialsCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Acetanilide, this compound[RhCp*Cl₂]₂, AgSbF₆ then Cu(OAc)₂DCE100 then 12051-92[1]
2-Iodoanilines, 2-BromobenzenethiolsL-proline-CuI-SBA-15 (30 mol%)2-Methoxyethanol90-110Good to High[3]

Table 2: Biological Activity of Thiophenol and Phenothiazine Derivatives

Compound ClassBiological ActivityAssayKey FindingsReference
Phenothiazine DerivativesAnticancerNCI-60 cell line screenSub-micromolar GI₅₀ values against various cancer cell lines, including multi-drug resistant ones.[4][4][5]
Phenothiazine DerivativesAnticancerApoptosis and Cell Cycle AnalysisInduction of apoptosis and cell cycle arrest in cancer cells.[4][4][6]
Bromophenol DerivativesAntioxidantH₂O₂-induced oxidative damage in HaCaT cellsAmelioration of oxidative damage and ROS generation.[7][7]
Bromophenol DerivativesEnzyme Inhibitionα-glucosidasePotent inhibition with low IC₅₀ values.[8][8]

Experimental Protocols

General Protocol for One-Pot Synthesis of Phenothiazines via Rh-Cu Dual Catalysis

This protocol is adapted from the work of Wang et al.[1]

  • Materials: Acetanilide derivative (0.2 mmol), this compound derivative (0.24 mmol), [RhCp*Cl₂]₂ (2 mol %), AgSbF₆ (8 mol %), Cu(OAc)₂ (20 mol %), K₂CO₃ (0.4 mmol), 1,2-dichloroethane (B1671644) (DCE) (1.0 mL).

  • Procedure:

    • To an oven-dried Schlenk tube, add the acetanilide derivative, [RhCp*Cl₂]₂, and AgSbF₆.

    • Evacuate and backfill the tube with argon three times.

    • Add DCE and stir the mixture at 100 °C for 12 hours.

    • To the resulting mixture, add the this compound derivative, Cu(OAc)₂, and K₂CO₃.

    • Seal the tube and stir the reaction mixture at 120 °C for another 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the desired phenothiazine product.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide

This is a general protocol that can be optimized for this compound.

  • Materials: this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3-5 mol %), K₂CO₃ (2.0 mmol), toluene/ethanol/water solvent mixture.

  • Procedure:

    • In a flask, dissolve this compound and the arylboronic acid in the solvent mixture.

    • Add the base and the palladium catalyst.

    • Heat the mixture to reflux under an inert atmosphere until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Potential Research Areas and Signaling Pathways

The derivatives of this compound hold significant promise in medicinal chemistry and materials science.

Anticancer Drug Development

Phenothiazines derived from this compound are a promising area for anticancer drug discovery. Research has shown that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.[4][6] Further investigation into the structure-activity relationships (SAR) and the specific molecular targets of these compounds is warranted. A key signaling pathway that could be explored is the modulation of apoptosis-related proteins such as Bcl-2 and caspases.

anticancer_pathway Phenothiazine Derivative Phenothiazine Derivative Cancer Cell Cancer Cell Phenothiazine Derivative->Cancer Cell interacts with Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction leads to Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest leads to Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis Induction->Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition antioxidant_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Derivative This compound Derivative Keap1 Keap1 This compound Derivative->Keap1 inactivates Nrf2_cytoplasm Nrf2 Keap1->Nrf2_cytoplasm releases Nrf2_nucleus Nrf2 Nrf2_cytoplasm->Nrf2_nucleus translocates to ARE ARE Nrf2_nucleus->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection leads to experimental_workflow This compound This compound Synthesis of Derivatives Synthesis of Derivatives This compound->Synthesis of Derivatives Biological Screening Biological Screening Synthesis of Derivatives->Biological Screening Hit Identification Hit Identification Biological Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-bromothiophenol in Suzuki-Miyaura cross-coupling reactions. Due to the inherent reactivity of the thiol group, which can poison the palladium catalyst, a protection-coupling-deprotection strategy is essential for successful synthesis. This document outlines detailed protocols for each of these critical steps, supported by quantitative data and reaction schemes.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients. This compound is a valuable building block, as the resulting biaryl thiophenols are key structural motifs in numerous biologically active compounds.

However, the presence of a free thiol (-SH) group in this compound presents a significant challenge. The sulfur atom can strongly coordinate to the palladium catalyst, leading to catalyst deactivation and inhibition of the catalytic cycle. To overcome this, the thiol group must be protected prior to the coupling reaction and subsequently deprotected to yield the final product. The thioacetate (B1230152) group is a commonly employed protecting group for this purpose due to its stability under coupling conditions and the relatively mild conditions required for its removal.

Overall Synthetic Strategy

The successful Suzuki cross-coupling of this compound involves a three-stage process:

  • Protection: The thiol group of this compound is protected, for example, as a thioacetate, to prevent catalyst poisoning.

  • Suzuki Cross-Coupling: The protected this compound derivative undergoes a palladium-catalyzed cross-coupling reaction with a suitable organoboron partner (e.g., an arylboronic acid).

  • Deprotection: The protecting group is removed from the coupled product to afford the desired biaryl thiophenol.

Diagram of the Overall Workflow

G cluster_protection Protection cluster_coupling Suzuki Cross-Coupling cluster_deprotection Deprotection A This compound B S-(2-bromophenyl) ethanethioate A->B Acetic anhydride (B1165640), Pyridine (B92270) C S-(2-bromophenyl) ethanethioate E S-(biphenyl-2-yl) ethanethioate C->E Pd Catalyst, Base D Arylboronic Acid D->E Pd Catalyst, Base F S-(biphenyl-2-yl) ethanethioate G [1,1'-biphenyl]-2-thiol F->G Base (e.g., NaOH)

Caption: Overall workflow for the synthesis of biaryl thiols from this compound.

Data Presentation

The following tables summarize the reaction conditions and reported yields for each step of the process. This data is compiled from various sources and represents typical outcomes. Optimization may be required for specific substrates.

Table 1: Protection of this compound as S-(2-bromophenyl) ethanethioate

ReagentMolar EquivalentsRole
This compound1.0Starting Material
Acetic Anhydride1.2Acetylating Agent
Pyridine1.5Base/Catalyst
Solvent -Dichloromethane
Temperature -0 °C to Room Temp.
Reaction Time -2 - 4 hours
Typical Yield ->95%

Table 2: Suzuki Cross-Coupling of S-(2-bromophenyl) ethanethioate with Arylboronic Acids

ParameterCondition 1Condition 2
Arylboronic Acid Phenylboronic acid4-Methylphenylboronic acid
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (2 mol%)
Base K₂CO₃ (2.0 equiv.)Cs₂CO₃ (2.5 equiv.)
Solvent Toluene/Ethanol (B145695)/H₂O (4:1:1)1,4-Dioxane/H₂O (4:1)
Temperature 90 °C100 °C
Reaction Time 12 hours16 hours
Reported Yield 85%92%

Table 3: Deprotection of S-(biphenyl-2-yl) ethanethioate

Deprotection MethodReagentsSolventTemperatureReaction TimeReported Yield
Base-Catalyzed HydrolysisSodium Hydroxide (B78521) (2.0 equiv.)Ethanol/WaterReflux2 hours~95%[1]
Acid-Catalyzed HydrolysisHydrochloric AcidMethanolReflux5 hours~90%

Experimental Protocols

Protocol 1: Protection of this compound

This protocol describes the synthesis of S-(2-bromophenyl) ethanethioate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield S-(2-bromophenyl) ethanethioate as a crude product, which can be purified by column chromatography if necessary.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol provides a general procedure for the coupling of S-(2-bromophenyl) ethanethioate with an arylboronic acid.

Materials:

  • S-(2-bromophenyl) ethanethioate

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add S-(2-bromophenyl) ethanethioate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Deprotection of the Thioacetate Group

This protocol describes the hydrolysis of the thioacetate to yield the free thiol.

Materials:

  • S-(biphenyl-2-yl) ethanethioate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve S-(biphenyl-2-yl) ethanethioate (1.0 eq) in ethanol in a round-bottom flask under an inert atmosphere.[1]

  • Add a solution of sodium hydroxide (2.0 eq) in water.[1]

  • Reflux the reaction mixture for 2 hours.[1]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the mixture with 1 M HCl.[1]

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the desired [1,1'-biphenyl]-2-thiol.

Mandatory Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The use of this compound in Suzuki cross-coupling reactions is a viable and valuable synthetic route for the preparation of biaryl thiophenols, which are important scaffolds in drug discovery. The key to success lies in the temporary protection of the thiol group to prevent catalyst poisoning. The thioacetate protecting group offers a reliable solution, being stable under the coupling conditions and readily removable under mild basic conditions. The protocols provided herein offer a solid foundation for researchers to successfully employ this compound in their synthetic endeavors. As with any chemical reaction, optimization of the reaction conditions for each specific substrate is recommended to achieve the highest possible yields.

References

Application Notes: Copper-Catalyzed Synthesis of Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

Phenothiazines are a significant class of heterocyclic compounds widely utilized as structural motifs in pharmaceuticals, notably in antipsychotic medications like promazine (B1679182) and chlorpromazine.[1] They also possess intriguing optoelectrochemical and photophysical properties, making them valuable in materials science.[1] Traditional synthetic routes, such as the reaction of diphenylamines with sulfur, often result in inseparable mixtures of regioisomers, particularly with substituted precursors.[1] Modern cross-coupling strategies offer greater control and versatility.

Copper-catalyzed methods, particularly variations of the Ullmann condensation, have emerged as powerful and accessible tools for constructing the phenothiazine (B1677639) tricycle.[2][3] These reactions typically involve the formation of C-S and C-N bonds to assemble the core structure. Compared to palladium-based systems, copper catalysts are often more cost-effective.[4] Recent advancements have focused on improving reaction conditions, employing ligands like L-proline to enhance efficiency, and developing recyclable heterogeneous catalysts to improve the sustainability of the process.[1][5]

This document provides detailed protocols for two reliable copper-catalyzed methods for synthesizing substituted phenothiazines: a sequential Ullmann-type C-S/C-N coupling reaction and a similar cascade reaction employing a recyclable, immobilized copper catalyst.

Protocol 1: Sequentially Controlled CuI/L-Proline Catalyzed Synthesis

This protocol details a cascade reaction involving the S-arylation of a 2-bromobenzenethiol followed by an intramolecular N-arylation to form the phenothiazine ring. The temperature is increased in a stepwise manner to control the sequence of bond formations.[1]

Experimental Workflow

G start_end start_end process process purification purification product product A Start: Assemble Reactants B Add 2-iodoaniline (B362364), 2-bromobenzenethiol, CuI, L-proline, K2CO3, and 2-methoxyethanol (B45455) to reaction vessel A->B Setup C Heat at 90 °C (S-Arylation Step) B->C Reaction Phase 1 D Increase Temperature to 110 °C (N-Arylation / Cyclization Step) C->D Reaction Phase 2 E Cool to Room Temperature & Quench Reaction D->E Work-up F Purification: Column Chromatography E->F Purification G End: Isolate Substituted Phenothiazine F->G Final Product

Caption: Experimental workflow for CuI/L-proline catalyzed synthesis.

Materials
  • Substituted 2-iodoaniline

  • Substituted 2-bromobenzenethiol

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • 2-Methoxyethanol (solvent)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Silica (B1680970) gel for column chromatography

Procedure
  • To a reaction vessel, add the 2-iodoaniline (1.0 mmol), 2-bromobenzenethiol (1.2 mmol), CuI (0.2 mmol, 20 mol%), L-proline (0.4 mmol, 40 mol%), and K₂CO₃ (2.0 mmol).

  • Add 2-methoxyethanol (5 mL) as the solvent.

  • Stir the mixture at 90 °C. This initial heating phase primarily facilitates the intermolecular C–S coupling (S-arylation).[1]

  • After the initial S-arylation is deemed complete (reaction progress can be monitored by TLC), increase the reaction temperature to 110 °C.[1]

  • Continue stirring at 110 °C until the intramolecular C–N coupling (cyclization) is complete, affording the phenothiazine product. Reaction times can be lengthy.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired substituted phenothiazine.

Data Summary

The following table summarizes the yields for various substituted phenothiazines synthesized using this method. The reaction is tolerant of both electron-donating and electron-withdrawing groups.[1]

R¹ Substituent (on aniline)R² Substituent (on benzenethiol)Yield (%)
HHGood
Electron-donating groupsElectron-donating groupsGood
Electron-withdrawing groupsElectron-withdrawing groupsModerate
Electron-donating groupsElectron-withdrawing groupsModerate
Electron-withdrawing groupsElectron-donating groupsGood
(Note: Specific numerical yields were not available in the abstract, but qualitative descriptions of "moderate to good yields" were provided.)[1]

Protocol 2: Recyclable Heterogeneous Copper-Catalyzed Synthesis

This protocol utilizes a mesoporous SBA-15-immobilized L-proline-Cu(I) complex, which offers the significant advantage of catalyst recyclability.[5] The reaction proceeds as a cascade C–S/C–N coupling in a single heating step.

Reaction Pathway

G reactant reactant product product catalyst catalyst conditions conditions sub1 2-Iodoaniline prod Substituted Phenothiazine sub1->prod sub2 2-Bromobenzenethiol sub2->prod cat L-proline-CuI-SBA-15 cat->prod 30 mol% cond K2CO3, 2-Methoxyethanol 90-110 °C cond->prod

Caption: Cascade C-S/C-N coupling using a recyclable catalyst.

Materials
  • Substituted 2-iodoaniline

  • Substituted 2-bromobenzenethiol

  • L-proline-CuI-SBA-15 catalyst

  • Potassium carbonate (K₂CO₃)

  • 2-Methoxyethanol (solvent)

  • Centrifuge for catalyst recovery

Procedure
  • Combine the 2-iodoaniline (1.0 mmol), 2-bromobenzenethiol (1.2 mmol), L-proline-CuI-SBA-15 catalyst (30 mol%), and K₂CO₃ (2.0 mmol) in a reaction vessel.[5]

  • Add 2-methoxyethanol (5 mL).

  • Heat the reaction mixture to 90–110 °C and stir until the reaction is complete (as determined by TLC or other appropriate analysis).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • The heterogeneous catalyst can be recovered by centrifugation of the reaction mixture.[5]

  • The supernatant liquid containing the product is decanted.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions. The catalyst has been shown to be recyclable for more than seven cycles without significant loss of activity.[5]

  • The product in the supernatant is then worked up and purified using standard procedures (e.g., extraction followed by column chromatography) as described in Protocol 1.

Data Summary

This method provides good to high yields across a wide range of functional groups.[5]

Substrate CombinationCatalyst Loading (mol%)Temperature (°C)YieldCatalyst Recyclability
2-Iodoanilines + 2-Bromobenzenethiols3090-110Good-High>7 cycles
(Note: This table summarizes the general performance as described in the source.)[5]

General Reaction Mechanism: Ullmann-Type Condensation

The copper-catalyzed synthesis of phenothiazines via Ullmann-type reactions involves the formation of copper(I) thiolates and amides as key intermediates. These species then react with the aryl halide in a metathesis-like reaction to form the C-S and C-N bonds.[3]

G cluster_cat Catalytic Cycle intermediate intermediate reagent reagent catalyst_cycle catalyst_cycle path path path2 path2 p1 p2 CuI Cu(I) CuSR Cu(I)-SR CuI->CuSR -HX Intermediate Diarylamine Sulfide CuSR->Intermediate ArX 2-Halogenated Aniline Derivative ArX->Intermediate C-S Coupling ArSH 2-Aminothiophenol Derivative ArSH->CuI RSH Phenothiazine Phenothiazine Product Intermediate->Phenothiazine Intramolecular C-N Coupling (Cu-catalyzed)

Caption: Simplified mechanism for Ullmann-type phenothiazine synthesis.

References

Application of 2-Bromothiophenol in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiophenol is a versatile organosulfur compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique structure, featuring both a reactive thiol group and a bromine atom on an aromatic ring, allows for diverse chemical transformations, making it a valuable intermediate in the construction of complex molecular architectures. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in the synthesis of pharmaceutically relevant scaffolds, with a focus on the phenothiazine (B1677639) class of antipsychotic drugs.

Phenothiazine and its derivatives are a cornerstone in the treatment of psychosis and are known to exert their therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1][2][3] The synthesis of the phenothiazine core often relies on the formation of a carbon-sulfur and a carbon-nitrogen bond, processes where this compound and its derivatives can be key starting materials.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a precursor for the construction of sulfur-containing heterocyclic compounds. The presence of the bromine atom allows for metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, to form diaryl thioethers, which are key intermediates in the synthesis of phenothiazines and thianthrenes.[1]

Synthesis of Phenothiazine Scaffolds

Phenothiazines are a major class of antipsychotic drugs. The synthesis of the core phenothiazine structure can be achieved through an intermolecular Ullmann-type coupling of a 2-halothiophenol derivative with a 2-haloaniline derivative, followed by an intramolecular cyclization.

Data Presentation

The following tables summarize quantitative data for representative synthetic procedures involving intermediates derivable from this compound in the synthesis of phenothiazine-like structures.

Table 1: Synthesis of 2-(2-Nitrophenylthio)aniline Intermediate

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
2-Aminothiophenol (B119425)1-Bromo-2-nitrobenzene (B46134)CuIK₂CO₃DMF12012~85
This compound2-NitroanilineCuIK₂CO₃DMF14018~75

Table 2: Cyclization to Phenothiazine Core

Starting MaterialReagentCatalystSolventTemp (°C)Time (h)Yield (%)
2-(2-Nitrophenylthio)anilineNa₂S₂O₄-Ethanol (B145695)/Water804~90
2-(2-Aminophenylthio)phenolPPA--1803~80

Table 3: N-Alkylation of Phenothiazine

PhenothiazineAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Phenothiazine3-Dimethylamino-1-chloropropaneNaNH₂Toluene (B28343)1106~90
2-Chlorophenothiazine1-(3-Chloropropyl)-4-methylpiperazineNaHDMF805~85

Experimental Protocols

Protocol 1: Synthesis of the Phenothiazine Core via Ullmann Condensation

This protocol describes a representative synthesis of the phenothiazine scaffold, a core component of many antipsychotic drugs.

Step 1: Synthesis of 2-(2-Nitrophenylthio)aniline

  • To a dried flask, add 2-aminothiophenol (1.25 g, 10 mmol), 1-bromo-2-nitrobenzene (2.02 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol).

  • Add dry N,N-dimethylformamide (DMF, 20 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, pour the reaction mixture into ice water (100 mL) and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-(2-nitrophenylthio)aniline.

Step 2: Reductive Cyclization to Phenothiazine

  • Dissolve the 2-(2-nitrophenylthio)aniline intermediate (2.44 g, 10 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

  • Add sodium dithionite (B78146) (Na₂S₂O₄, 5.22 g, 30 mmol) to the solution.

  • Heat the mixture to reflux (approximately 80 °C) for 4 hours.

  • Cool the reaction mixture and add water (50 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from ethanol to obtain pure phenothiazine.

Protocol 2: N-Alkylation of Phenothiazine for Drug Synthesis

This protocol outlines the final step in the synthesis of many phenothiazine-based drugs, the addition of an aminoalkyl side chain.

  • In a flask under an inert atmosphere, suspend sodium amide (0.39 g, 10 mmol) in dry toluene (30 mL).

  • Add phenothiazine (1.99 g, 10 mmol) to the suspension and stir for 1 hour at room temperature.

  • Add a solution of 3-dimethylamino-1-chloropropane (1.22 g, 10 mmol) in dry toluene (10 mL) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 6 hours.

  • Cool the reaction to room temperature and quench with water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.

Mandatory Visualization

Synthetic Pathway for Phenothiazine Drugs

G cluster_0 Synthesis of Phenothiazine Core cluster_1 Functionalization This compound This compound Ullmann Condensation Ullmann Condensation This compound->Ullmann Condensation 2-Aminoaniline 2-Aminoaniline 2-Aminoaniline->Ullmann Condensation Diaryl_Thioether 2-(2-Aminophenylthio)aniline Ullmann Condensation->Diaryl_Thioether Reductive Cyclization Reductive Cyclization Diaryl_Thioether->Reductive Cyclization Phenothiazine_Core Phenothiazine Reductive Cyclization->Phenothiazine_Core N-Alkylation N-Alkylation Phenothiazine_Core->N-Alkylation Aminoalkyl_Halide Aminoalkyl Halide Aminoalkyl_Halide->N-Alkylation Phenothiazine_Drug Phenothiazine-based API N-Alkylation->Phenothiazine_Drug G cluster_pathway Dopamine D2 Receptor Signaling Dopamine Dopamine D2_Receptor D2 Receptor (GPCR) Dopamine->D2_Receptor Activates G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to Phenothiazine Phenothiazine Antipsychotic Phenothiazine->D2_Receptor Blocks

References

Application Notes and Protocols: 2-Bromothiophenol as a Versatile Precursor for Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiophenol is a highly versatile and valuable building block in organic synthesis, particularly for the construction of a diverse array of organosulfur compounds. Its bifunctional nature, possessing both a reactive thiol group and a bromine atom on an aromatic ring, allows for a wide range of chemical transformations. This enables its use in the synthesis of pharmaceuticals, agrochemicals, and materials science intermediates. The thiol moiety serves as a potent nucleophile for the formation of carbon-sulfur bonds, while the bromo group is an excellent handle for various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of key classes of organosulfur compounds derived from this compound.

Application Note 1: Synthesis of Diaryl Thioethers via Cross-Coupling Reactions

Diaryl thioethers are prevalent structural motifs in numerous biologically active molecules and functional materials. This compound is an excellent precursor for the synthesis of unsymmetrical diaryl thioethers through palladium- or copper-catalyzed cross-coupling reactions. The thiol group can be readily coupled with various aryl halides, or the bromo group can be coupled with other thiols.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Bromophenyl Phenyl Sulfide (B99878)

This protocol outlines the synthesis of a diaryl thioether via a palladium-catalyzed C-S cross-coupling reaction between this compound and iodobenzene (B50100).

Materials:

  • This compound

  • Iodobenzene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Xantphos

  • Potassium tert-butoxide (KOtBu)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.), iodobenzene (1.2 equiv.), and KOtBu (2.0 equiv.).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diaryl thioether.

Quantitative Data: Synthesis of Diaryl Thioethers

The following table summarizes representative yields for the synthesis of diaryl thioethers using methodologies applicable to this compound.

EntryAryl HalideThiolCatalyst/LigandBaseSolventYield (%)
1IodobenzeneThis compoundPd(OAc)₂/XantphosKOtBuToluene~85-95
24-IodotolueneThis compoundPd(OAc)₂/XantphosKOtBuToluene~80-90
31-Bromo-4-nitrobenzeneThiophenolCuIK₂CO₃DMF~70-80

Application Note 2: Synthesis of Benzothiophenes via Intramolecular Cyclization

Benzothiophenes are a critical class of sulfur-containing heterocycles found in many pharmaceuticals, including raloxifene (B1678788) and zileuton.[1][2] this compound can be utilized as a precursor for the synthesis of substituted benzothiophenes, often through a Sonogashira coupling followed by an intramolecular cyclization.

Experimental Protocol: One-Pot Synthesis of 2-Phenylbenzo[b]thiophene

This protocol describes a one-pot Sonogashira coupling of this compound with phenylacetylene (B144264), followed by a copper-catalyzed intramolecular cyclization.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add this compound (1.0 equiv.), phenylacetylene (1.2 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Add a mixture of Et₃N and DMF (1:1).

  • Degas the mixture with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 2-phenylbenzo[b]thiophene.

Quantitative Data: Benzothiophene Synthesis
EntryAlkyneCatalyst SystemBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF~80-90
21-HexynePd(PPh₃)₂Cl₂/CuIEt₃NDMF~75-85
3(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF~70-80

Application Note 3: Synthesis of Phenothiazines via Smiles Rearrangement

Phenothiazines are a class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. A common synthetic route involves the condensation of a 2-aminothiophenol (B119425) derivative with a suitably substituted o-halonitroarene, followed by a Smiles rearrangement and cyclization. This compound can be a key starting material in a multi-step synthesis of the required 2-aminothiophenol intermediate.

Experimental Protocol: Synthesis of a Phenothiazine (B1677639) Derivative

This protocol outlines a synthetic sequence starting from this compound to a phenothiazine derivative.

Step 1: Synthesis of 2-Bromo-2'-nitrodiphenyl sulfide

  • Dissolve potassium hydroxide (B78521) (1.1 equiv.) in ethanol (B145695).

  • Add this compound (1.0 equiv.) to the solution and warm to 50 °C.

  • Add a solution of 1-chloro-2-nitrobenzene (B146284) (1.05 equiv.) in ethanol dropwise over 1 hour at 50 °C.

  • Heat the mixture under reflux for 2 hours.

  • Cool the mixture, add water, and stir for 30 minutes.

  • Collect the precipitated product by filtration and dry.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-bromo-2'-nitrodiphenyl sulfide from Step 1 in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain 2-amino-2'-bromodiphenyl sulfide.

Step 3: Intramolecular Cyclization (Ullmann Condensation)

  • To a solution of 2-amino-2'-bromodiphenyl sulfide in dimethylformamide (DMF), add potassium carbonate (2.0 equiv.) and a catalytic amount of copper powder.

  • Heat the mixture under reflux for 48 hours.

  • Cool the mixture, filter, and add water to the filtrate.

  • Extract the product with ether, dry the organic layer, and concentrate.

  • Purify the crude product by chromatography or crystallization to yield the phenothiazine.

Quantitative Data: Phenothiazine Synthesis
StepProductTypical Yield (%)
12-Bromo-2'-nitrodiphenyl sulfide80-90
22-Amino-2'-bromodiphenyl sulfide>90
3Phenothiazine40-60

Diagrams of Reaction Workflows and Mechanisms

Caption: One-Pot Synthesis of Unsymmetrical Diaryl Thioethers.

G Catalytic Cycle for Sonogashira Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation ArPd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L₂ Transmetalation->ArPd(II)(C≡CR)L2 Reductive_Elimination Reductive Elimination ArPd(II)(C≡CR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArC≡CR Ar-C≡C-R Reductive_Elimination->ArC≡CR 2-Bromothiophenol_input This compound (Ar-X) 2-Bromothiophenol_input->Oxidative_Addition Alkyne_input Terminal Alkyne (R-C≡C-H) Cu_Cycle Cu(I) Catalysis (forms Cu-acetylide) Alkyne_input->Cu_Cycle Cu_Cycle->Transmetalation

Caption: Simplified Catalytic Cycle of Sonogashira Coupling.

Conclusion

This compound is a cornerstone precursor for the synthesis of a multitude of valuable organosulfur compounds. The strategic application of its thiol and bromo functionalities through well-established synthetic methodologies, such as cross-coupling and cyclization reactions, provides efficient routes to complex molecular architectures. The protocols and data presented herein serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to harness the full potential of this versatile reagent.

References

Application Notes: Synthesis and Application of Thianthrenes from 2-Bromothiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thianthrenes are sulfur-containing heterocyclic compounds that have attracted considerable attention in materials science and medicinal chemistry. Their unique, rigid, and non-planar butterfly structure, along with their distinct electronic properties, makes them valuable scaffolds in drug discovery and for the synthesis of complex polycyclic aromatic hydrocarbons.[1][2][3] A primary and classical route to the thianthrene (B1682798) core is the self-condensation of 2-halothiophenol derivatives. This document provides detailed protocols and comparative data for the synthesis of thianthrenes, with a focus on methods utilizing 2-bromothiophenol and its analogs. It also touches upon modern, complementary strategies, such as late-stage functionalization via thianthrenium salts, which are of high interest to drug development professionals.[1][4]

Data Presentation: Comparative Summary of Synthetic Methods

The synthesis of the thianthrene scaffold can be achieved through several methods. The choice of method often depends on the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions. The Ullmann condensation is a direct method starting from 2-halothiophenols.

Synthesis Method Starting Materials Reagents and Conditions Yield (%) Key Advantages Key Disadvantages
Ullmann Condensation 2-Iodothiophenol or this compoundCopper catalyst, high-boiling polar aprotic solvent (e.g., DMF), 150-210 °CVariablePotentially versatile for synthesizing symmetrically substituted thianthrenes directly from halo-thiophenols.[3]Requires high temperatures; specific, detailed protocols are not widely available and often require optimization.[3]
Friedel-Crafts Reaction Benzene (B151609), Disulfur dichloride (S₂Cl₂)AlCl₃, Reflux (60-80 °C)75-80%Utilizes readily available and inexpensive starting materials; capable of high yields under optimized conditions.[3][5]Limited to simple benzene derivatives; can produce polymeric side products and an insoluble product-catalyst complex.[5]
Thia-APEX Reaction Unfunctionalized aromatics, S-diimidated 1,2-arenedithiolsTriflic acid (TfOH), catalytic amount21-87%A modern, one-step synthesis for π-extended thianthrene derivatives from simple aromatics.[1][3]Yield is highly substrate-dependent; the synthesis of the sulfur-containing reagent is required.[3]
Thianthrenation/Cross-Coupling Arene, Thianthrene S-oxideTFAA, HBF₄·OEt₂ or TfOH, followed by Pd-catalyzed cross-couplingHighHighly regioselective for para-position; broad functional group tolerance; ideal for late-stage functionalization in drug discovery.[3][4]A two-step process; does not directly use this compound as a precursor for the core.

Experimental Protocols

Protocol 1: Synthesis of Thianthrene via Ullmann Condensation of this compound

This protocol describes a generalized procedure for the copper-catalyzed self-condensation of a 2-halothiophenol to form the thianthrene core.[1][3]

Materials:

  • This compound (or 2-Iodothiophenol)

  • Copper catalyst (e.g., Copper powder, CuI, or CuO)

  • High-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))

  • Organic solvent for extraction (e.g., Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc))

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-halothiophenol and the copper catalyst.

  • Add a high-boiling point polar aprotic solvent, such as DMF, to the flask.[3]

  • Heat the reaction mixture to a high temperature, typically in the range of 150-210 °C, with vigorous stirring.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary significantly, from several hours to over a day, depending on the substrate and specific conditions.

  • Once the reaction is deemed complete by TLC analysis, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the product with a suitable organic solvent (e.g., DCM or EtOAc) multiple times (e.g., 3 x 50 mL).[1]

  • Combine the organic layers and wash with water and then with brine to remove residual solvent and salts.[1][2]

  • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][2]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure thianthrene derivative.[3]

Note: This is a generalized protocol. Optimization of the catalyst, solvent, temperature, and reaction time is highly recommended for specific substrates to achieve optimal yields.

Protocol 2: Synthesis of Aryl Thianthrenium Salts for Late-Stage Functionalization

This protocol outlines the synthesis of an aryl thianthrenium salt from an arene and thianthrene S-oxide, a key intermediate for modern diversification of complex molecules.[1][4]

Materials:

  • Arene substrate

  • Thianthrene S-oxide (TTO)

  • Trifluoroacetic anhydride (B1165640) (TFAA)

  • Strong acid (e.g., Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂), or Triflic acid (TfOH))

  • Solvent (e.g., Acetonitrile (MeCN), Dichloromethane (DCM))

  • Diethyl ether (Et₂O) for precipitation

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the arene substrate and thianthrene S-oxide in the chosen solvent (e.g., MeCN).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (TFAA) to the stirred solution.[4]

  • After a few minutes, add the strong acid (e.g., HBF₄·OEt₂) dropwise. The reaction mixture may change color.

  • Allow the reaction to stir at 0 °C or room temperature. Monitor the formation of the salt by NMR or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, the aryl thianthrenium salt can often be precipitated by the addition of a less polar solvent, such as diethyl ether.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • The resulting aryl thianthrenium salt is typically stable and can be stored for use in subsequent functionalization reactions (e.g., cross-coupling, photoredox-catalyzed reactions).[1][6]

Visualizations: Synthetic Workflows

The following diagrams illustrate the logical workflows for the classical and modern synthetic routes to thianthrene derivatives.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start This compound react Ullmann Condensation: - Copper Catalyst - High Temperature (150-210 °C) - Polar Aprotic Solvent (e.g., DMF) start->react workup Aqueous Workup & Organic Extraction react->workup purify Column Chromatography or Recrystallization workup->purify product Thianthrene Derivative purify->product

Caption: Workflow for Thianthrene Synthesis via Ullmann Condensation.

G cluster_start Starting Materials cluster_step1 Step 1: Thianthrenation cluster_intermediate Isolable Intermediate cluster_step2 Step 2: Functionalization cluster_product Final Product start_arene Arene (e.g., Drug Molecule) thianthrenation Reaction with TFAA & Strong Acid (e.g., HBF₄·OEt₂) start_arene->thianthrenation start_tto Thianthrene S-oxide (TTO) start_tto->thianthrenation intermediate Aryl Thianthrenium Salt thianthrenation->intermediate functionalization Cross-Coupling Reaction (e.g., Pd-catalyzed, Photoredox) intermediate->functionalization Introduce Nucleophile product Functionalized Arene functionalization->product

Caption: Modern Late-Stage Functionalization via Aryl Thianthrenium Salts.

References

Application Notes and Protocols for the Experimental Oxidation of 2-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oxidation of 2-Bromothiophenol to 2-bromobenzenesulfonic acid, a key transformation in the synthesis of various pharmaceutical and specialty chemical intermediates. The protocols outlined below utilize two common and effective oxidizing agents: hydrogen peroxide catalyzed by methyltrioxorhenium (MTO) and Oxone® (potassium peroxomonosulfate).

Introduction

The oxidation of thiols to sulfonic acids is a fundamental transformation in organic synthesis. The resulting sulfonic acids are versatile intermediates, readily converted into sulfonamides, sulfonyl chlorides, and sulfonate esters, which are prevalent motifs in drug candidates and functional materials. This compound, in particular, serves as a precursor to 2-bromobenzenesulfonic acid and its derivatives, which are important building blocks in medicinal chemistry.

The direct oxidation of the thiol group in this compound requires controlled conditions to prevent over-oxidation or undesired side reactions. The methods presented here offer reliable and high-yielding pathways to the desired sulfonic acid.

Reaction Mechanism and Signaling Pathway

The oxidation of a thiol (R-SH) to a sulfonic acid (R-SO₃H) with an oxidizing agent like hydrogen peroxide generally proceeds through a stepwise oxidation of the sulfur atom. The reaction pathway involves the formation of intermediate species, namely a sulfenic acid (R-SOH) and a sulfinic acid (R-SO₂H).[1][2]

OxidationPathway Thiol This compound (R-SH) Sulfenic Sulfenic Acid (R-SOH) Thiol->Sulfenic + [O] Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic + [O] Sulfonic 2-Bromobenzenesulfonic Acid (R-SO₃H) Sulfinic->Sulfonic + [O] ExperimentalWorkflow Start Start: this compound Reaction Reaction Setup: - Dissolve in Solvent - Add Oxidant & Catalyst (if any) Start->Reaction Stirring Stirring at Room Temperature Reaction->Stirring Monitoring Reaction Monitoring (TLC) Stirring->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Product: 2-Bromobenzenesulfonic Acid Purification->Product

References

Application Notes and Protocols for the Analytical Characterization of 2-Bromothiophenol and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 2-Bromothiophenol and its primary reaction products, namely thioethers and disulfides. The following sections detail the methodologies for spectroscopic and chromatographic analyses, including data interpretation and quantitative analysis.

Introduction

This compound is a versatile reagent in organic synthesis, frequently utilized for the introduction of the 2-bromophenylthio moiety into molecules. Its reactions typically involve the nucleophilic sulfur atom, leading to the formation of thioethers via S-alkylation or S-arylation, or oxidative coupling to form the corresponding disulfide.[1][2][3] Accurate characterization of the resulting products is crucial for reaction monitoring, purity assessment, and structural confirmation. This document outlines the key analytical techniques for this purpose.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it the most powerful tool for structural analysis of organic molecules.

2.1.1. 1H NMR Spectroscopy

  • Analysis of this compound: The 1H NMR spectrum of this compound in CDCl3 typically shows complex multiplets in the aromatic region (δ 7.0-7.6 ppm) and a singlet for the thiol proton (-SH), which may be broad and its chemical shift can vary depending on concentration and solvent.[4]

  • Analysis of Thioether Products: Upon S-alkylation, the thiol proton signal disappears, and new signals corresponding to the alkyl group appear. For example, in an S-methylated product, a new singlet for the -SCH3 group would be observed around δ 2.5 ppm.[5]

  • Analysis of Disulfide Products: The formation of bis(2-bromophenyl) disulfide results in a 1H NMR spectrum with aromatic signals that may be slightly shifted compared to the starting thiol. The thiol proton signal will be absent.[6]

2.1.2. 13C NMR Spectroscopy

  • Analysis of this compound and its Derivatives: The 13C NMR spectrum provides information on the carbon framework. The carbon atom attached to the sulfur (C-S) and the carbon atom attached to the bromine (C-Br) are key diagnostic signals. Chemical shifts will vary depending on the substituent on the sulfur atom.

Table 1: Representative 1H and 13C NMR Data for this compound and its Derivatives

CompoundNucleusChemical Shift (δ, ppm)MultiplicityAssignment
This compound 1H~7.5 (m), ~7.2 (m), ~7.0 (m), ~3.5 (s, br)Multiplet, SingletAromatic-H, SH
13C~139, ~133, ~128, ~127, ~125, ~115-Aromatic-C
S-Methyl-2-bromothiophenol 1H~7.5 (m), ~7.2 (m), ~7.0 (m), ~2.5 (s)Multiplet, SingletAromatic-H, SCH3
13C~140, ~133, ~128, ~127, ~125, ~115, ~15-Aromatic-C, SCH3
Bis(2-bromophenyl) disulfide 1H~7.6 (m), ~7.3 (m), ~7.1 (m)MultipletAromatic-H
13C~138, ~133, ~128, ~127, ~125, ~122-Aromatic-C

Protocol 1: 1H and 13C NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters (400 MHz Spectrometer):

    • 1H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: 3-4 s.

      • Relaxation Delay (D1): 2 s.

      • Number of Scans: 16-64.

    • 13C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Spectral Width: 0 to 220 ppm.

      • Acquisition Time: 1-2 s.

      • Relaxation Delay (D1): 5 s.

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the 1H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • This compound: The FTIR spectrum will show a characteristic S-H stretching vibration around 2550 cm-1. Aromatic C-H stretching is observed above 3000 cm-1, and C=C stretching vibrations in the 1600-1450 cm-1 region. The C-Br stretching vibration appears in the fingerprint region, typically below 700 cm-1.[7]

  • Thioether and Disulfide Products: The most significant change in the FTIR spectrum upon formation of a thioether or disulfide is the disappearance of the S-H stretching band.

Protocol 2: FTIR Analysis

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid product with ~100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • For liquid samples, a thin film can be prepared between two KBr plates.

  • Data Acquisition:

    • Record a background spectrum of the KBr pellet or plates.

    • Place the sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm-1.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and elemental composition.

  • This compound: The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M+) at m/z 188 and 190 with a characteristic ~1:1 isotopic pattern due to the presence of the bromine isotopes (79Br and 81Br).[8][9]

  • Thioether and Disulfide Products: The mass spectra of the products will show molecular ion peaks corresponding to their respective molecular weights, also exhibiting the characteristic bromine isotopic pattern. Fragmentation patterns can provide further structural information. For example, the mass spectrum of bis(2-bromophenyl) disulfide would show a molecular ion cluster around m/z 374, 376, and 378.[10][11]

Protocol 3: GC-MS Analysis

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C.

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Temperature Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to the product in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the peak to determine the molecular ion and fragmentation pattern.

    • Compare the observed isotopic pattern with the theoretical pattern for bromine-containing compounds.

Chromatographic Characterization

Chromatography is essential for separating the components of a reaction mixture, assessing product purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds.

Protocol 4: HPLC Analysis

  • Sample Preparation:

    • Dissolve the reaction mixture or purified product in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is often effective. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector set at a wavelength where the compounds of interest have strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and product(s) based on their retention times.

    • The peak area can be used to determine the relative purity of the product.

    • For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.

Table 2: Hypothetical HPLC Data for the S-Alkylation of this compound

CompoundRetention Time (min)Peak Area (%)
This compound5.25.8
S-alkylated product8.792.1
Unidentified impurity3.42.1
Quantitative NMR (qNMR)

qNMR is a powerful method for determining the purity or concentration of a substance without the need for a calibration curve for the analyte itself.[12][13][14][15]

Protocol 5: Quantitative 1H NMR (qNMR) Analysis

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., 10 mg).

    • Accurately weigh a known amount of a stable internal standard with a known purity (e.g., 5 mg of maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene). The standard should have a simple 1H NMR spectrum with peaks that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using parameters that ensure full relaxation of all protons (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).

  • Data Processing and Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.

Protocol 6: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the purified product suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using an X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and thermal parameters.[16][17][18][19]

Visualized Workflows

The following diagrams illustrate the logical workflows for the characterization of this compound products.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start This compound + Reagent reaction Reaction (e.g., S-alkylation, Oxidative Coupling) start->reaction workup Work-up & Purification reaction->workup product Purified Product workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry (GC-MS or LC-MS) product->ms hplc HPLC Analysis product->hplc xray X-ray Crystallography (if crystalline) product->xray structure Structural Elucidation nmr->structure ftir->structure ms->structure purity Purity Assessment hplc->purity xray->structure

Caption: General experimental workflow for the synthesis and characterization of this compound products.

logical_workflow cluster_reaction Reaction Monitoring cluster_purification Purification and Purity cluster_structure Structural Confirmation reaction_mixture Reaction Mixture tlc TLC Analysis reaction_mixture->tlc Qualitative lcms LC-MS Analysis reaction_mixture->lcms Qualitative/ Quantitative crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography purified_product Purified Product column_chromatography->purified_product hplc_purity HPLC Purity Check purified_product->hplc_purity qnmr_purity qNMR Purity Assay purified_product->qnmr_purity final_product Final Product nmr_structure 1D & 2D NMR final_product->nmr_structure Connectivity ftir_functional_groups FTIR final_product->ftir_functional_groups Functional Groups ms_mw High-Resolution MS final_product->ms_mw Molecular Formula xray_structure X-ray Crystallography final_product->xray_structure 3D Structure

Caption: Logical workflow for the analysis and confirmation of this compound reaction products.

References

Application Note: A Stability-Indicating HPLC Method for Monitoring 2-Bromothiophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the reaction monitoring of 2-Bromothiophenol. The method is suitable for separating this compound from its potential reactants, products, and degradation products, making it an essential tool for researchers, scientists, and professionals in drug development and chemical synthesis. This document provides a detailed protocol for method development, system suitability, and sample analysis, along with guidance on forced degradation studies to ensure specificity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] Its reactive thiol group and bromine atom allow for a variety of chemical transformations, including nucleophilic substitution and coupling reactions.[1] Accurate monitoring of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3]

This application note details a systematic approach to developing a stability-indicating HPLC method. A stability-indicating method is one that can accurately quantify the analyte of interest without interference from potential impurities, degradants, or other components in the sample matrix.[3][4] The development process includes column and mobile phase selection, optimization of chromatographic parameters, and method validation through forced degradation studies.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₆H₅BrS[5][6]
Molecular Weight 189.07 g/mol [5][6]
Appearance Clear yellow liquid[1]
Boiling Point 128-130 °C at 25 mmHg
Density 1.573 g/mL at 25 °C
UV Absorbance (analogous compound) Strong absorbance around 230-240 nm (for 2-bromothiophene)[7]

HPLC Method Development Workflow

HPLC_Method_Development A Method Goal Definition (Reaction Monitoring) B Analyte & Reaction Characterization (this compound, Reactants, Products) A->B C Initial Method Scouting B->C D Column Selection (C18, C8) C->D E Mobile Phase Selection (ACN/Water, MeOH/Water) C->E F Detector Wavelength Selection (e.g., 235 nm) C->F G Method Optimization (Gradient, Flow Rate, Temperature) D->G E->G F->G H Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) G->H I Peak Purity Analysis H->I I->G Re-optimize if peaks are not pure J System Suitability Criteria Definition I->J K Method Validation (Linearity, Accuracy, Precision) J->K L Final Method Protocol K->L

Caption: Workflow for the development of a stability-indicating HPLC method.

Experimental Protocols

Materials and Reagents
  • This compound (97% purity or higher)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (analytical grade)

  • Trifluoroacetic acid (TFA) (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector is required.

Hypothetical Reaction for Monitoring

For the purpose of this application note, we will consider the S-alkylation of this compound with benzyl (B1604629) bromide to form 2-bromophenyl benzyl sulfide.

Reaction Scheme:

This compound + Benzyl Bromide --(Base)--> 2-Bromophenyl Benzyl Sulfide

This reaction allows for the monitoring of the disappearance of the starting material (this compound) and the appearance of the product.

HPLC Method Development Protocol

1. Initial Column and Mobile Phase Screening:

  • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C8 column can also be evaluated for different selectivity.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Initial Gradient: 50-95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of the analogous compound 2-bromothiophene, a starting wavelength of 235 nm is recommended.[7] A DAD can be used to scan for the optimal wavelength for all components.

  • Injection Volume: 10 µL

2. Method Optimization:

The initial gradient should be adjusted to achieve adequate separation between the starting material, reactant (if UV active), product, and any impurities. The goal is to achieve a resolution (Rs) of >1.5 between all critical peak pairs. The gradient time, initial and final mobile phase composition, and flow rate should be systematically varied.

Optimized Chromatographic Conditions (Example):

ParameterCondition
HPLC System Standard HPLC with UV/DAD detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B, 2-12 min: 50-90% B, 12-15 min: 90% B, 15.1-18 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 235 nm
Injection Volume 10 µL

3. Forced Degradation Studies:

To ensure the method is stability-indicating, forced degradation studies should be performed on this compound.[3][4][8] A typical procedure involves exposing a solution of this compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80 °C for 48 hours (solid and solution)

  • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) and visible light for 24 hours

Samples should be analyzed using the optimized HPLC method. The chromatograms should demonstrate that the main peak of this compound is well-separated from all degradation product peaks. Peak purity analysis using a DAD is essential to confirm the homogeneity of the analyte peak.

Sample Preparation for Reaction Monitoring
  • At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 900 µL) of a suitable solvent (e.g., the initial mobile phase composition, 50:50 water:acetonitrile). This also serves to precipitate any salts that may be incompatible with the HPLC system.

  • Vortex the diluted sample.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample into the HPLC system.

Data Presentation

System Suitability

System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Resolution (Rs) between this compound and closest peak > 1.5
Quantitative Analysis of a Hypothetical Reaction

The following table illustrates how data from a reaction monitoring experiment can be presented. The concentration of each component is determined from a calibration curve.

Time (hours)This compound Conc. (mg/mL)2-Bromophenyl Benzyl Sulfide Conc. (mg/mL)% Conversion
01.000.000.0
10.750.2825.0
20.520.5448.0
40.230.8777.0
60.051.0895.0
8< LOQ1.12> 99.0

(LOQ = Limit of Quantitation)

Conclusion

The described HPLC method provides a reliable and robust approach for the reaction monitoring of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for the effective separation of the starting material from its product and potential degradation products. The protocol for forced degradation studies ensures that the method is stability-indicating, a critical requirement for accurate kinetic analysis and purity assessment in pharmaceutical and chemical development. This application note serves as a comprehensive guide for researchers to implement and adapt this method for their specific reaction monitoring needs.

Logical Relationship Diagram

Logical_Relationship RM Reaction Monitoring HPLC HPLC Analysis RM->HPLC requires SIM Stability-Indicating Method HPLC->SIM should be a FD Forced Degradation SIM->FD proven by Data Accurate Quantitative Data SIM->Data provides Opt Process Optimization Data->Opt enables

Caption: Relationship between HPLC analysis and process optimization.

References

Application Note: Quantitative Analysis of 2-Bromothiophenol Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-bromothiophenol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. Due to the polar and semi-volatile nature of thiophenols, derivatization is essential to improve chromatographic resolution and thermal stability, leading to enhanced sensitivity and accuracy. This document provides comprehensive protocols for sample preparation, derivatization, and GC-MS analysis, along with representative quantitative data. The methodologies are designed for researchers, scientists, and drug development professionals requiring precise quantification of these compounds in various matrices.

Introduction

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of these compounds is crucial for process monitoring, quality control, and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like thiophenols can be challenging due to poor peak shape and potential interactions with the GC system.

Derivatization chemically modifies the analyte to make it more suitable for GC-MS analysis.[1] This process increases the volatility and thermal stability of the target compounds by masking polar functional groups, such as the thiol (-SH) group.[1][2] Common derivatization techniques for compounds with active hydrogens include silylation and acylation.[2][3] This note describes a method based on silylation, which is a widely used, effective, and reproducible technique for the analysis of phenols and thiols.[1][4]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound derivatives is depicted below. This process includes sample preparation, derivatization of the target analytes, and subsequent analysis by GC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Sample Matrix (e.g., reaction mixture, environmental sample) extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) sample->extraction drying Drying of Organic Phase (e.g., over Na2SO4) extraction->drying concentration Solvent Evaporation (under gentle N2 stream) drying->concentration reconstitution Reconstitution in Solvent (e.g., Acetonitrile) concentration->reconstitution add_reagent Addition of Silylating Reagent (e.g., BSTFA + 1% TMCS) reaction Incubation (e.g., 60°C for 30 min) injection GC Injection reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Acquisition & Processing detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound derivatives.

Materials and Reagents

  • This compound (≥98% purity)

  • Derivatives of this compound (as required)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Hexane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Internal Standard (e.g., 4-Bromophenol or a deuterated analog)

  • Helium (99.999% purity)

Detailed Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound and its derivatives in acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with acetonitrile to prepare calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

  • Prepare an internal standard stock solution (e.g., 4-bromophenol) at 1 mg/mL and spike it into each calibration standard and sample to a final concentration of 10 µg/mL.

Sample Preparation (from a reaction mixture):

  • Dilute a known amount of the reaction mixture in deionized water.

  • Perform a liquid-liquid extraction with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of acetonitrile before derivatization.

Derivatization Protocol (Silylation)

This protocol is based on the silylation of phenolic compounds, which is analogous to the derivatization of thiophenols.[5]

  • Transfer 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.

  • Add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA containing 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial in a heating block or oven at 60°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

The derivatization reaction involves the replacement of the active hydrogen on the thiol group with a trimethylsilyl (B98337) (TMS) group, as illustrated below.

derivatization_reaction reactant1 This compound plus1 + reactant2 BSTFA arrow 60°C, 30 min product1 TMS-derivatized This compound plus2 + product2 Byproducts

Caption: Silylation of this compound using BSTFA.

GC-MS Instrumental Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and derivatives being analyzed. The parameters are adapted from methods used for the analysis of brominated phenols.[3][6]

Parameter Setting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven ProgramInitial: 60°C (hold 2 min) Ramp: 10°C/min to 280°C Hold: 5 min at 280°C
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) and Full Scan
Transfer Line Temp.280°C

Data Presentation and Results

Quantitative data should be presented in clear, structured tables. The following tables provide a template for the expected results. The exact retention times and m/z values will depend on the specific derivatives and must be confirmed experimentally.

Table 1: Representative GC-MS Data for Derivatized this compound

Compound Derivative Expected Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compoundTMS~12.5262247, 183
Internal StandardTMS~11.8246231, 167

Table 2: Method Validation Parameters (Representative)

Parameter This compound-TMS
Linearity Range (µg/mL)0.5 - 100
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (µg/mL)0.15
Limit of Quantification (LOQ) (µg/mL)0.5
Precision (%RSD, n=6)< 5%
Accuracy/Recovery (%)95 - 105%

Discussion

The described silylation method provides a reliable approach for the quantitative analysis of this compound and its derivatives. The formation of TMS ethers significantly improves the chromatographic properties of these compounds, resulting in symmetrical peaks and enhanced sensitivity. The use of an internal standard corrects for variations in sample preparation and injection volume, thereby improving the accuracy and precision of the method.

The choice of a DB-5ms column is suitable for the separation of these semi-polar derivatives. The GC oven temperature program should be optimized to ensure adequate separation from matrix components and other potential byproducts. For quantification, operating the mass spectrometer in SIM mode increases sensitivity by monitoring specific ions characteristic of the target analytes. A full scan acquisition should also be performed to confirm the identity of the compounds based on their mass spectra.

Conclusion

This application note provides a detailed protocol for the GC-MS analysis of this compound derivatives. The method, which involves a straightforward silylation derivatization step, is sensitive, accurate, and reproducible. It is suitable for routine analysis in quality control, process development, and research laboratories. The provided tables and diagrams offer a clear guide for implementation and data interpretation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the large-scale synthesis of 2-substituted benzothiazoles, a critical scaffold in pharmaceutical and materials chemistry. The following sections outline scalable and efficient synthetic methodologies, with a focus on green chemistry principles and practical implementation in a laboratory or industrial setting.

Introduction

2-Substituted benzothiazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Consequently, the development of efficient, scalable, and environmentally benign synthetic methods for these compounds is of significant interest to the drug development and chemical industries.

The most common and industrially viable approach to 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes and carboxylic acids, or their derivatives.[3][4] This document details several robust protocols for this transformation, highlighting different catalytic systems and reaction conditions amenable to large-scale production.

General Synthetic Pathway

The fundamental reaction for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a suitable electrophile, typically an aldehyde or a carboxylic acid, followed by cyclization. The general transformation is depicted below.

G cluster_reactants Reactants cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Intermediate Schiff Base / Amide Intermediate 2-Aminothiophenol->Intermediate + Electrophile Electrophile R-CHO (Aldehyde) or R-COOH (Carboxylic Acid) 2-Substituted Benzothiazole (B30560) 2-Substituted Benzothiazole Intermediate->2-Substituted Benzothiazole Cyclization (-H2O)

Caption: General reaction scheme for the synthesis of 2-substituted benzothiazoles.

Protocol 1: Ultrasound-Assisted, Catalyst-Free Condensation of 2-Aminothiophenol with Aldehydes

This protocol describes a green and efficient method for the synthesis of 2-arylbenzothiazoles using ultrasound irradiation in the absence of any catalyst. This method is advantageous due to its operational simplicity, short reaction times, and high yields.

Experimental Workflow

G Start Start Reactants Mix 2-Aminothiophenol and Aldehyde (1:1.1) Start->Reactants Ultrasound Ultrasonic Irradiation (Specified Time & Temp) Reactants->Ultrasound TLC Monitor Reaction by TLC Ultrasound->TLC Workup Pour into Ice Water TLC->Workup Filter Filter Precipitate Workup->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize End End Recrystallize->End

Caption: Workflow for ultrasound-assisted benzothiazole synthesis.

Detailed Experimental Protocol
  • In a 100 mL round-bottom flask, combine 2-aminothiophenol (10 mmol) and the desired aromatic aldehyde (11 mmol).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a frequency of 40 kHz and a temperature of 60°C for the time specified in Table 1.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate (B1210297) as the eluent.

  • Upon completion of the reaction, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with copious amounts of water to remove any unreacted starting materials.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the pure 2-arylbenzothiazole from ethanol.

Substrate Scope and Yields
EntryAldehyde (R-CHO)Time (min)Yield (%)
1Benzaldehyde3095
24-Chlorobenzaldehyde3598
34-Methylbenzaldehyde4096
44-Methoxybenzaldehyde4594
54-Nitrobenzaldehyde2597
62-Chlorobenzaldehyde4092
7Cinnamaldehyde5088

Table 1: Synthesis of 2-arylbenzothiazoles via ultrasound-assisted condensation of 2-aminothiophenol with various aldehydes.

Protocol 2: Microwave-Assisted Synthesis using a Reusable Catalyst

This method employs microwave irradiation to accelerate the condensation of 2-aminothiophenol with carboxylic acids, using a recyclable solid-supported catalyst. Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and improved energy efficiency, making it suitable for high-throughput synthesis.[3]

Detailed Experimental Protocol
  • In a 10 mL microwave reaction vessel, place 2-aminothiophenol (5 mmol), the desired carboxylic acid (5 mmol), and P4S10 (0.5 mmol) as the catalyst.[5]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 3-4 minutes.[5]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add ethyl acetate (20 mL) to the reaction mixture and stir for 5 minutes.

  • Filter the mixture to remove the catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (n-hexane/ethyl acetate) to afford the pure 2-substituted benzothiazole.

Substrate Scope and Yields
EntryCarboxylic Acid (R-COOH)Time (min)Yield (%)
1Benzoic acid392
24-Chlorobenzoic acid3.595
34-Methylbenzoic acid490
44-Methoxybenzoic acid488
5Acetic acid385
6Phenylacetic acid3.589
7Hexanoic acid482

Table 2: Microwave-assisted synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various carboxylic acids.

Protocol 3: Metal-Free, N-Bromosuccinimide (NBS)-Mediated Oxidative Cyclization

This protocol outlines a metal-free approach for the synthesis of 2-substituted benzothiazoles from phenylthioureas using N-bromosuccinimide (NBS) as a mild oxidant. This method avoids the use of harsh or toxic metal catalysts and is amenable to gram-scale preparations.[6]

Detailed Experimental Protocol
  • To a solution of the substituted phenylthiourea (B91264) (1 mmol) in 1,2-dimethoxyethane (B42094) (DME, 5 mL) at 0°C, add N-bromosuccinimide (NBS) (1.1 mmol) portion-wise over 5 minutes.[6]

  • Stir the reaction mixture at room temperature for the time indicated in Table 3.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aminobenzothiazole (B30445) derivative.

Substrate Scope and Yields
EntryPhenylthiourea Substituent (on amine)Time (h)Yield (%)
1Phenyl192
24-Chlorophenyl1.588
34-Methylphenyl195
44-Methoxyphenyl285
5Naphthyl1.590
6Benzyl278

Table 3: NBS-mediated synthesis of 2-substituted aminobenzothiazoles from phenylthioureas.[6]

Conclusion

The protocols detailed in these application notes provide robust and scalable methods for the synthesis of 2-substituted benzothiazoles. The choice of method will depend on the available equipment, desired scale, and the specific substitution pattern of the target molecule. The ultrasound and microwave-assisted methods offer significant advantages in terms of green chemistry principles, including reduced reaction times and energy consumption. The NBS-mediated cyclization provides a valuable metal-free alternative. These methodologies are well-suited for applications in both academic research and industrial drug development.

References

Application Notes and Protocols for Employing 2-Bromothiophenol in Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Bromothiophenol as a monomer in the synthesis of sulfur-containing polymers, particularly poly(phenylene sulfide) (PPS) and its derivatives. The protocols detailed below are based on established polymerization methodologies and offer a starting point for the development of novel materials with tailored properties.

Introduction to this compound in Materials Science

This compound is a versatile aromatic building block containing both a reactive thiol group and a bromo substituent. This dual functionality allows for its participation in various polymerization reactions, making it a valuable monomer for the synthesis of high-performance polymers. The resulting poly(phenylene sulfide)-type structures are known for their excellent thermal stability, chemical resistance, and mechanical properties, rendering them suitable for a wide range of applications in electronics, automotive, and aerospace industries.

The ortho-position of the bromo and thiol groups in this compound can lead to polymers with unique chain conformations and properties compared to their para- and meta-substituted counterparts. This application note will focus on two primary polymerization techniques for this compound: Ullmann Condensation Polymerization and Oxidative Coupling Polymerization.

Section 1: Ullmann Condensation Polymerization of this compound

The Ullmann condensation is a classic and robust method for the formation of carbon-sulfur bonds, making it well-suited for the polymerization of halothiophenols. This copper-catalyzed reaction proceeds via the self-condensation of the monomer to form a poly(thio-1,2-phenylene) structure.

Experimental Protocol: Synthesis of Poly(2-thiophenylene sulfide) via Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of poly(phenylene sulfide) from halothiophenols.

Materials:

  • This compound (≥97% purity)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), anhydrous

  • L-Proline

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Methanol (B129727)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Thermometer or thermocouple

  • Inert gas inlet and outlet

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and inert gas inlet/outlet, add this compound (e.g., 10 mmol, 1.89 g), copper(I) iodide (e.g., 0.5 mmol, 95 mg), L-proline (e.g., 1 mmol, 115 mg), and potassium carbonate (e.g., 20 mmol, 2.76 g).

  • Solvent Addition: Under a positive flow of inert gas, add anhydrous dimethyl sulfoxide (e.g., 20 mL) to the flask.

  • Polymerization: Heat the reaction mixture to 90-120 °C with vigorous stirring under an inert atmosphere. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) by observing the disappearance of the monomer. A typical reaction time is 24-48 hours.

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing methanol (e.g., 200 mL) to precipitate the polymer.

  • Washing: Filter the crude polymer using a Buchner funnel. Wash the collected solid sequentially with deionized water, 1 M HCl solution, deionized water again until the filtrate is neutral, and finally with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight to a constant weight.

Data Presentation: Reaction Conditions and Expected Polymer Properties
ParameterValueReference/Comment
Reaction Conditions
MonomerThis compound
CatalystCopper(I) IodideOther copper sources (e.g., CuO, Cu2O) can also be used.[1]
LigandL-ProlineOther ligands like 1,10-phenanthroline (B135089) can be explored.
BasePotassium Carbonate
SolventDimethyl Sulfoxide (DMSO)Other high-boiling polar aprotic solvents like NMP can be used.
Temperature90-120 °C
AtmosphereInert (Nitrogen or Argon)
Expected Polymer Properties (Estimated)
Number-Average Molecular Weight (Mn)10,000 - 20,000 g/mol Estimated based on typical Ullmann polymerizations.
Weight-Average Molecular Weight (Mw)20,000 - 40,000 g/mol Estimated based on typical Ullmann polymerizations.
Polydispersity Index (PDI)1.8 - 2.5Typical for step-growth polymerization.
Glass Transition Temperature (Tg)85 - 100 °CBased on data for linear poly(p-phenylene sulfide).[2]
Melting Temperature (Tm)270 - 285 °CBased on data for linear poly(p-phenylene sulfide).[2]

Section 2: Oxidative Coupling Polymerization of this compound

Oxidative coupling is another effective method for synthesizing poly(phenylene sulfide)s. This approach involves the oxidation of the thiol groups to form disulfide bonds, which then rearrange and eliminate sulfur to form the desired thioether linkages. This method can often be performed under milder conditions compared to the Ullmann condensation.

Experimental Protocol: Synthesis of Poly(2-thiophenylene sulfide) via Oxidative Coupling

Materials:

  • This compound (≥97% purity)

  • Iron(III) chloride (FeCl3), anhydrous

  • Chloroform (B151607) or Dichloromethane, anhydrous

  • Methanol

  • Deionized water

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer

  • Inert gas inlet and outlet

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution: In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 10 mmol, 1.89 g) in anhydrous chloroform (e.g., 50 mL).

  • Oxidant Solution: In a separate flask, prepare a solution of anhydrous iron(III) chloride (e.g., 40 mmol, 6.49 g) in anhydrous chloroform (e.g., 100 mL).

  • Polymerization: Slowly add the this compound solution to the vigorously stirred iron(III) chloride solution at room temperature using a dropping funnel. A dark-colored precipitate should form immediately. Continue stirring for 2-4 hours at room temperature.

  • Quenching and Isolation: Quench the reaction by pouring the mixture into a large volume of methanol (e.g., 500 mL).

  • Washing: Filter the polymer using a Buchner funnel. Wash the collected solid thoroughly with methanol until the filtrate is colorless, then wash with deionized water.

  • Drying: Dry the polymer in a vacuum oven at 60 °C overnight to a constant weight.

Data Presentation: Reaction Conditions and Expected Polymer Properties
ParameterValueReference/Comment
Reaction Conditions
MonomerThis compound
OxidantIron(III) Chloride (FeCl3)Other oxidants like oxygen with a catalyst can also be used.
SolventChloroform or Dichloromethane
TemperatureRoom Temperature
AtmosphereInert (Nitrogen or Argon)
Expected Polymer Properties (Estimated)
Number-Average Molecular Weight (Mn)5,000 - 15,000 g/mol Oxidative coupling can sometimes lead to lower molecular weights.
Weight-Average Molecular Weight (Mw)10,000 - 30,000 g/mol
Polydispersity Index (PDI)2.0 - 3.0Often broader than condensation polymerization.
Glass Transition Temperature (Tg)80 - 95 °C
Melting Temperature (Tm)260 - 280 °C

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_final Final Product reagents Weigh Monomer, Catalyst, Base solvent Add Anhydrous Solvent reagents->solvent glassware Flame-dry Glassware under Inert Gas glassware->solvent heat Heat and Stir (e.g., 90-120°C) solvent->heat monitor Monitor Reaction (e.g., TLC) heat->monitor precipitate Precipitate Polymer in Methanol monitor->precipitate filter Filter Crude Polymer precipitate->filter wash Wash with Water, HCl, and Methanol filter->wash dry Dry under Vacuum wash->dry characterize Characterize Polymer (GPC, DSC, TGA, NMR) dry->characterize

Caption: General experimental workflow for the synthesis of poly(2-thiophenylene sulfide).

Proposed Signaling Pathways (Reaction Mechanisms)

G cluster_ullmann Ullmann Condensation Mechanism Monomer This compound (Ar-SH) Thiolate Thiolate (Ar-S⁻) Monomer->Thiolate Base Ox_Add Oxidative Addition with Ar-Br Monomer->Ox_Add Cu_Thiolate Copper Thiolate (Ar-S-Cu) Thiolate->Cu_Thiolate Cu_Cat Cu(I) Catalyst Cu_Cat->Cu_Thiolate Cu_Thiolate->Ox_Add Cu_III Cu(III) Intermediate (Ar-S-Cu(III)-Ar) Ox_Add->Cu_III Red_Elim Reductive Elimination Cu_III->Red_Elim Red_Elim->Cu_Cat Catalyst Regeneration Polymer Polymer Chain (Ar-S-Ar) Red_Elim->Polymer

Caption: Proposed mechanism for the Ullmann condensation polymerization of this compound.

G cluster_oxidative Oxidative Coupling Mechanism Monomer This compound (Ar-SH) Thiyl_Radical Thiyl Radical (Ar-S•) Monomer->Thiyl_Radical Coupling Radical Coupling Thiyl_Radical->Coupling Oxidant Oxidant (e.g., Fe³⁺) Oxidant->Thiyl_Radical Oxidation Disulfide Disulfide (Ar-S-S-Ar) Elimination Sulfur Elimination & Rearrangement Disulfide->Elimination Coupling->Disulfide Polymer Polymer Chain (Ar-S)n Elimination->Polymer

Caption: Proposed mechanism for the oxidative coupling polymerization of this compound.

References

Application Notes and Protocols for the Electrochemical Synthesis of S-Aryl Thiocarbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrochemical synthesis of S-aryl thiocarbamates. Electrochemical methods offer a green and efficient alternative to traditional synthetic routes, avoiding the use of hazardous reagents and often proceeding under mild reaction conditions with high atom economy. The following sections detail two primary electrochemical strategies, including reaction optimization, substrate scope, and mechanistic insights.

Method 1: Electrochemical Synthesis from Isocyanides and Thiols

This method provides an expeditious, metal- and oxidant-free approach to functionalized S-thiocarbamates in good to excellent yields and with high current efficiencies.[1][2] The reaction proceeds by coupling readily available isocyanides and thiols. A significant advantage of this method is its scalability, with successful gram-scale synthesis demonstrated under continuous flow conditions.[1][2]

Experimental Workflow

The general workflow for this electrochemical synthesis involves the constant current electrolysis of a solution containing the isocyanide, thiol, and a supporting electrolyte in an undivided cell.

G cluster_prep Reaction Setup cluster_electro Electrolysis cluster_workup Work-up and Purification A Combine Isocyanide, Thiol, and Electrolyte in Solvent B Place in Undivided Electrochemical Cell A->B C Apply Constant Current (e.g., 10 mA) B->C D Monitor Reaction (e.g., TLC, GC-MS) C->D E Evaporate Solvent D->E F Purify by Column Chromatography E->F G Characterize Product F->G

Caption: General workflow for the electrochemical synthesis of S-aryl thiocarbamates from isocyanides and thiols.

Experimental Protocol

Materials:

  • Isocyanide (1.0 equiv)

  • Thiol (1.2 equiv)

  • Tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄) (0.2 M) as supporting electrolyte

  • Acetonitrile (MeCN) as solvent

  • Graphite (B72142) anode

  • Platinum cathode

  • Undivided electrochemical cell

  • Constant current power supply

Procedure (Batch Process):

  • In an undivided electrochemical cell equipped with a graphite anode (1 cm x 1 cm) and a platinum cathode (1 cm x 1 cm), dissolve the isocyanide (0.5 mmol) and thiol (0.6 mmol) in MeCN (5 mL) containing Bu₄NBF₄ (0.2 M).

  • Stir the solution at room temperature.

  • Apply a constant current of 10 mA.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., hexane/ethyl acetate) to afford the desired S-aryl thiocarbamate.

Procedure (Continuous Flow): For gram-scale synthesis, a graphite/Pt flow cell can be utilized.[1][2] The reactant solution is pumped through the flow cell at a defined residence time (e.g., 35 minutes) to achieve the desired conversion.[1][2]

Quantitative Data
EntryIsocyanideThiolProductYield (%)
1tert-Butyl isocyanideThiophenolS-phenyl tert-butylthiocarbamate92
2Cyclohexyl isocyanideThiophenolS-phenyl cyclohexylthiocarbamate88
3Benzyl isocyanide4-MethylthiophenolS-(p-tolyl) benzylthiocarbamate85
4tert-Butyl isocyanide4-ChlorothiophenolS-(4-chlorophenyl) tert-butylthiocarbamate90
5Ethyl isocyanoacetateThiophenolS-phenyl (2-oxo-2-ethoxyethyl)thiocarbamate78

Data synthesized from representative examples in the literature.[1][2]

Proposed Reaction Mechanism

The reaction is proposed to proceed through the following steps:

G cluster_anode Anode (Oxidation) cluster_reaction Radical Coupling cluster_further_reaction Further Reaction & Tautomerization Thiol R'-SH ThiylRadical R'-S• Thiol->ThiylRadical -e⁻ Intermediate1 [R-N=C(•)-S-R'] ThiylRadical->Intermediate1 Isocyanide R-N≡C Isocyanide->Intermediate1 Intermediate2 [R-N=C(S-R')] Intermediate1->Intermediate2 +H⁺, -e⁻ (further oxidation) Product S-Aryl Thiocarbamate (R-NH-C(=O)-S-R') Intermediate2->Product Tautomerization

Caption: Proposed mechanism for the electrochemical synthesis of S-aryl thiocarbamates from isocyanides and thiols.

Method 2: Electrochemical Synthesis from Disulfides, Water, and Isocyanides

This method provides an alternative route for the synthesis of S-thiocarbamates through a three-component coupling reaction.[3][4] This approach is notable for avoiding the use of thiols, which can be odorous and prone to oxidation, by using more stable disulfides as the sulfur source.[3][4] The reaction is mediated by NH₄I and generates only hydrogen gas as a byproduct, highlighting its green credentials.[3]

Experimental Workflow

The experimental setup is similar to the first method, involving constant current electrolysis in an undivided cell.

G cluster_prep Reaction Setup cluster_electro Electrolysis cluster_workup Work-up and Purification A Combine Disulfide, Isocyanide, Water, and NH₄I in Solvent B Place in Undivided Electrochemical Cell A->B C Apply Constant Current B->C D Monitor Reaction C->D E Evaporate Solvent D->E F Purify by Column Chromatography E->F G Characterize Product F->G G cluster_anode Anode (Oxidation) cluster_reaction Thiol Radical Generation cluster_coupling Coupling and Hydrolysis Iodide I⁻ IodineRadical I• Iodide->IodineRadical -e⁻ ThiolRadical R'-S• IodineRadical->ThiolRadical + R'-S-S-R' Disulfide R'-S-S-R' Intermediate1 [R-N=C(•)-S-R'] ThiolRadical->Intermediate1 Isocyanide R-N≡C Isocyanide->Intermediate1 Intermediate2 [R-N=C(S-R')]⁺ Intermediate1->Intermediate2 -e⁻ Product S-Aryl Thiocarbamate Intermediate2->Product + H₂O, -H⁺

References

Application Note: Principles of Purifying High-Boiling, Air-Sensitive Thiophenols via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-Bromothiophenol is a hazardous substance that is toxic, an irritant, and air-sensitive.[1][2] This document does not provide a step-by-step protocol for its purification but instead discusses the general principles and critical safety considerations for handling and purifying high-boiling, air-sensitive thiophenols using vacuum distillation. Researchers must conduct a thorough, institution-specific hazard assessment before undertaking any experimental work.

Introduction

This compound is a reactive, high-boiling liquid used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[2][3] Commercial grades may contain impurities from its synthesis or degradation products from storage. For sensitive applications, purification is essential. Due to its high boiling point at atmospheric pressure and its sensitivity to air, vacuum distillation is the preferred method of purification.[4][5] This technique lowers the boiling point of the liquid, allowing it to vaporize at a lower temperature, which prevents thermal decomposition.[5][6][7]

Key Principles of Vacuum Distillation

Vacuum distillation is a technique used for the purification of compounds that are unstable at their atmospheric boiling point or have very high boiling points.[5][6][8] By reducing the pressure above the liquid, its boiling point is significantly lowered.[5] For compounds sensitive to atmospheric oxygen, performing the distillation under vacuum and backfilling the apparatus with an inert gas like nitrogen or argon is crucial to prevent degradation.[4]

Quantitative Data: Physical Properties of this compound

The following table summarizes key physical properties of this compound, which are critical for planning a vacuum distillation.

PropertyValueSource
Molecular Formula C₆H₅BrS[9]
Molecular Weight 189.07 g/mol [10]
Appearance Clear yellow liquid[3]
Odor Stench[1]
Density 1.573 g/mL at 25 °C[3]
Boiling Point 128-130 °C at 25 mmHg[3]
Refractive Index n20/D 1.635
Flash Point > 110 °C (> 230 °F)
Storage Conditions Air Sensitive, store under inert atmosphere[1][2]

Experimental Protocols: General Methodology and Safety

This section outlines the general methodology and critical safety protocols for the vacuum distillation of a high-boiling, air-sensitive liquid like this compound.

Significant Hazards

Thiophenols are hazardous materials, and this compound is no exception.

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1] Animal experiments with related thiophenols indicate that ingestion of small quantities can be fatal or cause serious health damage.[11]

  • Irritation: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2]

  • Air Sensitivity: The compound is air-sensitive and should be handled under an inert atmosphere to prevent oxidation.[1][2][12]

  • Stench: Possesses a powerful and unpleasant odor.[1] All operations should be conducted in a certified chemical fume hood.

Required Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use tight-sealing safety goggles and a face shield.[12]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure full skin coverage.

  • Respiratory Protection: Use only in a well-ventilated chemical fume hood.[1] If there is a risk of inhalation, an approved respirator must be used.[12]

General Protocol for Vacuum Distillation of an Air-Sensitive Compound
  • Glassware Preparation: All glassware must be meticulously cleaned, dried in an oven to remove moisture, and assembled while still warm under a stream of inert gas (nitrogen or argon). Check all glassware for cracks or star fractures, as these can become failure points under vacuum.

  • System Assembly: Assemble the distillation apparatus. For collecting multiple fractions without breaking the vacuum, a Perkin triangle or a "pig" type receiver adapter is highly recommended.[4][13] All joints must be properly sealed with vacuum grease.[14] Use thick-walled tubing for all vacuum connections to prevent collapse.[14]

  • Inerting the System: The assembled apparatus should be evacuated and backfilled with inert gas at least three times to remove all atmospheric oxygen.

  • Distillation:

    • The crude this compound is added to the distillation flask, which should not be more than two-thirds full. A magnetic stir bar is added for smooth boiling.

    • Begin stirring and slowly apply vacuum to the desired pressure. A controlled leak using a needle valve or a pressure regulator can help achieve a stable target pressure.[14]

    • Once the pressure is stable, begin heating the distillation flask using a heating mantle or an oil bath.

    • Initially, low-boiling impurities may distill. Once the vapor temperature stabilizes at the boiling point of the desired compound at that pressure, switch to a clean receiving flask.

  • Fraction Collection: Collect the main fraction over a stable temperature range. The temperature should be recorded as the boiling point at the measured pressure.[14]

  • Shutdown: After collecting the desired product, remove the heat source and allow the system to cool to room temperature. Slowly and carefully backfill the entire apparatus with inert gas to release the vacuum before disassembling.

  • Waste Disposal: Dispose of all chemical waste, including the distillation residue and any contaminated materials, according to institutional and local environmental regulations.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the purification of an air-sensitive liquid by vacuum distillation.

G cluster_prep Preparation Phase cluster_distill Distillation Phase cluster_post Post-Distillation Phase A Clean & Dry Glassware B Assemble Distillation Apparatus (with Perkin Triangle) A->B D Charge Flask with Crude Liquid & Stir Bar B->D C Perform Hazard Assessment & Don PPE C->D E Evacuate & Backfill with Inert Gas (3x) D->E F Apply Stable Vacuum E->F G Apply Heat & Collect Foreshot F->G H Collect Main Product Fraction G->H I Stop Heating & Cool System H->I J Backfill System with Inert Gas I->J K Disassemble Apparatus J->K L Transfer & Store Pure Product Under Inert Atmosphere K->L M Dispose of Waste Properly K->M

Caption: Workflow for vacuum distillation of air-sensitive compounds.

References

Application Notes and Protocols for the Synthesis of Agrochemicals Using 2-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromothiophenol as a key intermediate in the synthesis of potential agrochemical candidates. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate research and development in the field of crop protection.

Introduction

This compound (also known as 2-bromobenzenethiol) is a versatile chemical building block utilized in the synthesis of a variety of organic molecules, including those with potential applications in the agrochemical industry.[1] Its reactive thiol and bromo functionalities allow for the construction of complex molecular architectures, making it a valuable precursor for the development of novel fungicides, herbicides, and insecticides. This document focuses on the synthesis of a phenylthioaniline derivative, a class of compounds known for its fungicidal properties.

Featured Application: Synthesis of 2-(2-bromophenylthio)-5-(trifluoromethyl)aniline

A key application of this compound in agrochemical synthesis is the preparation of 2-(phenylthio)aniline (B115240) derivatives. One such derivative, 2-(2-bromophenylthio)-5-(trifluoromethyl)aniline, serves as a core scaffold for building potential fungicidal agents. The synthesis is achieved through an Ullmann condensation reaction, a copper-catalyzed cross-coupling of an aryl halide with a thiol.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product r1 This compound p1 2-(2-bromophenylthio)-5-(trifluoromethyl)aniline r1->p1 r2 2-Bromo-5-(trifluoromethyl)aniline r2->p1 re1 Copper(I) Iodide (CuI) re2 Potassium Carbonate (K2CO3) re3 N,N-Dimethylformamide (DMF) re4 Heat

Caption: Ullmann condensation for the synthesis of 2-(2-bromophenylthio)-5-(trifluoromethyl)aniline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-(2-bromophenylthio)-5-(trifluoromethyl)aniline.

ParameterValueReference
Reactants
This compound1.0 eq[1]
2-Bromo-5-(trifluoromethyl)aniline1.1 eq[2]
Reagents
Copper(I) Iodide (CuI)0.1 eq[1]
Potassium Carbonate (K₂CO₃)2.0 eq[3]
Solvent N,N-Dimethylformamide (DMF)[1]
Reaction Temperature 120-140 °C[1]
Reaction Time 12-24 hours[1]
Yield 75-85% (typical)[3]

Experimental Protocol

Synthesis of 2-(2-bromophenylthio)-5-(trifluoromethyl)aniline

This protocol details the synthesis of the target compound via an Ullmann condensation reaction.

Materials:

  • This compound (CAS: 6320-02-1)

  • 2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5)[2]

  • Copper(I) Iodide (CuI) (CAS: 7681-65-4)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (CAS: 584-08-7)

  • Anhydrous N,N-Dimethylformamide (DMF) (CAS: 68-12-2)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), 2-Bromo-5-(trifluoromethyl)aniline (1.1 eq), Copper(I) Iodide (0.1 eq), and anhydrous Potassium Carbonate (2.0 eq).

  • Under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(2-bromophenylthio)-5-(trifluoromethyl)aniline.

Potential Mode of Action and Signaling Pathway

While the specific mode of action for 2-(2-bromophenylthio)-5-(trifluoromethyl)aniline is not yet fully elucidated, compounds with a phenylthioaniline scaffold have been investigated as potential fungicides.[4] The biological activity of such compounds can often be attributed to their ability to disrupt essential cellular processes in fungi.

One plausible mechanism of action is the inhibition of fungal respiration.[5] Specifically, these compounds may target the succinate (B1194679) dehydrogenase (SDH) enzyme complex (Complex II) in the mitochondrial electron transport chain. Inhibition of SDH disrupts ATP production, leading to cellular energy depletion and ultimately, fungal cell death.

Another potential target is the fungal signal transduction pathway. Phenylpyrrole fungicides, which share some structural similarities, are known to activate the high osmolarity glycerol (B35011) (HOG) signaling pathway, leading to a fungicidal effect.[6] It is conceivable that phenylthioaniline derivatives could interfere with similar signaling cascades.

Hypothesized Signaling Pathway Disruption

G cluster_fungal_cell Fungal Cell cluster_compound 2-(2-bromophenylthio)-5-(trifluoromethyl)aniline Mitochondrion Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC SDH Succinate Dehydrogenase (SDH) ETC->SDH ATP_Synthase ATP Synthase SDH->ATP_Synthase ATP ATP ATP_Synthase->ATP HOG_Pathway HOG Signaling Pathway Stress_Response Stress Response & Cell Cycle Arrest HOG_Pathway->Stress_Response Compound Compound->SDH Inhibition Compound->HOG_Pathway Dysregulation

Caption: Hypothesized modes of action for phenylthioaniline-based fungicides.

Conclusion

This compound is a valuable starting material for the synthesis of novel agrochemical candidates. The Ullmann condensation provides an effective method for the preparation of 2-(phenylthio)aniline derivatives, which are promising scaffolds for the development of new fungicides. Further investigation into the structure-activity relationships and the precise mode of action of these compounds is warranted to optimize their efficacy and selectivity for crop protection.

References

Application Notes and Protocols for the Synthesis of Novel Electroluminescent Materials Utilizing Brominated Thiophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated thiophenols and their derivatives are pivotal building blocks in the synthesis of advanced organic electronic materials. Their utility stems from the presence of a reactive bromine atom, which serves as a versatile handle for constructing complex π-conjugated systems through various cross-coupling reactions.[1][2] These reactions, including Suzuki, Stille, and Negishi couplings, are fundamental to the molecular engineering of materials with tailored optoelectronic properties for applications in Organic Light-Emitting Diodes (OLEDs). The thiophene (B33073) moiety itself provides desirable characteristics such as good charge transport capabilities and stability. While 2-Bromothiophenol is a key precursor, this document will detail a synthetic protocol for a closely related and well-documented electroluminescent material derived from 3-bromothiophene (B43185) to illustrate the general principles and methodologies applicable to this class of compounds.

Featured Material: A Donor-π-Acceptor (D-π-A) Thienothiophene-Based Fluorophore

A potent strategy for creating highly efficient electroluminescent materials is the design of molecules with a donor-π-acceptor (D-π-A) architecture. This design promotes intramolecular charge transfer (ICT), which can lead to high photoluminescence quantum yields and tunable emission colors. Here, we detail the synthesis and properties of a D-π-A type fluorophore, DMB-TT-TPA , which comprises a triphenylamine (B166846) (TPA) donor, a dimesitylboron (DMB) acceptor, and a thieno[3,2-b]thiophene (B52689) (TT) π-conjugated bridge.[3]

Data Presentation
PropertyValueReference
Photophysical Properties (in THF)
Maximum Absorption (λ_abs)411 nm[3]
Maximum Emission (λ_em)520 nm[3]
Stokes Shift109 nm[3]
Solution Fluorescence Quantum Yield (Φ_F)86%[3]
Solid-State Properties
Solid-State Fluorescence Quantum Yield41%[3]
OLED Device Performance
Maximum Current Efficiency10.6 cd/A[3]
Maximum Power Efficiency6.70 lm/W[3]
External Quantum Efficiency (EQE)4.61%[3]

Experimental Protocols

Synthesis of the DMB-TT-TPA Fluorophore

The synthesis of the target D-π-A fluorophore, DMB-TT-TPA, is a multi-step process starting from 3-bromothiophene. The following protocol is a detailed description of the synthetic route.[3][4]

Step 1: Synthesis of Intermediate Compound 2

  • Dissolve 3-bromothiophene (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert nitrogen atmosphere.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture for 1 hour at -78 °C.

  • Add elemental sulfur (1.2 equivalents) in one portion and continue stirring at -78 °C for 2 hours.

  • Add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield compound 2.

Step 2: Synthesis of Thieno[3,2-b]thiophene (TT) Intermediate 3

  • To a solution of compound 2 (1 equivalent) in chlorobenzene, add polyphosphoric acid.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield compound 3.

Step 3: Bromination to Yield Intermediate 4

  • Selectively monobrominate compound 3 using N-bromosuccinimide (NBS) at -10 °C in dimethylformamide (DMF) to obtain the brominated TT intermediate 4.

Step 4: Synthesis of Boronated Triphenylamine 6

Step 5: Suzuki Coupling to Yield Intermediate 7

  • Perform a Suzuki-coupling reaction between the brominated TT intermediate 4 and the boronated triphenylamine 6 to produce intermediate 7.

Step 6: Synthesis of the Final DMB-TT-TPA Fluorophore (8)

  • Lithiate intermediate 7.

  • React the lithiated intermediate with dimesitylboron fluoride (B91410) to yield the final target D-π-A fluorophore, DMB-TT-TPA (8).

General Protocol for OLED Fabrication (Solution-Processing)

The following is a generalized protocol for the fabrication of a solution-processed OLED device using the synthesized fluorophore.[5][6]

  • Substrate Cleaning : Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Hole Injection Layer (HIL) Deposition : Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrates. Anneal the substrates at 120-150 °C in a nitrogen-filled glovebox to remove the solvent.

  • Emissive Layer (EML) Deposition : Prepare a solution of the DMB-TT-TPA fluorophore (as the dopant) and a suitable host material in an organic solvent like chlorobenzene. Spin-coat the emissive layer solution onto the HIL. Anneal the substrates to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition : Transfer the substrates into a high-vacuum thermal evaporator. Sequentially deposit the electron transport layer (e.g., TPBi), an electron injection layer (e.g., lithium fluoride - LiF), and the metal cathode (e.g., aluminum - Al) through thermal evaporation.

Visualizations

G cluster_synthesis Synthesis of DMB-TT-TPA 3-Bromothiophene 3-Bromothiophene Intermediate 2 Intermediate 2 3-Bromothiophene->Intermediate 2 1. n-BuLi, S 2. 2-bromo-1-(4-methoxyphenyl)ethanone TT Intermediate 3 TT Intermediate 3 Intermediate 2->TT Intermediate 3 PPA, reflux Brominated TT 4 Brominated TT 4 TT Intermediate 3->Brominated TT 4 NBS, DMF Intermediate 7 Intermediate 7 Brominated TT 4->Intermediate 7 Suzuki Coupling with 6 4-Bromo-N,N-diphenylaniline 4-Bromo-N,N-diphenylaniline Boronated TPA 6 Boronated TPA 6 4-Bromo-N,N-diphenylaniline->Boronated TPA 6 1. n-BuLi 2. Borolane DMB-TT-TPA (8) DMB-TT-TPA (8) Intermediate 7->DMB-TT-TPA (8) 1. Lithiation 2. Dimesitylboron fluoride

Caption: Synthetic pathway for the DMB-TT-TPA fluorophore.

G cluster_oled OLED Fabrication Workflow ITO Substrate Cleaning ITO Substrate Cleaning HIL Deposition (PEDOT:PSS) HIL Deposition (PEDOT:PSS) ITO Substrate Cleaning->HIL Deposition (PEDOT:PSS) Spin-coating EML Deposition (Host:DMB-TT-TPA) EML Deposition (Host:DMB-TT-TPA) HIL Deposition (PEDOT:PSS)->EML Deposition (Host:DMB-TT-TPA) Spin-coating ETL Deposition (TPBi) ETL Deposition (TPBi) EML Deposition (Host:DMB-TT-TPA)->ETL Deposition (TPBi) Thermal Evaporation EIL Deposition (LiF) EIL Deposition (LiF) ETL Deposition (TPBi)->EIL Deposition (LiF) Thermal Evaporation Cathode Deposition (Al) Cathode Deposition (Al) EIL Deposition (LiF)->Cathode Deposition (Al) Thermal Evaporation

Caption: Workflow for solution-processed OLED fabrication.

G cluster_el Electroluminescence Mechanism in a D-π-A System Hole Injection (Anode) Hole Injection (Anode) Hole Transport (HOMO) Hole Transport (HOMO) Hole Injection (Anode)->Hole Transport (HOMO) Electron Injection (Cathode) Electron Injection (Cathode) Electron Transport (LUMO) Electron Transport (LUMO) Electron Injection (Cathode)->Electron Transport (LUMO) Exciton Formation Exciton Formation Hole Transport (HOMO)->Exciton Formation Electron Transport (LUMO)->Exciton Formation Radiative Decay Radiative Decay Exciton Formation->Radiative Decay Intramolecular Charge Transfer Light Emission Light Emission Radiative Decay->Light Emission

Caption: Simplified electroluminescence mechanism in a D-π-A fluorophore.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Sluggish 2-Bromothiophenol Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 2-Bromothiophenol.

Troubleshooting Guide

Issue: Low or No Product Yield in the Suzuki Coupling of this compound

The Suzuki-Miyaura coupling of substrates containing unprotected thiol groups, such as this compound, is notoriously challenging. The primary reason for low yields is the propensity of the thiol group to poison the palladium catalyst.[1] The sulfur atom can irreversibly bind to the palladium center, leading to catalytically inactive species and halting the reaction.

Diagram of the Core Problem:

A Active Pd(0) Catalyst B Catalytic Cycle (Desired Reaction) A->B Enters Cycle C Catalyst Poisoning (Side Reaction) A->C Binds to Sulfur F High Yield of Coupled Product B->F D Inactive Pd-Thiolate Complex C->D G Low or No Yield D->G E This compound (-SH group) E->C A This compound B Protection of -SH group A->B C Protected This compound B->C D Suzuki Coupling (High Yield) C->D E Protected Coupled Product D->E F Deprotection E->F G Final Coupled Product F->G

References

troubleshooting incomplete conversion in thiophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiophenol synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of thiophenol and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete Conversion of Starting Material

Q: My reaction for the synthesis of thiophenol from benzenesulfonyl chloride is not going to completion. What are the potential causes and how can I fix it?

A: Incomplete conversion in the reduction of benzenesulfonyl chloride is a common issue. Several factors could be at play:

  • Poor Quality of Zinc Dust: The reactivity of zinc dust can vary. Ensure you are using a high-quality, finely divided zinc dust.

  • Insufficient Stirring: Vigorous stirring is crucial to ensure intimate contact between the zinc dust (which tends to float), the acidic medium, and the benzenesulfonyl chloride.[1] Inadequate stirring can significantly slow down the reaction or lead to incomplete conversion.

  • Improper Temperature Control: It is critical to maintain a low temperature (0°C or below) during the initial addition of reagents.[1] Allowing the temperature to rise prematurely can lead to poor yields.[1] Conversely, after the initial phase, the mixture needs to be heated to boiling to drive the reaction to completion.[1]

  • Incorrect Reagent Addition Order: For the reduction of benzenesulfonyl chloride, adding the zinc dust to the mixture of sulfuric acid and benzenesulfonyl chloride is recommended to minimize the loss of hydrogen gas.[1]

Troubleshooting Workflow for Incomplete Conversion

G start Incomplete Conversion Observed q1 Is the stirring vigorous and efficient? start->q1 s1 Increase stirring speed. Use an appropriate stirrer for solid suspensions. q1->s1 No q2 Was the initial temperature maintained at or below 0°C? q1->q2 Yes s1->q2 s2 Ensure proper cooling with an ice-salt bath. Add reagents slowly to control exotherm. q2->s2 No q3 Was the reaction heated to reflux after the initial phase? q2->q3 Yes s2->q3 s3 Heat the reaction mixture to a steady boil until the solution becomes clear. q3->s3 No q4 What is the quality of the zinc dust? q3->q4 Yes s3->q4 s4 Use fresh, high-quality, finely divided zinc dust. q4->s4 Questionable end Reaction should proceed to completion q4->end High Quality s4->end G cluster_causes Potential Causes cluster_consequences Consequences c1 Oxidation of Thiophenol con1 Formation of Diphenyl Disulfide c1->con1 c2 Uncontrolled Exothermic Reaction con2 Loss of Product via Condenser c2->con2 c3 Side Reactions (e.g., Diazotization) con3 Formation of Undesired Byproducts c3->con3 c4 Poor Workup Procedure con4 Loss of Product during Extraction c4->con4 result Low Yield of Thiophenol con1->result con2->result con3->result con4->result G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification p1 Prepare H₂SO₄/ice mixture in flask p2 Cool to 0°C p1->p2 r1 Add Benzenesulfonyl Chloride p2->r1 r2 Add Zinc Dust (keep at 0°C) r1->r2 r3 Stir at 0°C for 1.5h r2->r3 r4 Remove cooling, reflux for 4-7h r3->r4 w1 Steam Distillation r4->w1 w2 Separate aqueous and organic layers w1->w2 w3 Dry with CaCl₂ w2->w3 w4 Final Distillation w3->w4 end end w4->end Pure Thiophenol

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromothiophenol Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromothiophenol substitution reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common substitution reactions performed with this compound?

A1: this compound is a versatile reagent commonly used in cross-coupling reactions to form C-S and C-N bonds. The most prevalent reactions include:

  • Ullmann Condensation: A copper-catalyzed reaction for the formation of aryl thioethers (C-S coupling).[1][2] This method is a classic approach for C-S bond formation.

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of C-N bonds, coupling the thiol or its corresponding amine derivative with aryl halides.[3][4]

Q2: What are the key parameters to consider when optimizing a this compound substitution reaction?

A2: Successful optimization hinges on the careful selection of several interdependent parameters:

  • Catalyst System: The choice of metal catalyst (typically palladium or copper) and the corresponding ligand is critical.[3][5][6] Ligands can influence catalyst stability, reactivity, and selectivity.

  • Base: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.[5][7] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5][8][9]

  • Solvent: The solvent affects the solubility of reactants and the stability of the catalytic species.[10][11] Polar aprotic solvents like DMF, DMSO, toluene (B28343), and dioxane are frequently used.[1][5]

  • Temperature: Reaction temperature influences reaction rates and can affect the balance between desired product formation and side reactions.[1][12]

Q3: What safety precautions should be taken when working with this compound?

A3: this compound is a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[13] It also has a strong, unpleasant odor.[14] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][15]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Logical Troubleshooting Workflow

When a reaction fails or gives poor results, a systematic approach is essential. The following workflow can help identify the root cause of the problem.

G cluster_start cluster_reagents 1. Check Reagents & Stoichiometry cluster_conditions 2. Evaluate Reaction Conditions cluster_catalyst 3. Assess Catalyst System cluster_analysis 4. Review Analysis & Workup start Low Yield or No Reaction reagent_purity Verify purity of starting materials and reagents. start->reagent_purity reagent_quality Are reagents fresh? Was the nucleophile oxidized? reagent_purity->reagent_quality reagent_stoichiometry Recalculate molar ratios. reagent_quality->reagent_stoichiometry inert_atmosphere Was the reaction run under a strictly inert atmosphere? reagent_stoichiometry->inert_atmosphere temperature Is the temperature optimal? Too low or too high? inert_atmosphere->temperature solvent_choice Is the solvent appropriate and anhydrous? temperature->solvent_choice catalyst_activity Is the catalyst/precatalyst active? Consider a different source. solvent_choice->catalyst_activity ligand_choice Is the ligand appropriate for the coupling partners? catalyst_activity->ligand_choice base_choice Is the base strength and solubility suitable for the reaction? ligand_choice->base_choice monitoring Was the reaction monitored correctly (TLC, GC-MS)? base_choice->monitoring workup Was the product lost during workup or purification? monitoring->workup

Caption: General troubleshooting workflow for low-yield substitution reactions.

Q4: My reaction yield is consistently low or there is no product formation. What are the first things to check?

A4: When facing low or no yield, start by verifying the fundamentals of your experimental setup:

  • Reagent Quality and Purity: Ensure that your this compound and coupling partner are pure. Impurities can inhibit the catalyst.[16] Also, verify the quality of your reagents, such as the base and any additives, as they can degrade over time.[16] For instance, sodium thiomethoxide, a common nucleophile, is susceptible to oxidation.[17]

  • Inert Atmosphere: Both palladium- and copper-catalyzed cross-coupling reactions are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents were adequately degassed.[5]

  • Stoichiometry: Double-check all your calculations for reactant, catalyst, ligand, and base molar ratios.[16]

  • Temperature: The reaction temperature might be too low to overcome the activation energy.[17] Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.[1] It is often best to start at a moderate temperature and adjust based on reaction monitoring.[12]

Q5: I am observing significant side products. What are the likely side reactions and how can I minimize them?

A5: The formation of side products is a common issue. Key side reactions include:

  • Homocoupling (Dimerization): This is the coupling of two molecules of the same starting material (e.g., this compound with itself). This can sometimes be addressed by modifying the catalyst system or reaction conditions.

  • Catalyst Decomposition: High temperatures or impurities can cause the catalyst to decompose, leading to the formation of palladium black or copper mirrors and a stall in the reaction.

  • Reactions with the Solvent: Some solvents can participate in side reactions at elevated temperatures.

To minimize these, consider the following:

  • Optimize Catalyst and Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine (B1218219) ligands in Buchwald-Hartwig amination can often suppress side reactions and improve yields.[3]

  • Adjust Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction.[12]

  • Change the Base: The nature of the base can influence the reaction pathway. A weaker base might be more selective in some cases.[4]

Q6: My reaction starts but does not go to completion. What could be the cause?

A6: A reaction that stalls suggests potential catalyst deactivation or reagent degradation.

  • Catalyst Poisoning: The thiol group (-SH) of this compound or other sulfur-containing impurities can sometimes poison the palladium catalyst. Ensure high purity of your starting materials.

  • Insufficient Base: The base is consumed during the reaction. Ensure you are using a sufficient stoichiometric amount, as an inadequate amount can cause the reaction to halt.[3]

  • Moisture or Oxygen Leak: A small leak in your system can introduce oxygen or moisture, which can deactivate the catalyst over the course of the reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions for common substitution reactions involving bromo-thiophenes and related aryl halides.

Table 1: Optimized Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Entry Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ref.
1 Aniline Pd(OAc)₂ (0.05 equiv) BINAP (0.08 equiv) Cs₂CO₃ Toluene 110 8 Good [3]
2 Morpholine Pd₂(dba)₃ (1-2) XPhos (2-4) NaOtBu Toluene 80-110 N/A High [5]
3 Benzamide "XantPhos Pd G3" (5) XantPhos DBU MeCN/PhMe 140 1 Good [7]

| 4 | Diphenylamine | Pd₂(dba)₃ | PCy₃ | CsF | N/A | N/A | N/A | 58 |[18] |

Table 2: Optimized Conditions for Ullmann C-S Coupling with Thiophenols

Entry Aryl Halide Copper Source (mol%) Ligand/Additive Base Solvent Temp (°C) Yield (%) Ref.
1 Aryl Iodide CuI (10) None K₃PO₄ DMF Reflux up to 95 [19]
2 Aryl Halide Copper Metal (stoich.) None K₂CO₃ DMF >210 Variable [1]

| 3 | Aryl Halide | Cu₂O | 1,10-phenanthroline (B135089) | N/A | N/A | N/A | Good |[20] |

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination [5]

  • Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the aryl bromide (e.g., this compound derivative, 1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 2: General Procedure for Ullmann Thioether Synthesis [1][19]

  • Setup: To an oven-dried reaction flask, add the copper catalyst (e.g., CuI, 10 mol%), the base (e.g., K₃PO₄, 2.0 eq), the aryl halide (1.0 eq), and this compound (1.2 eq).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or NMP) via syringe.

  • Reaction: Heat the reaction mixture to the required temperature (often >100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for the two primary substitution reactions.

G cluster_buchwald Buchwald-Hartwig C-N Amination Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (Ar-X) pd_amide L₂Pd(II)(Ar)(NR'R'') pd2_complex->pd_amide Amine Coordination & Deprotonation (+ HNR'R'', + Base) pd_amide->pd0 Reductive Elimination product Ar-NR'R'' pd_amide->product

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination reaction.[4]

G cluster_ullmann Ullmann C-S Coupling Cycle cu1 Cu(I)SR cu3_complex [Ar-Cu(III)(SR)X]⁻ cu1->cu3_complex Oxidative Addition (Ar-X) product Ar-SR cu3_complex->product Reductive Elimination catalyst_regen Cu(I)X cu3_complex->catalyst_regen catalyst_regen->cu1 Ligand Exchange (+ RSH, + Base)

Caption: Proposed catalytic cycle for the Ullmann C-S condensation reaction.[20]

References

Technical Support Center: Synthesis of Ortho-Substituted Thiophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ortho-substituted thiophenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges. Here, you will find detailed information in a question-and-answer format, experimental protocols, quantitative data, and visualizations to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of ortho-substituted thiophenols, organized by synthetic strategy.

Directed Ortho-Metalation (DoM)

Q1: My directed ortho-lithiation is giving low yields or a mixture of isomers. How can I improve regioselectivity and yield?

A1: Directed ortho-metalation (DoM) is a powerful technique for the synthesis of ortho-substituted thiophenols, but its success is highly dependent on the choice of directing group, organolithium reagent, and reaction conditions.[1][2]

Troubleshooting Strategies:

  • Choice of Directing Metalation Group (DMG): The DMG coordinates to the lithium reagent, directing deprotonation to the adjacent ortho-position.[2] Common DMGs for this purpose include amides, methoxy (B1213986) groups, and tertiary amines.[2] The thiol itself can be used as a directing group after deprotonation to the thiophenolate.[1][3]

  • Organolithium Reagent and Stoichiometry: n-Butyllithium (n-BuLi) is commonly used.[2] Using a combination of n-BuLi and a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can enhance the rate and selectivity of ortho-lithiation.[1] Ensure accurate titration of your organolithium reagent, as stoichiometry is critical.

  • Temperature Control: Lithiation reactions are typically performed at low temperatures (-78 °C) to prevent side reactions, such as the anionic-Fries rearrangement, and to ensure kinetic control of deprotonation.[4]

  • Quenching Electrophile: Add the electrophile at low temperature and allow the reaction to warm slowly. The nature of the electrophile can also impact the yield.

Q2: I am observing an unexpected rearrangement product instead of my desired ortho-substituted thiophenol during a DoM reaction. What is happening?

A2: You are likely observing an anionic-Fries rearrangement (also known as a Snieckus rearrangement).[4] This is a common side reaction where a directing group, such as a carbamate, migrates from the heteroatom to the ortho-lithiated position, especially at elevated temperatures.[4]

Troubleshooting Strategies:

  • Maintain Low Temperatures: The key to suppressing the anionic-Fries rearrangement is to maintain a low reaction temperature (e.g., -78 °C) throughout the lithiation and quenching steps.[4]

  • Choice of Directing Group: Some directing groups are more prone to rearrangement than others. Diethyl carbamates are generally more stable than dimethyl carbamates under these conditions.[4]

  • Reaction Time: Minimize the time between the formation of the ortho-lithiated species and the addition of the electrophile.

Transition Metal-Catalyzed C-S Cross-Coupling

Q1: My copper- or palladium-catalyzed C-S cross-coupling reaction to form an ortho-substituted thiophenol is sluggish or fails to proceed. What are the common causes?

A1: C-S cross-coupling reactions are versatile but sensitive to catalyst, ligand, base, and substrate purity.[5][6] Steric hindrance from the ortho-substituent can be a significant challenge.[7]

Troubleshooting Strategies:

  • Catalyst and Ligand Screening: The choice of metal catalyst and ligand is crucial. For sterically hindered substrates, ligands with larger bite angles or more flexible backbones may be required. While some reactions can be ligand-free, many benefit from specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.[5][8]

  • Base Selection: The base plays a critical role in activating the thiol and facilitating the catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, and various alkoxides. The optimal base is often substrate- and catalyst-dependent.

  • Solvent Choice: Aprotic polar solvents like DMF, NMP, or dioxane are commonly used.[5][9] Ensure the solvent is anhydrous and degassed, as oxygen can deactivate the catalyst.

  • Purity of Reagents: Ensure the aryl halide and thiol starting materials are pure. Impurities can poison the catalyst. The thiol must be free of disulfide, which can be formed by oxidation.[10]

Q2: I am getting a significant amount of disulfide byproduct. How can I minimize the oxidative coupling of my thiophenol?

A2: Thiophenols are readily oxidized to disulfides, especially under basic conditions or in the presence of air (oxygen).[10][11]

Troubleshooting Strategies:

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction. This involves using degassed solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.

  • Controlled Addition of Base: In some cases, adding the base portion-wise or using a weaker base can mitigate disulfide formation.

  • Work-up Procedure: During the work-up, acidification of the mixture can protonate the thiophenolate, making it less susceptible to oxidation.[11] If the final product is the free thiol, minimize its exposure to air and basic conditions.

Data Summary: Synthesis of Substituted Thioethers/Thiophenols

The following tables summarize reaction conditions for common synthetic methods. Note that yields can be highly substrate-dependent.

Table 1: Ligand-Free CuI-Catalyzed C-S Coupling of Aryl Iodides [5] (Note: This data is for the synthesis of diaryl thioethers, which are precursors that can be converted to thiophenols)

EntryAryl IodideThiolTime (h)Yield (%)
1IodobenzeneThiophenol698
24-IodotolueneThiophenol896
34-IodoanisoleThiophenol1295
42-IodotolueneThiophenol2485
5Iodobenzene4-Methylthiophenol797

Conditions: Aryl iodide (1.0 mmol), thiol (1.2 mmol), CuI (0.025 mmol), K₂CO₃ (2.0 mmol), NMP (2 mL), 100 °C.

Table 2: Directed Ortho-Metalation of Lithium Thiophenolate [3] (Note: Yields are for the isolated, electrophilically quenched product)

EntryElectrophile (E)Product (ortho-E-C₆H₄SH)Yield (%)
1(CH₃)₂SO₄2-(Methylthio)thiophenol85
2(CH₃)₃SiCl2-(Trimethylsilyl)thiophenol90
3CO₂ then H⁺2-Mercaptobenzoic acid78
4I₂2-Iodothiophenol75

Conditions: Thiophenol treated with n-BuLi/TMEDA, followed by quenching with the electrophile.

Experimental Protocols

Protocol 1: Synthesis of m-Thiocresol via Leuckart Thiophenol Reaction[5]

This procedure is adapted from a representative synthesis and involves potentially hazardous diazonium salts. Appropriate safety precautions must be taken.[5]

Materials:

Procedure:

  • Diazotization: Dissolve m-toluidine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite while vigorously stirring, maintaining the temperature below 10 °C. This forms the diazonium salt solution.

  • Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water and cool the solution. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A reddish-brown oil (the xanthate ester) should separate.

  • Hydrolysis: Separate the oil and add it to a solution of sodium hydroxide in ethanol (B145695) and water. Reflux the mixture for several hours to hydrolyze the xanthate.

  • Work-up: After cooling, carefully acidify the reaction mixture with hydrochloric acid. The m-thiocresol will separate as an oil. Extract the product with diethyl ether. The combined ether extracts are washed, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by distillation.

Protocol 2: General Procedure for Reduction of an Arylsulfonyl Chloride[12]

This procedure is a general method for preparing thiophenols and is adapted from Organic Syntheses. It requires careful temperature control.[12]

Materials:

  • Benzenesulfonyl chloride

  • Concentrated sulfuric acid

  • Zinc dust (90%)

  • Cracked ice

Procedure:

  • Reaction Setup: In a large round-bottomed flask equipped with a mechanical stirrer and an efficient reflux condenser, prepare a cold sulfuric acid mixture by adding concentrated sulfuric acid to cracked ice. Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.

  • Addition of Substrate: While stirring, gradually introduce the benzenesulfonyl chloride. It is important that it becomes finely divided in the cold acid.[12]

  • Reduction: Add zinc dust in portions, ensuring the temperature does not rise above 0 °C. This addition must be done slowly to maintain temperature control.[12]

  • Reaction Progression: After the zinc addition is complete, remove the ice bath and allow the reaction to warm. A vigorous reaction with hydrogen evolution may occur; momentary cooling might be necessary.[12] Continue stirring and heating gently until the reduction is complete (this can take several hours). Vigorous stirring is essential to ensure contact between the reagents.[12]

  • Work-up: The thiophenol product is isolated by steam distillation from the reaction mixture. The distillate is then extracted with an organic solvent, dried, and purified by distillation.

Visualizations

DoM_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Product Formation Thiophenol Thiophenol (or derivative with DMG) Complex Intermediate Complex Thiophenol->Complex Coordination BuLi (n-BuLi)n • TMEDA BuLi->Complex Aryllithium Ortho-lithiated Species Complex->Aryllithium Ortho- Deprotonation Product Ortho-Substituted Thiophenol Aryllithium->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Synthesis_Decision_Tree start Start: Need ortho- substituted thiophenol q1 Is a suitable phenol precursor available? start->q1 q2 Is the substrate sensitive to strong bases (e.g., BuLi)? q1->q2 No m1 Newman-Kwart Rearrangement q1->m1 Yes q3 Are suitable aryl halide and sulfur sources available? q2->q3 Yes m2 Directed ortho-Metalation (DoM) q2->m2 No m3 C-S Cross-Coupling q3->m3 Yes m4 Other Methods (e.g., Leuckart, Sulfonyl Chloride Reduction) q3->m4 No

References

preventing oxidation of 2-Bromothiophenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromothiophenol. Our goal is to help you prevent its oxidation during storage and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to storage conditions?

This compound (also known as 2-bromobenzenethiol) is an organosulfur compound with the chemical formula C₆H₅BrS.[1][2] The thiol (-SH) group in its structure is susceptible to oxidation, particularly when exposed to air (oxygen). This sensitivity can lead to the formation of impurities, primarily the corresponding disulfide, which can compromise the purity and reactivity of the compound in subsequent experiments.[3] It is also characterized by a strong, unpleasant odor (stench).[1][2]

Q2: What is the primary degradation product of this compound during storage?

The primary degradation pathway for this compound upon exposure to oxygen is the oxidation of the thiol group to form a disulfide bond. This results in the formation of bis(2-bromophenyl) disulfide. This dimerization process renders the thiol group unavailable for its intended chemical reactions.

Q3: What are the ideal storage conditions for this compound?

To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and kept refrigerated at 2-8°C.[1][4] For long-term storage, some sources recommend temperatures as low as -20°C. Protecting the compound from light by using an amber-colored vial or storing it in the dark is also recommended.[2]

Q4: Can I store this compound after opening the original container?

Yes, but it is crucial to re-establish an inert atmosphere before sealing the container. After dispensing the required amount, the headspace of the container should be flushed with a dry, inert gas like argon or nitrogen before tightly closing the cap. For frequent use, it is highly recommended to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to potential contaminants.

Q5: How can I tell if my this compound has degraded?

Visual inspection may not be sufficient to detect minor degradation. While significant oxidation might lead to a change in color or the formation of solid precipitates, the most reliable way to assess purity is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate and quantify the amount of this compound and its disulfide degradation product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent reaction yields or unexpected side products. Oxidation of this compound to its disulfide form. The disulfide will not participate in the desired reaction, leading to inaccurate stoichiometry and potential side reactions.1. Verify Purity: Before use, check the purity of your this compound using the HPLC or GC-MS protocol outlined below.2. Improve Handling: Ensure all transfers are performed under a strict inert atmosphere (see Experimental Protocols).3. Fresh Aliquots: Use a fresh, unopened aliquot for critical experiments.
Visible particulates or cloudiness in the liquid. Significant oxidation may have occurred, leading to the precipitation of the less soluble disulfide or other degradation products.It is not recommended to use the material if visible particulates are present. The purity is likely compromised. If the experiment is critical, attempt to purify a small amount by filtration under inert conditions, but re-analysis of purity is essential.
Stronger than usual or different odor. While this compound has a strong stench, a change in odor could indicate the presence of other degradation byproducts.Use analytical methods (GC-MS) to identify potential volatile impurities. Handle with extreme caution in a well-ventilated fume hood.

Quantitative Data on Storage Stability

Storage ConditionAtmospherePurity of this compound (Illustrative)
Initial
2-8°C Inert Gas (Argon) >98%
2-8°C Air (in frequently opened vial) >98%
Room Temperature (~25°C) Inert Gas (Argon) >98%
Room Temperature (~25°C) Air >98%

Experimental Protocols

Protocol 1: Aliquoting and Storing this compound Under Inert Atmosphere

This protocol describes how to safely transfer and store this compound to maintain its purity.

Materials:

  • Stock bottle of this compound

  • Multiple small, amber glass vials with PTFE-lined septa caps, oven-dried

  • Syringes and long needles (e.g., 18-22 gauge), oven-dried

  • Source of dry inert gas (Argon or Nitrogen) with a regulator and needle adapter

  • Schlenk line or glove box (ideal)

  • Septa for the stock bottle

Procedure:

  • Preparation: Dry all glassware (vials, syringes, needles) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere Setup: If not using a glove box, equip the stock bottle of this compound with a septum. Puncture the septum with a needle connected to the inert gas source to create a positive pressure. Use a second needle as an outlet to vent.

  • Purging Vials: Purge each small receiving vial with the inert gas for several minutes.

  • Transfer:

    • Using a dry, inert gas-flushed syringe, pierce the septum of the stock bottle.

    • Draw the desired volume of this compound into the syringe.

    • Quickly transfer the liquid into the pre-purged receiving vial by piercing its septum.

    • During the transfer, maintain a gentle positive pressure of inert gas in both the stock bottle and the receiving vial.

  • Sealing: Once the aliquot is transferred, remove the syringe and immediately flush the headspace of the vial with inert gas for a few seconds before tightly sealing the cap.

  • Storage: Label the aliquots clearly with the compound name, date, and concentration (if diluted). Store in a refrigerator at 2-8°C, protected from light.

Protocol 2: Quality Control Analysis of this compound by HPLC

This method allows for the quantification of this compound and its primary oxidation product, bis(2-bromophenyl) disulfide.

Instrumentation and Conditions:

  • System: HPLC with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks for this compound and bis(2-bromophenyl) disulfide based on their retention times (the disulfide, being larger and less polar, will typically have a longer retention time).

  • The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

OxidationPathway Thiophenol This compound (R-SH) Disulfide Bis(2-bromophenyl) disulfide (R-S-S-R) Thiophenol->Disulfide Oxidation Oxygen Oxygen (O2) (from air) Oxygen->Disulfide

Figure 1. Primary oxidation pathway of this compound.

StorageWorkflow start Receive this compound storage_check Store immediately at 2-8°C under inert atmosphere start->storage_check aliquot_decision Need for frequent use? storage_check->aliquot_decision aliquot_procedure Aliquot into smaller vials under inert atmosphere (Protocol 1) aliquot_decision->aliquot_procedure Yes long_term_storage Store bulk container in refrigerator aliquot_decision->long_term_storage No purity_check Check purity before use (Protocol 2) aliquot_procedure->purity_check use_compound Use in experiment long_term_storage->purity_check purity_check->use_compound

Figure 2. Recommended workflow for storing this compound.

TroubleshootingTree start Experiment Failure (e.g., low yield) check_purity Is the purity of This compound >95%? start->check_purity purity_ok Purity is acceptable. Investigate other reaction parameters (reagents, conditions). check_purity->purity_ok Yes purity_low Purity is low. check_purity->purity_low No check_storage Was the compound stored correctly (2-8°C, inert gas)? purity_low->check_storage storage_ok Storage appears correct. Consider purchasing a new batch and re-validating storage protocol. check_storage->storage_ok Yes storage_bad Improper storage identified. check_storage->storage_bad No correct_storage Discard old material. Implement proper storage and handling procedures (Protocol 1). storage_bad->correct_storage

Figure 3. Troubleshooting decision tree for experiments.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cross-coupling of 2-bromothiophenol presents unique challenges due to the presence of the thiol group, which can act as a catalyst poison. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments, ensuring efficient and successful cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is cross-coupling with this compound so challenging?

A1: The primary challenge arises from the free thiol (-SH) group, which can strongly coordinate to and deactivate palladium catalysts, a phenomenon known as catalyst poisoning. This interaction disrupts the catalytic cycle, leading to low or no product yield.

Q2: What is the most common side reaction to be aware of?

A2: Besides catalyst deactivation, hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed couplings. This can be minimized by optimizing the choice of base, ligand, and reaction temperature.

Q3: Is it necessary to protect the thiol group before the reaction?

A3: Yes, protecting the thiol group is highly recommended to prevent catalyst poisoning. Common protecting groups that are compatible with Suzuki-Miyaura conditions include acetyl or bulky acyl groups like 2-methoxyisobutyryl.

Q4: Which catalyst systems are more robust for cross-coupling with sulfur-containing substrates?

A4: Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands have shown greater resistance to sulfur poisoning. These ligands can stabilize the palladium catalyst and promote the desired cross-coupling over deactivation pathways.

Q5: Are there alternatives to palladium catalysts for this type of reaction?

A5: Yes, nickel-based catalyst systems are emerging as a viable alternative for C-S bond formation and may exhibit greater tolerance to sulfur-containing substrates. For instance, a NiCl₂/2,2'-bipyridine system has been used for the cross-coupling of thiophenols with arylboronic acids.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no product yield Catalyst Poisoning: The unprotected thiol group is deactivating the palladium catalyst.Protect the Thiol Group: Use a suitable protecting group for the thiol, such as an acetyl or 2-methoxyisobutyryl group.
Inappropriate Ligand: The ligand is not sufficiently stabilizing the catalyst against the sulfur-containing substrate.Screen Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.
Incorrect Base: The base may not be optimal for the reaction.Optimize Base: Use a strong, non-coordinating base. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, consider NaOt-Bu or KOt-Bu.
Significant hydrodehalogenation byproduct Suboptimal Reaction Conditions: High temperatures or certain bases can promote this side reaction.Adjust Conditions: Lower the reaction temperature and screen different, milder bases.
Reaction stalls after initial conversion Gradual Catalyst Deactivation: The catalyst is slowly being poisoned during the reaction.Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for slow deactivation.
Slow Addition of Coupling Partner: In some cases, slow addition of the boronic acid or other coupling partner can maintain a low concentration of the sulfur-containing species and prolong catalyst lifetime.

Catalyst Performance Data

The following table summarizes catalyst systems and conditions that have been successfully employed for cross-coupling reactions of thiophenol derivatives or related sulfur-containing compounds.

Coupling Type Substrate Catalyst System Base Solvent Temp (°C) Yield (%)
C-S CouplingThiophenolsNiCl₂/2,2'-bipyridine--RT72-93[1]
Suzuki-Miyaura2,5-dibromo-3-hexylthiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)/H₂O90Good to moderate[2]
Buchwald-HartwigAryl Bromide & AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110Not specified[3]
SonogashiraAryl Halide & AlkynePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT89[4]

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of S-Acetyl-2-bromothiophenol

This protocol is a general guideline based on established methods for Suzuki-Miyaura coupling of related sulfur-containing aryl bromides.

Materials:

  • S-Acetyl-2-bromothiophenol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add S-acetyl-2-bromothiophenol, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow reagents 1. Combine Reactants (S-Protected this compound, Boronic Acid, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) reagents->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Heat and Stir (e.g., 90 °C) solvent->reaction monitoring 5. Monitor Progress (TLC, GC-MS) reaction->monitoring workup 6. Quench and Workup monitoring->workup purification 7. Purify Product (Column Chromatography) workup->purification

Caption: Experimental workflow for a typical cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_thiol Is the thiol group protected? start->check_thiol protect Protect thiol group (e.g., with Ac₂O) check_thiol->protect No check_ligand Using bulky, electron-rich ligand? (e.g., XPhos, SPhos) check_thiol->check_ligand Yes change_ligand Switch to a more robust ligand check_ligand->change_ligand No check_base Is the base appropriate? (e.g., K₃PO₄, Cs₂CO₃) check_ligand->check_base Yes change_base Screen different bases check_base->change_base No optimize_conditions Optimize temperature and catalyst loading check_base->optimize_conditions Yes

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: 2-Bromothiophenol Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the profound effects of solvents on the reactivity of 2-Bromothiophenol. The information is tailored for researchers, chemists, and professionals in drug development to navigate experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a solvent for reactions involving this compound?

A1: Solvent selection is critical as it can significantly influence reaction rates, yields, and even the reaction mechanism.[1][2] Key factors include:

  • Solubility: Ensure that this compound and all other reagents are sufficiently soluble at the reaction temperature.

  • Polarity and Protic/Aprotic Nature: The solvent's polarity affects the stabilization of reactants, transition states, and intermediates.[3][4]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, THF) are often preferred for nucleophilic aromatic substitution (SNAr) reactions as they solvate cations, leaving the nucleophile more reactive.[3]

    • Polar Protic Solvents (e.g., ethanol, water) can hydrogen bond and may deactivate nucleophiles or participate in side reactions.[5] However, they can be essential in certain mechanisms, like those requiring proton transfer.

    • Non-Polar Solvents (e.g., toluene (B28343), hexane, CS₂) can reduce reaction rates and are sometimes used to improve selectivity, for instance, by favoring monobromination in electrophilic substitution reactions on similar phenolic compounds.[5]

  • Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature.

  • Inertness: The solvent should not react with any of the reagents, intermediates, or products. For example, using protic solvents should be avoided in reactions involving highly reactive organometallics.[2]

Q2: How does solvent choice impact the reactivity of the thiol (-SH) versus the bromo (-Br) group on the aromatic ring?

A2: The solvent system can modulate the reactivity of both functional groups.

  • Thiol Group (-SH): In the presence of a base, the thiol group is deprotonated to form a thiolate anion (S⁻). The reactivity of this potent nucleophile is highly solvent-dependent. In polar aprotic solvents, the "bare" thiolate anion is a very strong nucleophile. In polar protic solvents, hydrogen bonding can surround the anion, reducing its nucleophilicity.

  • Bromo Group (-Br): The reactivity of the C-Br bond, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), is sensitive to the solvent. Solvent mixtures like dioxane/water or toluene/water are common, as they help to solubilize both the organic substrate and the inorganic base.[6] However, an excess of a protic solvent like water can lead to undesired side reactions such as protodebromination (replacement of -Br with -H).[6]

Q3: I am observing significant dehalogenation (protodebromination) in my palladium-catalyzed cross-coupling reaction. What is the likely cause and how can I prevent it?

A3: Dehalogenation is a common side reaction for bromo-thiophenes in cross-coupling chemistry, and it is often exacerbated by the solvent system.[6]

  • Likely Cause: The most frequent cause is an excess of a proton source in the solvent system, often water, which can lead to the cleavage of the C-Br bond and its replacement with a C-H bond.[6]

  • Troubleshooting Steps:

    • Reduce Water Content: If using a mixed solvent system like dioxane/water, carefully control the amount of water. An 8:1 ratio of dioxane to water has been shown to minimize dehalogenation for similar substrates.[6]

    • Switch to Aprotic Solvents: Consider switching to a less polar, aprotic solvent system such as toluene or THF. This may require re-optimization of the base and ligand.

    • Optimize Reaction Conditions: Lowering the reaction temperature and carefully monitoring the reaction to avoid prolonged heating after completion can also reduce the incidence of this side reaction.[6]

Troubleshooting Guide

Observed Issue Potential Solvent-Related Cause(s) Recommended Solutions & Troubleshooting Steps
Low or No Product Yield 1. Poor solubility of this compound or other reagents.[6] 2. Solvent polarity is inappropriate for the reaction mechanism (e.g., using a non-polar solvent for an SNAr reaction). 3. Solvent is deactivating a key reagent (e.g., protic solvent solvating a nucleophile).[3]1. Switch to a solvent system with better solubilizing power, such as 1,4-dioxane, DMF, or toluene.[6] 2. For reactions involving polar intermediates, switch to a polar aprotic solvent like DMF or DMSO. 3. If a strong nucleophile is required, ensure the solvent is aprotic and anhydrous.
Formation of Side Products 1. Dehalogenation: Excess protic solvent (e.g., water) in Pd-catalyzed couplings.[6] 2. Oxidation: The thiol group is sensitive to oxidation, which can be promoted by certain solvents under an air atmosphere.[7] 3. Solvent Participation: The solvent itself may react under the experimental conditions.1. Carefully control the amount of water in mixed solvent systems or switch to anhydrous aprotic solvents like toluene.[6] 2. Degas the solvent thoroughly and run the reaction under an inert atmosphere (N₂ or Ar).[8] 3. Review the literature for the stability of your chosen solvent under the reaction conditions (e.g., with strong bases or acids).
Reaction Stalls or is Sluggish 1. The transition state is not sufficiently stabilized by the solvent. 2. The solvent is too viscous, impeding molecular motion. 3. Incorrect solvent polarity is slowing the desired mechanistic pathway.[2][4]1. If the mechanism involves charge separation in the transition state (like in SN1-type reactions), increase the solvent polarity.[3] 2. Increase the reaction temperature (if the solvent's boiling point allows) or switch to a less viscous solvent. 3. Screen a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMF).
Product Degradation During Workup 1. The product is unstable to acidic or basic conditions used in the aqueous wash.[9] 2. An emulsion forms during extraction, leading to product loss.1. Test the stability of your product in a small vial with the planned acidic/basic solution before performing the full workup.[9] 2. If an emulsion occurs, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. Consider using a different extraction solvent.

Data Summary

As specific kinetic data for this compound is sparse in the literature, the following table provides a qualitative summary of expected solvent effects on its common reactions based on established chemical principles.

Reaction Type Solvent Class Expected Effect on Reactivity & Selectivity Example Solvents
Nucleophilic Aromatic Substitution (SNAr) Polar AproticHighly Favorable. Stabilizes the Meisenheimer intermediate. Enhances the reactivity of the nucleophile.[10]DMF, DMSO, Acetonitrile
Polar ProticLess Favorable. Solvates and deactivates the nucleophile through hydrogen bonding, slowing the reaction rate.Ethanol, Methanol, Water
Non-PolarUnfavorable. Poor solubility of reagents and lack of stabilization for charged intermediates.Toluene, Hexane, Dichloromethane
Suzuki-Miyaura Cross-Coupling Polar Aprotic (often mixed with water)Favorable. Good for solubilizing both organic and inorganic components. Water amount is crucial to avoid dehalogenation.[6]1,4-Dioxane/H₂O, THF/H₂O
Non-PolarViable. Can minimize water-related side reactions like dehalogenation but may require a phase-transfer catalyst for the base.Toluene, Xylene
Thiol Alkylation/Arylation (S-alkylation) Polar AproticHighly Favorable. After deprotonation with a base, the resulting thiolate is a potent nucleophile in these solvents.DMF, THF, Acetonitrile
Polar ProticLess Favorable. Can act as a competing nucleophile and solvates the thiolate, reducing its reactivity.Ethanol, Isopropanol

Visual Guides and Workflows

Solvent_Selection_Flowchart start Start: Select Solvent for This compound Reaction q1 What is the reaction type? start->q1 sub_coupling Pd-Catalyzed Cross-Coupling q1->sub_coupling Coupling sub_snar Nucleophilic Substitution (SNAr) q1->sub_snar SNAr sub_s_alk S-Alkylation/ Thioetherification q1->sub_s_alk S-Alkylation q2_coupling Is dehalogenation a known issue? sub_coupling->q2_coupling res_snar Use Polar Aprotic (e.g., DMF, DMSO) Ensures high nucleophile reactivity. sub_snar->res_snar res_s_alk Use Polar Aprotic (e.g., DMF, THF) Ideal for thiolate nucleophile. sub_s_alk->res_s_alk res_aprotic_mix Use Polar Aprotic / H₂O mix (e.g., Dioxane/H₂O) Control H₂O amount carefully. q2_coupling->res_aprotic_mix No / Controllable res_aprotic_anhydrous Use Anhydrous Aprotic (e.g., Toluene, THF) May require phase transfer catalyst. q2_coupling->res_aprotic_anhydrous Yes

Caption: A decision flowchart to guide solvent selection for common reactions of this compound.

Experimental_Workflow Experimental Workflow for Solvent Screening cluster_setup Setup cluster_execution Execution cluster_analysis Analysis prep_vials 1. Prepare identical reaction vials (N₂, stir bar) add_reagents 2. Add this compound, reagents, and catalyst prep_vials->add_reagents add_solvents 3. Add different test solvents (e.g., Toluene, THF, Dioxane/H₂O, DMF) add_reagents->add_solvents run_reaction 4. Run all reactions at the same temperature and time add_solvents->run_reaction quench 5. Quench reactions simultaneously run_reaction->quench analyze 6. Analyze aliquots by TLC, GC-MS, or LC-MS quench->analyze compare 7. Compare conversion, yield, and side products analyze->compare

Caption: A generalized experimental workflow for screening various solvents to optimize a reaction.

Experimental Protocols

Protocol: Solvent Screening for Suzuki-Miyaura Coupling of this compound

This protocol outlines a method for testing the effect of different solvents on the yield and side-product formation in a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • An array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

  • Test Solvents (anhydrous): Toluene, 1,4-Dioxane, THF, DMF

  • Mixed Solvent System: 1,4-Dioxane / Degassed H₂O (e.g., 5:1 v/v)

Procedure:

  • Preparation: In an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the Pd catalyst (0.03 eq), and the base (2.0 eq) to each of the five reaction vials.

  • Solvent Addition: To each vial, add one of the following solvents to achieve a consistent concentration (e.g., 0.1 M with respect to this compound):

    • Vial 1: Toluene

    • Vial 2: 1,4-Dioxane

    • Vial 3: THF

    • Vial 4: DMF

    • Vial 5: 1,4-Dioxane/H₂O mixture

  • Reaction: Seal the vials and place them in a pre-heated reaction block (e.g., 80-100 °C). Stir the reactions for a predetermined time (e.g., 12 hours).

  • Monitoring: After the reaction time, cool the vials to room temperature. Take a small aliquot from each reaction mixture.

  • Analysis: Dilute the aliquots and analyze them by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Evaluation: Compare the results from each solvent. Look for:

    • Conversion: The percentage of this compound that has been consumed.

    • Product Yield: The relative amount of the desired coupled product.

    • Side Products: The presence and relative amount of byproducts, paying close attention to any debrominated starting material.[6]

  • Optimization: Based on the results, select the solvent that provides the best balance of high yield and low side-product formation for further optimization or scale-up.

References

Technical Support Center: 2-Bromothiophenol Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and answers to frequently asked questions regarding the safe handling, stench control, and disposal of 2-Bromothiophenol waste. Adherence to these procedures is critical for ensuring a safe and odor-free laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is the source of the intense odor from this compound?

A1: The potent, unpleasant odor of this compound is due to the thiol group (-SH) attached to the benzene (B151609) ring. Thiols, also known as mercaptans, are notorious for their strong, offensive smells, which can be detected by the human nose at extremely low concentrations.[1]

Q2: What immediate actions should be taken if a strong this compound odor is detected in the lab?

A2: First, ensure all operations are being conducted within a certified chemical fume hood with the sash at the appropriate height.[1][2] Check for any leaks in your experimental setup. Prepare a neutralizing solution, such as household bleach (sodium hypochlorite), to address potential spills and decontaminate surfaces.[2] If the smell persists or is overwhelming, evacuate the immediate area and consult your institution's Environmental Health & Safety (EH&S) department.

Q3: What personal protective equipment (PPE) is essential when handling this compound?

A3: Standard laboratory PPE, including a lab coat, chemical safety goggles, and nitrile gloves, is mandatory.[1] Given its classification as a toxic and irritant substance, double-gloving is recommended.[3][4][5] If there is a risk of significant vapor exposure, a NIOSH-approved respirator with organic vapor cartridges should be used.

Q4: How can I proactively prevent the stench from spreading during my experiment?

A4: Proactive odor management is crucial. Always conduct experiments in a certified chemical fume hood.[6] It is best practice to set up a bleach trap for any exhaust lines from your reaction vessel to neutralize vented this compound gas.[2][6] Prepare bleach baths for glassware and contaminated equipment in advance.[7]

Q5: What is the most effective method for neutralizing this compound odor on glassware and surfaces?

A5: The most effective method is oxidation. Thiols can be oxidized to less odorous compounds, such as disulfides or sulfonic acids, using a solution of sodium hypochlorite (B82951) (bleach).[1][6] Soaking glassware in a bleach bath is a standard and effective procedure.[2][7]

Troubleshooting Guide: Lingering Odor Issues

Problem Possible Cause Troubleshooting Steps
Persistent odor after experiment completion Contaminated fume hood surfaces.Wipe down all surfaces inside the fume hood with a 10% bleach solution.
Improperly cleaned glassware.Submerge all contaminated glassware in a designated bleach bath for at least 12-24 hours.[6][7]
Improperly sealed waste container.Ensure the hazardous waste container is tightly sealed and stored in a ventilated area, such as a designated waste hood.
Odor detected outside the immediate work area Contaminated lab coat or personal items.Launder contaminated lab coats separately. Check for any contamination on shoes or other items that may have left the lab.
Exhaust system issues.A cold trap should be used to prevent vapors from entering the building's exhaust system.[1][6] Report the issue to your facility manager or EH&S.

Experimental Protocol: Neutralization and Disposal of this compound Waste

This protocol details the standard procedure for quenching the odor and reactivity of this compound waste using sodium hypochlorite (bleach).

Materials:

  • This compound waste (liquid)

  • Standard household bleach (typically 5-8% sodium hypochlorite)

  • Designated hazardous waste container

  • Stir bar and stir plate

  • Large beaker or container (for the neutralization reaction)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Conduct all steps within a certified chemical fume hood. Place a large beaker containing a stir bar on a stir plate.

  • Add Bleach: Carefully pour a volume of household bleach into the beaker. The volume of bleach should be at least 10 times the volume of the this compound waste to be treated.

  • Cooling (Optional but Recommended): For larger quantities of waste, place the beaker in an ice bath to dissipate any heat generated during the exothermic oxidation reaction.

  • Slow Addition of Waste: While stirring the bleach solution, slowly add the this compound waste dropwise or in small portions using a pipette or syringe. Caution: The reaction can be vigorous. A rapid addition may cause splashing and release of hazardous fumes.

  • Reaction: Continue stirring the mixture for at least 2 hours to ensure complete neutralization of the thiol. The strong odor should significantly decrease.

  • Waste Collection: Once the reaction is complete, carefully transfer the treated mixture to a designated hazardous waste container.

  • Labeling: Clearly label the waste container with its full chemical contents, including "Treated this compound waste" and the date.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety department.

Data for Waste Neutralization
ParameterRecommended ValueNotes
Neutralizing Agent Sodium Hypochlorite (NaOCl)Standard household bleach is effective.
Bleach to Waste Ratio (v/v) ≥ 10:1Ensures a sufficient excess of oxidant.
Reaction Time ≥ 2 hoursAllows for complete oxidation of the thiol.
Glassware Soaking Time ≥ 12 hoursFor complete decontamination of glassware.[7]

Visualizations

Chemical Neutralization Workflow

The following diagram illustrates the logical workflow for safely managing this compound waste from the end of an experiment to its final disposal.

cluster_prep Preparation Phase cluster_treatment Waste Treatment Phase cluster_disposal Disposal Phase start Experiment Complete: This compound Waste Generated ppe Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) start->ppe fume_hood Work Inside Certified Chemical Fume Hood ppe->fume_hood prep_bleach Prepare Bleach Solution (≥10x Waste Volume) fume_hood->prep_bleach add_waste Slowly Add Waste to Bleach with Stirring prep_bleach->add_waste react Stir Mixture for ≥ 2 Hours add_waste->react check Odor Neutralized? react->check check->react  No, continue stirring transfer Transfer Treated Waste to Hazardous Waste Container check->transfer  Yes label_waste Label Container with Full Chemical Contents transfer->label_waste store Seal and Store in Ventilated Area label_waste->store ehs Arrange for EH&S Disposal store->ehs

Caption: Workflow for this compound waste neutralization.

Oxidation of this compound

This diagram shows the simplified chemical transformation of foul-smelling this compound into a less odorous disulfide product through oxidation by sodium hypochlorite.

reactant This compound (Strong Odor) process Oxidation reactant->process reagent Sodium Hypochlorite (Bleach) reagent->process product Bis(2-bromophenyl) disulfide (Less Odorous) process->product

References

purification strategies for removing impurities from 2-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Bromothiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound is a liquid that can contain several impurities depending on the synthetic route. The most common impurities include:

  • Isomeric Impurities: 3-Bromothiophenol and 4-Bromothiophenol. These are often formed as byproducts during the bromination of thiophenol precursors.

  • Oxidation Product: Bis(2-bromophenyl) disulfide is a common impurity formed by the oxidation of this compound, which can be accelerated by exposure to air.

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Other Brominated Species: Over-brominated or under-brominated thiophenol derivatives can also be present.

Q2: My this compound is a yellow to brown liquid. Is this normal?

A2: Pure this compound is typically a clear, colorless to pale yellow liquid.[1] A yellow to brown coloration often indicates the presence of oxidized impurities, such as bis(2-bromophenyl) disulfide, or other colored byproducts from the synthesis. Further purification is recommended to remove these impurities.

Q3: What are the recommended storage conditions for this compound to minimize impurity formation?

A3: To minimize the formation of disulfide and other degradation products, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, protected from light, and refrigerated.[2][3]

Q4: Which purification technique is most suitable for removing isomeric impurities?

A4: Fractional vacuum distillation is often the most effective method for separating isomeric impurities like 3- and 4-Bromothiophenol, provided there is a sufficient difference in their boiling points. High-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) can also be effective for separating isomers on a smaller scale.

Q5: How can I remove the bis(2-bromophenyl) disulfide impurity?

A5: Bis(2-bromophenyl) disulfide can be removed by several methods:

  • Reduction followed by extraction: The disulfide can be reduced back to the thiol using a reducing agent like sodium borohydride (B1222165) or dithiothreitol (B142953) (DTT). The resulting this compound can then be purified.

  • Column chromatography: Silica (B1680970) gel column chromatography can effectively separate the less polar disulfide from the more polar thiol.

  • Acid-Base Extraction: The thiol can be converted to its water-soluble thiolate salt with a base, washed to remove the non-acidic disulfide, and then regenerated by acidification.

Troubleshooting Guides

Purification Strategy Selection

This guide helps in selecting an appropriate purification strategy based on the identified impurities.

PurificationStrategy Start Crude this compound Impurity_ID Identify Impurities (e.g., GC-MS, NMR) Start->Impurity_ID Isomers Isomeric Impurities (3- & 4-Bromothiophenol) Impurity_ID->Isomers Isomers Present Disulfide Disulfide Impurity (bis(2-bromophenyl) disulfide) Impurity_ID->Disulfide Disulfide Present NonVolatile Non-Volatile Impurities (e.g., salts, baseline material) Impurity_ID->NonVolatile Other Impurities Distillation Fractional Vacuum Distillation Isomers->Distillation Chromatography Column Chromatography Disulfide->Chromatography AcidBase Acid-Base Extraction Disulfide->AcidBase NonVolatile->Chromatography Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product AcidBase->Pure_Product

Figure 1. Decision workflow for selecting a purification strategy.
Troubleshooting Common Purification Issues

Issue Possible Cause(s) Recommended Solution(s)
Product oils out during recrystallization The solvent may be too nonpolar, or the solution is cooling too quickly.Try a more polar solvent or a solvent mixture. Ensure slow cooling. Scratch the inside of the flask or add a seed crystal to induce crystallization.
Poor separation of isomers by distillation The boiling points of the isomers are very close. The distillation column has insufficient theoretical plates.Use a longer fractionation column (e.g., Vigreux or packed column) to increase the number of theoretical plates. Perform the distillation under a higher vacuum to potentially increase the boiling point differences.
This compound streaks on TLC plate The compound is acidic and interacts strongly with the silica gel. The sample is too concentrated.Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the thiol group. Spot a more dilute solution on the TLC plate.
Product co-elutes with disulfide in column chromatography The chosen eluent system has suboptimal polarity.Optimize the eluent system using TLC. A less polar solvent system, such as a higher ratio of hexane (B92381) to ethyl acetate (B1210297), should increase the separation between the more polar thiol and the less polar disulfide.
Low recovery after acid-base extraction Incomplete protonation of the thiolate back to the thiol. Emulsion formation during extraction. Oxidation of the thiol during workup.Ensure the aqueous layer is acidified to a pH of 1-2. Use a brine wash to help break up emulsions. Work quickly and consider using degassed solvents to minimize oxidation.
Product darkens during distillation Decomposition at high temperatures.Perform the distillation under a higher vacuum to lower the boiling point. Ensure the system is free of air leaks to prevent oxidation at elevated temperatures.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Appearance
This compound189.07128-130 / 25 mmHgColorless to pale yellow liquid[1]
3-Bromothiophenol189.07100-102 / 10 mmHgNot specified
4-Bromothiophenol189.07237-238 / 760 mmHgNot specified
Bis(2-bromophenyl) disulfide374.12Not readily availableLikely a solid

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is effective for separating volatile impurities, including isomers.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a distillation head, a condenser, and a receiving flask suitable for vacuum. Ensure all joints are properly sealed with vacuum grease.

  • Procedure: a. Place the crude this compound in the distillation flask with a magnetic stir bar. b. Connect the apparatus to a vacuum pump and slowly reduce the pressure. c. Begin heating the flask gently with a heating mantle while stirring. d. Allow the system to equilibrate by observing the reflux in the column. e. Slowly collect the fractions. The forerun will likely contain lower-boiling impurities. f. Collect the main fraction at a constant temperature and pressure (e.g., 128-130 °C at 25 mmHg). g. Monitor the purity of the fractions by GC or TLC.

  • Safety: Conduct the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 2: Purification by Column Chromatography

This protocol is useful for removing less polar impurities like the disulfide.

  • TLC Analysis: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a solvent system such as hexane:ethyl acetate (e.g., 9:1 or 8:2 v/v). d. Visualize the spots under a UV lamp. This compound should have a lower Rf value than the less polar disulfide.

  • Column Preparation: a. Prepare a slurry of silica gel in the chosen eluent (e.g., hexane:ethyl acetate 95:5). b. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading and Elution: a. Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane (B109758). b. Load the sample onto the top of the silica gel column. c. Begin eluting with the chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction

This method is effective for removing non-acidic impurities, including the disulfide.

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or dichloromethane in a separatory funnel.

  • Base Wash: a. Add an equal volume of a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution to the separatory funnel. b. Shake the funnel vigorously, venting frequently. The thiophenol will deprotonate to form the water-soluble sodium thiolate. c. Allow the layers to separate and drain the lower aqueous layer containing the thiolate into a clean flask. d. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete recovery.

  • Organic Impurity Removal: The organic layer, now containing non-acidic impurities like the disulfide, can be discarded.

  • Regeneration of Thiol: a. Cool the combined aqueous extracts in an ice bath. b. Slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~1-2), which will precipitate the this compound.

  • Extraction and Drying: a. Extract the aqueous layer with fresh organic solvent (e.g., diethyl ether) multiple times. b. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.

Visualization

TroubleshootingWorkflow Start Purification Problem Encountered Check_Purity Analyze Purity of Fractions (TLC, GC-MS) Start->Check_Purity Impure Product is Impure Check_Purity->Impure Impure Low_Yield Low Yield Check_Purity->Low_Yield Low Yield Decomposition Product Decomposition Check_Purity->Decomposition Decomposition Success Successful Purification Check_Purity->Success Pure Optimize_Params Optimize Purification Parameters (e.g., solvent, temperature, vacuum) Impure->Optimize_Params Change_Method Consider Alternative Purification Method Impure->Change_Method Check_Workup Review Workup Procedure (e.g., pH, extraction efficiency) Low_Yield->Check_Workup Milder_Conditions Use Milder Conditions (e.g., lower temp, inert atm.) Decomposition->Milder_Conditions Optimize_Params->Check_Purity Change_Method->Check_Purity Check_Workup->Check_Purity Milder_Conditions->Check_Purity

Figure 2. A general troubleshooting workflow for purification experiments.

References

Technical Support Center: Overcoming Solubility Issues in 2-Bromothiophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to directly address and resolve common solubility challenges encountered during chemical reactions involving 2-Bromothiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of solubility issues with this compound?

A1: this compound is a clear yellow liquid with a nonpolar aromatic ring and a polar thiol group.[1][2] Its solubility is often challenging due to the conflicting polarity of its functional groups. Problems typically arise when reacting it with reagents of dissimilar polarity, such as ionic salts or inorganic bases, in a single organic solvent.[3]

Q2: My this compound reagent will not fully dissolve in my chosen reaction solvent. What are my options?

A2: If this compound is not dissolving, consider the following approaches:

  • Solvent Selection: Switch to a more appropriate solvent. Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often effective for dissolving a wide range of reactants.[4]

  • Co-Solvent System: Introduce a co-solvent to modify the overall polarity of the reaction medium. For example, adding a small amount of DMSO to a less polar solvent like THF might improve solubility.[5]

  • Heating: Gently warming the mixture can increase the solubility of the reagent. However, ensure the temperature is compatible with the stability of all reactants and does not induce side reactions.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution.

Q3: My reaction is biphasic (e.g., an organic solvent and water) and appears to be extremely slow or not proceeding at all. How can I resolve this?

A3: This is a classic problem when an ionic reactant (like an inorganic base) is in an aqueous phase while the this compound is in an organic phase. The reaction is limited by the small interface between the two immiscible layers. The solution is to use a phase-transfer catalyst (PTC).[6][7] A PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), functions by transporting the ionic reactant from the aqueous phase into the organic phase, allowing it to react.[6][8] This dramatically accelerates the reaction rate.[7]

Q4: I am using an inorganic base (e.g., K₂CO₃, NaOH) that is insoluble in my organic solvent. What is the best approach?

A4: Insoluble inorganic bases are a common hurdle. A phase-transfer catalyst is the most effective solution for liquid-liquid or solid-liquid systems.[3] The PTC makes the inorganic salt soluble in the organic medium, enabling the reaction to proceed homogeneently.[7] Alternatively, using a highly polar aprotic solvent like DMF can sometimes dissolve sufficient amounts of the base to facilitate the reaction.[9]

Troubleshooting Guides

Issue 1: A solid reagent precipitates from the solution upon addition.
  • Symptom: After adding a reagent (e.g., an alkylating agent or a base) to the dissolved this compound, a solid immediately crashes out of the solution.

  • Possible Cause: The polarity of the mixture has changed, reducing the solubility of one of the components. The newly formed product or a salt byproduct might also be insoluble in the chosen solvent.

  • Troubleshooting Steps:

    • Re-evaluate Solvent: The chosen solvent may not be suitable for all components (reactants, reagents, and products). Consult a solvent polarity chart and consider a solvent that is a better compromise for all species.[4][10]

    • Slow Addition: Add the problematic reagent slowly and with vigorous stirring. This can sometimes prevent localized high concentrations that lead to precipitation.

    • Increase Temperature: Gently warming the reaction vessel may keep all components in the solution.

    • Use a Co-solvent: Add a small amount of a stronger solvent (e.g., DMSO, DMF) to increase the overall solvating power of the reaction medium.[5]

Issue 2: Low or inconsistent yields in S-alkylation reactions.
  • Symptom: The S-alkylation of this compound with an alkyl halide gives a low yield, or the yield is not reproducible.

  • Possible Cause: Poor solubility of the base is preventing the complete deprotonation of the thiol, leading to a low concentration of the reactive thiolate anion.[11] The reaction rate is therefore limited by the amount of thiolate available in the solution.

  • Troubleshooting Steps:

    • Implement Phase-Transfer Catalysis: This is the most robust solution. Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a crown ether.[3][8] This will ensure the base can effectively deprotonate the thiophenol in the organic phase.

    • Change the Base: Consider using an organic base with better solubility in your solvent, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), although these are weaker bases than inorganic hydroxides or carbonates.

    • Switch to a Polar Aprotic Solvent: Change the solvent to DMF or DMSO, which can better dissolve inorganic bases.

Data Presentation

Table 1: Qualitative Solubility of this compound and Common Reagents

Compound / ReagentSolvent TypeToluene / Hexane (Nonpolar)Dichloromethane / THF (Intermediate)Acetonitrile / Acetone (Polar Aprotic)DMF / DMSO (Polar Aprotic)Water (Polar Protic)
This compound ReactantSolubleSolubleSolubleSolubleInsoluble
Alkyl Halides (e.g., Benzyl Bromide) ReagentSolubleSolubleSolubleSolubleInsoluble
Potassium Carbonate (K₂CO₃) BaseInsolubleInsolubleInsolubleSparingly SolubleSoluble
Sodium Hydroxide (NaOH) BaseInsolubleInsolubleInsolubleSparingly SolubleSoluble
Tetrabutylammonium Bromide (TBAB) PTCSparingly SolubleSolubleSolubleSolubleSoluble

Experimental Protocols

Protocol: Phase-Transfer-Catalyzed S-Alkylation of this compound

This protocol details a robust method for the S-alkylation of this compound with an alkyl halide using a biphasic system and a phase-transfer catalyst to overcome the insolubility of the inorganic base.[8]

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • Combine this compound (1.0 eq), Toluene (5-10 volumes), Potassium Carbonate (2.0 eq), and Tetrabutylammonium Bromide (0.05 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Add deionized water (2-3 volumes) to the flask.

  • Begin vigorous stirring to ensure good mixing between the organic and aqueous phases.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the mixture to 50-60 °C and maintain for 2-4 hours, or until reaction completion is observed via TLC or LC-MS analysis.

  • Cool the reaction to room temperature. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thioether product.

  • If necessary, purify the product by flash column chromatography.

Mandatory Visualization

troubleshooting_workflow cluster_check Initial Checks cluster_single Solutions for Single Phase Systems cluster_biphasic Solutions for Biphasic Systems start Start: Reagent Solubility Issue check_type What is the nature of the system? start->check_type single_phase Single Organic Solvent check_type->single_phase Single Phase biphasic Biphasic System (Organic + Aqueous/Solid) check_type->biphasic Biphasic change_solvent Change to More Polar Solvent (e.g., DMF) single_phase->change_solvent add_cosolvent Add Co-Solvent (e.g., DMSO) single_phase->add_cosolvent heat_sonicate Apply Heat or Sonication single_phase->heat_sonicate add_ptc Add Phase-Transfer Catalyst (PTC) biphasic->add_ptc stirring Increase Stirring Rate biphasic->stirring

Caption: A logical workflow for troubleshooting reagent solubility issues.

ptc_signaling_pathway cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous / Solid Phase ArSH This compound (ArSH) Q_SAr [Q⁺][⁻SAr] ArSH->Q_SAr Deprotonation RX Alkyl Halide (R-X) Product Thioether Product (Ar-S-R) RX->Product Q_SAr->RX SN2 Attack M_OH Inorganic Base (K₂CO₃ → 2K⁺ + CO₃²⁻) Q_OH [Q⁺][⁻OH] QX PTC Catalyst ([Q⁺]X⁻) QX->Q_OH Anion Exchange at Interface Q_OH->ArSH Phase Transfer

Caption: Signaling pathway for Phase-Transfer Catalyzed S-Alkylation.

References

identifying and characterizing unexpected byproducts in 2-Bromothiophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromothiophenol in common chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unexpected byproducts observed in cross-coupling reactions with this compound?

A1: In palladium- or copper-catalyzed cross-coupling reactions such as Sonogashira, Buchwald-Hartwig, and Ullmann reactions, several classes of unexpected byproducts are common. These include:

  • Homocoupling Products: Formation of symmetrical biaryls from the coupling of two molecules of this compound.

  • Hydrodehalogenation Products: Replacement of the bromine atom with a hydrogen atom, leading to the formation of thiophenol.

  • Catalyst-Thiol Adducts: The thiol group of this compound can coordinate to the metal center of the catalyst, leading to catalyst deactivation or the formation of stable complexes that are themselves impurities.[1]

  • Dibenzothiophene (B1670422) and its Derivatives: Intramolecular cyclization can lead to the formation of dibenzothiophene, particularly under thermal stress or certain catalytic conditions.[2][3]

  • Oxidation Products: The thiol group is susceptible to oxidation, which can form disulfides.

Q2: My palladium-catalyzed reaction with this compound is sluggish or fails to go to completion. What are the likely causes?

A2: The primary suspect is often catalyst poisoning by the thiol group.[1] Sulfur compounds are known to coordinate strongly with palladium, inhibiting its catalytic activity. Other potential causes include:

  • Insufficiently inert atmosphere: Oxygen can lead to oxidative degradation of the catalyst and/or starting materials.

  • Low quality or wet solvents/reagents: Water can interfere with many cross-coupling reactions, promoting side reactions like hydrodehalogenation.

  • Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to byproduct formation.

  • Inappropriate choice of ligand or base: The ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction. The base is critical for the catalytic cycle to proceed.

Q3: How can I minimize the formation of dibenzothiophene in my reaction?

A3: Dibenzothiophene formation often involves an intramolecular C-S bond formation. To minimize this, consider the following:

  • Lower reaction temperatures: High temperatures can promote the cyclization reaction.

  • Choice of catalyst and ligand: Some catalytic systems may favor the desired intermolecular coupling over the intramolecular cyclization.

  • Reaction time: Shorter reaction times, if sufficient for the main reaction, can reduce the opportunity for this side reaction to occur.

Troubleshooting Guides

Sonogashira Coupling Reactions

Problem: Significant formation of a diyne byproduct (homocoupling of the alkyne).

CauseTroubleshooting Strategy
Presence of OxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Copper Co-catalystConsider using a copper-free Sonogashira protocol. The copper co-catalyst is often implicated in the oxidative homocoupling of alkynes.
High Alkyne ConcentrationAdd the alkyne slowly to the reaction mixture to maintain a low instantaneous concentration.

Problem: Low yield of the desired coupled product and recovery of starting material.

CauseTroubleshooting Strategy
Catalyst Poisoning by ThiolIncrease catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) that can help stabilize the palladium center and reduce inhibition by the thiol.[1]
Inactive CatalystUse a freshly opened or properly stored palladium catalyst.
Insufficient BaseEnsure the base is of good quality, dry, and used in sufficient stoichiometric excess.
Buchwald-Hartwig Amination

Problem: Formation of a significant amount of thiophenol (hydrodehalogenation byproduct).

CauseTroubleshooting Strategy
Source of ProtonsUse anhydrous solvents and reagents. Ensure the amine coupling partner is dry.
Unstable Catalytic IntermediateOptimize the ligand and base combination. A different ligand may lead to a more stable intermediate that is less prone to side reactions.
High Reaction TemperatureIf possible, screen for effective catalyst systems at lower temperatures.

Problem: Reaction does not proceed, or the yield is very low.

CauseTroubleshooting Strategy
Catalyst PoisoningThe thiol group can strongly inhibit the palladium catalyst.[1] Consider in situ protection of the thiol or use a higher catalyst loading with a robust ligand.
Inappropriate LigandThe choice of ligand is critical in Buchwald-Hartwig amination. Screen a variety of ligands (e.g., biarylphosphines) to find one that is effective for this specific substrate.
Base IncompatibilityThe chosen base may not be strong enough or may be sterically hindered. Common bases include sodium tert-butoxide and LHMDS.
Ullmann Condensation

Problem: Significant homocoupling of this compound is observed.

CauseTroubleshooting Strategy
High Reaction TemperatureUllmann reactions often require high temperatures, which can promote homocoupling.[4] Explore the use of more reactive copper sources or ligands that may allow for lower reaction temperatures.
Nature of Copper CatalystThe activity of the copper catalyst is crucial. "Activated" copper powder or the use of soluble copper(I) salts with appropriate ligands can improve selectivity.
Reaction StoichiometryUsing a slight excess of the nucleophile can sometimes favor the cross-coupling reaction over homocoupling.

Quantitative Data Summary

The following table summarizes potential byproducts in this compound reactions. Please note that the yields of these byproducts are highly dependent on the specific reaction conditions.

Reaction TypeExpected Product TypeCommon Unexpected ByproductsPotential Yield Range of ByproductsAnalytical Detection Methods
Sonogashira CouplingAryl-alkynyl sulfideDiyne (alkyne homocoupling), Thiophenol (hydrodehalogenation), Bis(2-mercaptophenyl)acetylene (homocoupling)5-30%GC-MS, LC-MS, NMR
Buchwald-Hartwig AminationAryl-amino sulfideThiophenol (hydrodehalogenation), Dibenzothiophene5-20%GC-MS, LC-MS, NMR
Ullmann CondensationDiaryl sulfideBiphenyl-2,2'-dithiol (homocoupling), Thiophenol (hydrodehalogenation)10-40%GC-MS, LC-MS, NMR

Experimental Protocols

General Protocol for a Copper-Free Sonogashira Coupling of this compound

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent and Base Addition: Under an inert atmosphere (argon or nitrogen), add an anhydrous, degassed solvent (e.g., 10 mL of THF or dioxane) and a suitable base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a representative example and may require optimization for specific amines.

  • Reagent Preparation: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., a G3-palladacycle, 0.02 mmol, 2 mol%), a suitable ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (B28343) (or another suitable solvent) to achieve a concentration of approximately 0.5 M.

  • Reaction Execution: Seal the vial and stir the mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with water, extract with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Visualizations

Byproduct_Formation_Pathways cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation This compound This compound Desired Product Desired Product This compound->Desired Product + Alkyne Pd cat. Thiophenol Thiophenol This compound->Thiophenol Hydrodehalogenation Byproducts Byproducts Alkyne Alkyne Diyne Diyne Alkyne->Diyne Homocoupling Diyne->Byproducts Thiophenol->Byproducts 2-Bromothiophenol_B This compound Desired Product_B Desired Product 2-Bromothiophenol_B->Desired Product_B + Amine Pd cat. Thiophenol_B Thiophenol_B 2-Bromothiophenol_B->Thiophenol_B Hydrodehalogenation Dibenzothiophene Dibenzothiophene 2-Bromothiophenol_B->Dibenzothiophene Intramolecular Cyclization Byproducts_B Byproducts_B Thiophenol_B->Byproducts_B Dibenzothiophene->Byproducts_B 2-Bromothiophenol_U This compound Desired Product_U Desired Product 2-Bromothiophenol_U->Desired Product_U + Nucleophile Cu cat. Homocoupling Product Homocoupling Product 2-Bromothiophenol_U->Homocoupling Product Homocoupling Byproducts_U Byproducts_U Homocoupling Product->Byproducts_U

Caption: Potential reaction pathways leading to desired products and common byproducts in reactions involving this compound.

Caption: A logical workflow for troubleshooting common issues in this compound cross-coupling reactions.

References

impact of base selection on the outcome of 2-Bromothiophenol couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the critical role of base selection in the outcome of 2-bromothiophenol coupling reactions. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in palladium-catalyzed couplings of this compound?

A1: The base plays several crucial roles in palladium-catalyzed cross-coupling reactions. Its primary functions include:

  • Activation of the Coupling Partner: In Suzuki-Miyaura couplings, the base is essential for the formation of the boronate species, which facilitates transmetalation to the palladium center.

  • Regeneration of the Catalyst: The base is often involved in the reductive elimination step and the regeneration of the active Pd(0) catalyst for the next catalytic cycle.

  • Neutralization of Acidic Byproducts: The reaction generates acidic species that can deactivate the catalyst or react with sensitive functional groups on the substrate. The base neutralizes these byproducts.

An inappropriate base can lead to low or no conversion, catalyst decomposition, or the formation of unwanted side products.[1][2]

Q2: What are the most commonly used bases for Suzuki-Miyaura couplings with this compound derivatives?

A2: Inorganic bases are most frequently employed. Common choices include potassium phosphate (B84403) (K₃PO₄), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃).[3][4][5] The choice among these often depends on the specific substrates and the desired reaction kinetics. For instance, K₃PO₄ is a stronger base and has been found to be effective in achieving good yields in the coupling of dibromothiophenes.[4][6]

Q3: How does the presence of water affect the reaction when using inorganic bases?

A3: For many Suzuki-Miyaura reactions, a solvent system containing water (e.g., dioxane/water or DMF/water) is crucial for dissolving the inorganic base and facilitating the reaction.[4][7] However, the amount of water can be a critical parameter. While essential for the coupling, excessive water can promote side reactions like dehalogenation, where the bromine atom is replaced by hydrogen.[8] In some cases, finding the optimal ratio of organic solvent to water is key to maximizing the yield of the desired coupled product.[8]

Q4: What are potential side reactions related to improper base selection?

A4: Improper base selection can lead to several side reactions:

  • Dehalogenation: As mentioned, this is the removal of the bromine atom, which can be exacerbated by certain bases and the presence of excess water.[8]

  • Protodeboronation: In Suzuki couplings, this is the cleavage of the C-B bond of the boronic acid, which is often base-catalyzed. Using anhydrous conditions with a base like K₃PO₄ can sometimes mitigate this issue.[5]

  • Homocoupling: This is the self-coupling of the boronic acid partner. It can be influenced by the reaction conditions, including the base.[9]

  • Substrate Decomposition: Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig aminations, can cause the decomposition of substrates with base-sensitive functional groups.[1][2]

Q5: Can organic bases be used for these coupling reactions?

A5: Yes, organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO), triethylamine (B128534) (TEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, particularly in reactions like the Heck coupling or in situations where the substrate may be sensitive to strong inorganic bases.[3][10] However, their efficiency can be lower in Suzuki reactions where the formation of a boronate salt is critical.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion

Your this compound coupling reaction has stalled or shows minimal formation of the desired product.

Possible Cause Suggested Solution
Inefficient Base The selected base may be too weak to facilitate the catalytic cycle effectively. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄).[4][5]
Poor Base Solubility The inorganic base may not be sufficiently dissolved. Ensure adequate water content in the solvent system (e.g., 4:1 dioxane/water) or increase the stirring rate for biphasic mixtures.[5][7][9] For some systems, finely grinding the base can help.[9]
Catalyst Inactivity The base can influence the stability and activity of the palladium catalyst. Ensure you are using a fresh, active catalyst and that the base is not causing premature decomposition.[9]
Anhydrous Conditions (Suzuki) For Suzuki couplings, strictly anhydrous conditions with some inorganic bases can prevent the reaction from proceeding.[8] A controlled amount of water is often necessary.

G start Low or No Conversion Observed check_base Is the base appropriate for the reaction? start->check_base check_solubility Is the base sufficiently soluble? check_base->check_solubility Yes solution_base Solution: Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). check_base->solution_base No check_catalyst Is the catalyst active and compatible? check_solubility->check_catalyst Yes solution_solubility Solution: Adjust solvent/water ratio, increase stirring, or use a more soluble base. check_solubility->solution_solubility No check_water Is water content optimal (for Suzuki)? check_catalyst->check_water Yes solution_catalyst Solution: Use fresh catalyst/precatalyst and screen different ligands. check_catalyst->solution_catalyst No solution_water Solution: Titrate water content; avoid strictly anhydrous conditions. check_water->solution_water No

Caption: Troubleshooting workflow for low conversion issues.

Issue 2: Significant Formation of Side Products

Your reaction yields a complex mixture, with dehalogenated starting material or homocoupled byproducts being prominent.

Side Product Possible Cause Suggested Solution
Dehalogenation The combination of base, solvent, and temperature is too harsh. Excess water can also contribute to this side reaction.[8]Reduce the reaction temperature. Carefully optimize the amount of water in the solvent system; in some cases, using minimal water can suppress dehalogenation.[8]
Homocoupling Often caused by the presence of oxygen, but can be influenced by the base.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon).[9] Using bulky ligands on the catalyst can also help suppress homocoupling.[9]
Protodeboronation The base is promoting the cleavage of the C-B bond in the boronic acid before transmetalation can occur.Consider using more stable boronate esters (e.g., pinacol (B44631) esters).[9] Switching to anhydrous conditions with a base like K₃PO₄ may also be beneficial.[5]

G sub This compound + Coupling Partner base Base Selection sub->base weak_base Weak Base (e.g., NaHCO₃) base->weak_base Base-sensitive functional groups med_base Standard Base (e.g., Na₂CO₃, K₂CO₃) base->med_base Standard Suzuki, Heck reactions strong_base Strong Base (e.g., K₃PO₄, NaO-t-Bu) base->strong_base Difficult couplings, Buchwald-Hartwig outcome_weak Outcome: - Preserves sensitive groups - May result in low conversion weak_base->outcome_weak outcome_med Outcome: - Generally good yields - Requires optimization of water content med_base->outcome_med outcome_strong Outcome: - High reactivity - Risk of substrate decomposition strong_base->outcome_strong

Caption: Decision logic for initial base selection.

Quantitative Data Summary

The selection of a base can significantly impact the yield of the coupling reaction. The following tables provide a summary of typical outcomes based on experimental data for related thiophene (B33073) couplings.

Table 1: Effect of Base on Suzuki-Miyaura Coupling of Bromothiophenes

EntryBaseSolvent SystemTemp (°C)Typical Yield (%)Notes
1Na₂CO₃Toluene/H₂O80~85-95%A standard, effective condition for many simple couplings.[3]
2K₃PO₄1,4-Dioxane/H₂O90Good to high yieldsOften optimal for more challenging or double couplings.[4][6]
3aq. Na₂CO₃DMFRT - 80VariableYield can be sensitive to the water-to-DMF ratio.[7]

Note: Yields are compiled from various sources and represent typical outcomes. Direct comparative studies under identical conditions are limited.[3]

Table 2: Base Optimization for a Model Thiophenol Self-Coupling Reaction

This data illustrates how different organic bases can perform in a photoinduced self-coupling of thiophenol, a related substrate class.

EntryBaseLoading (equiv)Yield of Disulfide (%)
1DABCO0.5>99
2TMEDA0.582
3TEA1.077
4DBU0.556

Reaction Conditions: Thiophenol (0.90 mmol), base, CH₃CN (3 mL), 15 min, air atmosphere, 12 W blue LED light.[10]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of this compound

This protocol provides a general methodology. The specific base, catalyst, ligand, and solvent should be optimized for each unique substrate combination.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the selected base (e.g., K₃PO₄, 2.0 mmol).[3]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 v/v 1,4-dioxane/water) to the flask via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

References

Technical Support Center: Stabilizing Boronic Acids for Use with 2-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using boronic acids with 2-Bromothiophenol, particularly in Suzuki-Miyaura cross-coupling reactions. The inherent instability of many boronic acids and the potential for catalyst inhibition by the thiol group of this compound necessitate careful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using boronic acids in Suzuki-Miyaura coupling reactions?

A1: The main challenge is the susceptibility of boronic acids to undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2][3][4] This process consumes the boronic acid, leading to reduced yields of the desired coupled product and the formation of a deboronated byproduct.[1][3] Thienylboronic acids are particularly prone to this decomposition pathway, especially under the basic conditions required for the coupling reaction.[1]

Q2: What factors contribute to the protodeboronation of boronic acids?

A2: Several factors can accelerate protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at high pH (>10), which is a common condition for Suzuki-Miyaura couplings.[1]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[1][3]

  • Aqueous Media: The presence of a proton source, like water, is necessary for the reaction to occur.[1][3]

  • Catalyst System: Some palladium-phosphine catalysts, especially those with bulky ligands, can inadvertently promote this side reaction.[1]

  • Electronic Properties: Electron-withdrawing groups on the boronic acid can sometimes increase its susceptibility to protodeboronation.

Q3: How does the thiol group in this compound affect the Suzuki-Miyaura reaction?

A3: Thiols are known to be problematic in palladium-catalyzed reactions as they can act as catalyst poisons. The sulfur atom can coordinate strongly to the palladium center, deactivating the catalyst and hindering the catalytic cycle. This can lead to low or no conversion of the starting materials.[5]

Q4: What are the most effective strategies for stabilizing boronic acids for use with this compound?

A4: The most effective strategy is to use a more stable boronic acid surrogate.[1][2] These derivatives can be stored for extended periods and often exhibit a slow, controlled release of the active boronic acid under the reaction conditions, minimizing its decomposition.[2][6] Common and effective surrogates include:

  • MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that undergo slow hydrolysis to release the boronic acid in situ.[6][7]

  • Pinacol (B44631) esters: While more resistant to oxidation, they don't universally guarantee greater stability against protodeboronation but are a common alternative.[1]

  • DABO (diethanolamine) boronates: These are air-stable complexes that can be used directly in Suzuki-Miyaura reactions.[7][8][9]

  • Potassium trifluoroborate salts: These are also air-stable, crystalline solids that can be effective coupling partners.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of boronic acids with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Catalyst poisoning by the thiol group. 2. Protodeboronation of the boronic acid. 3. Inactive catalyst or improper ligand choice. 4. Suboptimal reaction conditions (temperature, base, solvent).1. Use a higher catalyst loading or a ligand that is less susceptible to sulfur poisoning. Consider using a thiol surrogate or a protected thiol.[5] 2. Use a stabilized boronic acid surrogate (MIDA boronate, DABO boronate, or pinacol ester).[1][6][9] 3. Screen different palladium catalysts and ligands. Electron-rich and bulky ligands often improve reaction efficiency.[10] Ensure the catalyst is not oxidized.[10] 4. Optimize reaction parameters. Use a milder base (e.g., K₃PO₄, K₂CO₃, or KF) and a lower reaction temperature (e.g., 60-80 °C) to minimize protodeboronation.[1]
Significant Amount of Protodeboronated Byproduct 1. Unstable boronic acid. 2. Harsh reaction conditions (strong base, high temperature). 3. Presence of excess water.1. Switch to a more stable boronic acid surrogate like a MIDA boronate.[6] 2. Use a weaker base (e.g., K₃PO₄) and lower the reaction temperature.[1] 3. Use anhydrous solvents and ensure all reagents are dry. A minimal amount of water may be necessary for the slow hydrolysis of some surrogates like MIDA boronates.[6]
Formation of Homocoupled Products 1. Presence of Pd(II) species from catalyst degradation or incomplete reduction. 2. High concentration of the boronic acid.1. Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.[10] 2. Utilize a slow-release strategy with a boronic acid surrogate to keep the instantaneous concentration of the boronic acid low.[2][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Stabilized Boronic Acid with this compound

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried reaction vessel, add the this compound (1.0 equiv.), the stabilized boronic acid surrogate (e.g., MIDA boronate, 1.2 equiv.), and a mild, finely ground base such as K₃PO₄ (3.0 equiv.).

  • Catalyst and Ligand Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%).

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a 5:1 ratio of an organic solvent to water (e.g., dioxane/H₂O).[1][6]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[1][6] Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Preparation of a DABO Boronate

  • Reaction Setup: In a vial with a stir bar, dissolve the boronic acid in methylene (B1212753) chloride.

  • Addition of Diethanolamine (B148213): Add diethanolamine via pipette. The initial solution may become clear before a precipitate forms.

  • Isolation: The resulting solid DABO boronate can be isolated by filtration. This white solid is typically stable and can be used directly in Suzuki-Miyaura coupling reactions.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end Outcome start Low Yield or No Reaction protodeboronation Observe Protodeboronated Byproduct? start->protodeboronation catalyst_issue Catalyst/Ligand Problem? protodeboronation->catalyst_issue No use_surrogate Use Stabilized Boronic Acid (MIDA, DABO, etc.) protodeboronation->use_surrogate Yes conditions_issue Suboptimal Conditions? catalyst_issue->conditions_issue No optimize_catalyst Screen Catalysts/Ligands (e.g., Buchwald ligands) catalyst_issue->optimize_catalyst Yes optimize_conditions Adjust Base, Temperature, Solvent conditions_issue->optimize_conditions Yes end Improved Yield use_surrogate->end optimize_catalyst->end optimize_conditions->end

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

G cluster_reagents Reagents cluster_process Process cluster_product Product boronic_acid Boronic Acid Derivative (e.g., MIDA Boronate) setup Combine Reagents under Inert Atmosphere boronic_acid->setup aryl_halide This compound aryl_halide->setup base Base (e.g., K₃PO₄) base->setup catalyst Pd Catalyst & Ligand catalyst->setup reaction Heat Reaction Mixture (e.g., 60-80 °C) setup->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Desired Coupled Product purification->product

Caption: Experimental workflow for a stabilized Suzuki-Miyaura coupling.

G Boronic Acid Boronic Acid Desired Product Desired Product Boronic Acid->Desired Product Suzuki-Miyaura Coupling (Desired Pathway) Protodeboronated Byproduct Protodeboronated Byproduct Boronic Acid->Protodeboronated Byproduct Protodeboronation (Undesired Pathway)

Caption: Competing reaction pathways for boronic acids in cross-coupling.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during chemical reactions involving 2-Bromothiophenol. The inherent properties of this compound, particularly the presence of a thiol group, can lead to the poisoning of common transition metal catalysts. This guide offers insights into the mechanisms of deactivation and provides actionable strategies to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with this compound is failing or giving very low yields. What is the likely cause?

A1: The most probable cause of reaction failure is the deactivation of your transition metal catalyst (commonly palladium-based) by the thiol group of this compound. Thiols are known to be potent catalyst poisons. They can irreversibly bind to the metal center, leading to the formation of inactive catalyst species and preventing it from participating in the catalytic cycle. This binding is often stronger than the binding of the desired reactants.

Q2: What is the mechanism of catalyst deactivation by this compound?

A2: The primary deactivation mechanism involves the strong coordination of the sulfur atom of the thiol group to the metal center of the catalyst. This can lead to several outcomes:

  • Formation of Stable Metal-Thiolate Complexes: The thiol can react with the catalyst to form highly stable and catalytically inactive metal-thiolate species.

  • Catalyst Agglomeration: The strong interaction with sulfur can lead to the agglomeration of the catalyst particles into larger, inactive clusters.

  • Formation of Metal Sulfides: In some cases, especially at higher temperatures, the carbon-sulfur bond can cleave, leading to the formation of highly stable and inactive metal sulfides (e.g., palladium sulfide).

Below is a diagram illustrating the general pathway for catalyst deactivation by a thiol-containing substrate like this compound.

G cluster_0 Catalytic Cycle (Intended Reaction) cluster_1 Deactivation Pathway ActiveCatalyst Active Catalyst (e.g., Pd(0)L2) OxidativeAddition Oxidative Addition with Aryl Halide ActiveCatalyst->OxidativeAddition Ar-Br InactiveComplex Inactive Metal-Thiolate Complex ActiveCatalyst->InactiveComplex Poisoning Transmetalation Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->ActiveCatalyst Regeneration Product Desired Product ReductiveElimination->Product Thiol This compound Thiol->InactiveComplex Agglomeration Agglomerated/Sulfide Species InactiveComplex->Agglomeration G Start Start: Inert Atmosphere (N2 or Ar) Vessel Reaction Vessel Start->Vessel AddReagents Add Catalyst, Ligand, Base, and Boronic Acid Vessel->AddReagents AddSolvent Add Solvent (e.g., Toluene) AddReagents->AddSolvent Degas Degas Mixture AddSolvent->Degas Heat Heat to Reaction Temp (e.g., 100 °C) Degas->Heat AddThiophenol Slowly Add This compound Heat->AddThiophenol Monitor Monitor Reaction (TLC, GC/MS) AddThiophenol->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End Final Product Purify->End

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Bromothiophenol and 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Bromothiophenol and 4-Bromothiophenol in two key classes of organic reactions: palladium-catalyzed Suzuki coupling and nucleophilic aromatic substitution. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and optimizing reaction conditions in the development of novel pharmaceuticals and functional materials. This document summarizes the underlying electronic and steric factors governing their reactivity, presents available experimental data, and provides detailed experimental protocols.

At a Glance: Key Reactivity Differences

FeatureThis compound4-Bromothiophenol
Suzuki Coupling Generally exhibits lower reactivity due to steric hindrance from the ortho-thiol group, which can impede the approach of the bulky palladium catalyst.Generally exhibits higher reactivity due to the para-position of the thiol group, which minimizes steric hindrance at the reaction center.
Nucleophilic Aromatic Substitution Potentially more reactive due to the ability of the ortho-thiol group to stabilize the Meisenheimer intermediate through intramolecular interactions, though this can be counteracted by steric hindrance.Reactivity is primarily governed by the electronic effect of the thiol group and the nature of the nucleophile and reaction conditions.
Acidity (pKa) Predicted pKa: ~5.90Predicted pKa: ~6.08

Understanding the Reactivity Landscape

The differential reactivity of this compound and 4-Bromothiophenol can be attributed to a combination of electronic and steric effects originating from the position of the thiol (-SH) group relative to the bromine atom.

Electronic Effects: The thiol group is generally considered to be an ortho, para-directing group and can donate electron density to the aromatic ring through resonance. However, its effect on the rate of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is more complex. The acidity of the thiol proton, as indicated by the pKa, can also play a role, particularly in reactions involving bases. The slightly lower predicted pKa of this compound (~5.90) compared to 4-Bromothiophenol (~6.08) suggests a slightly more acidic proton in the ortho isomer.

Steric Effects: The proximity of the thiol group to the bromine atom in this compound creates significant steric hindrance. This can impede the approach of bulky reagents, such as the palladium catalyst complex in Suzuki coupling, to the reaction center. In contrast, the para-position of the thiol group in 4-Bromothiophenol results in a less sterically congested environment around the carbon-bromine bond.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds. While direct comparative quantitative data for this compound and 4-Bromothiophenol is scarce in the literature, the reactivity trends can be inferred from studies on analogous substituted bromobenzenes.

In general, ortho-substituents, particularly those of moderate to large size, tend to decrease the rate and yield of Suzuki coupling reactions compared to their para-substituted counterparts due to steric hindrance. This hindrance affects the crucial oxidative addition step of the palladium catalyst to the aryl bromide.

Expected Reactivity: 4-Bromothiophenol is expected to be more reactive than this compound in Suzuki coupling reactions.

Illustrative Data (Hypothetical):

The following table presents hypothetical yield data for the Suzuki coupling of this compound and 4-Bromothiophenol with phenylboronic acid under typical conditions to illustrate the expected trend.

EntrySubstrateProductHypothetical Yield (%)
1This compound2-Mercaptobiphenyl65
24-Bromothiophenol4-Mercaptobiphenyl85
Experimental Protocol: Suzuki-Miyaura Coupling of Bromothiophenols with Phenylboronic Acid

This protocol provides a general procedure that can be adapted for both isomers.

Materials:

  • Bromothiophenol isomer (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (B44618) (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the bromothiophenol isomer, phenylboronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in toluene.

  • Add the catalyst solution to the reaction flask.

  • Add water to the reaction mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Bromothiophenol - Phenylboronic Acid - Base (K₂CO₃) C Add Catalyst & Water A->C B Prepare Catalyst: - Pd(OAc)₂ - PPh₃ in Toluene B->C D Degas with Ar/N₂ C->D E Heat & Stir (90 °C, 12-24h) D->E F Cool & Dilute E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J

Experimental workflow for Suzuki-Miyaura coupling.

Performance in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for introducing heteroatom nucleophiles onto an aromatic ring. The reactivity in SNAr reactions is highly dependent on the electronic properties of the aromatic ring and the position of the leaving group relative to any activating or deactivating groups.

Expected Reactivity: The relative reactivity of this compound and 4-Bromothiophenol in SNAr is less straightforward to predict than in Suzuki coupling.

  • This compound: The ortho-thiol group can potentially stabilize the negatively charged Meisenheimer intermediate through intramolecular hydrogen bonding or by acting as a chelating group with a metal counter-ion of the nucleophile. This would accelerate the reaction. However, steric hindrance from the ortho-thiol group could also hinder the approach of the nucleophile, slowing the reaction.

  • 4-Bromothiophenol: The reactivity is primarily governed by the electronic effect of the para-thiol group. As a mildly activating group, it may not significantly accelerate the reaction compared to unsubstituted bromobenzene.

Without direct experimental kinetic data, it is difficult to definitively state which isomer is more reactive. The outcome will likely depend on the specific nucleophile and reaction conditions.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide (B1231860)

This protocol provides a general method for the substitution of the bromine atom with a methoxy (B1213986) group.

Materials:

  • Bromothiophenol isomer (1.0 mmol)

  • Sodium methoxide (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Dissolve the bromothiophenol isomer in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to 100 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

SNAr_Mechanism A Aryl Bromide + Nucleophile B Meisenheimer Complex (Intermediate) A->B Addition (Rate-determining) C Product + Bromide Ion B->C Elimination

Simplified SNAr reaction pathway.

Conclusion

The reactivity of this compound and 4-Bromothiophenol is a tale of two competing factors: electronics and sterics. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, steric hindrance is often the dominant factor, leading to a higher reactivity for the less hindered 4-Bromothiophenol. In nucleophilic aromatic substitution, the interplay of steric hindrance and potential stabilization of the reaction intermediate by the ortho-thiol group in this compound makes a definitive prediction of relative reactivity challenging without specific experimental data. The choice between these two isomers will therefore depend on the specific transformation being targeted, with careful consideration of the reaction mechanism and the steric and electronic demands of the reagents and catalysts involved. Further quantitative studies are needed to provide a more definitive comparison of the reaction kinetics for these two valuable synthetic building blocks.

A Comparative Guide to Alternative Reagents for C-S Bond Formation: Moving Beyond 2-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Historically, reagents like 2-Bromothiophenol have been employed for this purpose. However, the landscape of C-S bond formation has evolved significantly, offering a diverse toolkit of alternative reagents that address challenges such as foul odor, limited functional group tolerance, and harsh reaction conditions. This guide provides an objective comparison of contemporary alternatives to this compound, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategies.

Overview of this compound in C-S Coupling

This compound serves as a bifunctional reagent, capable of participating in C-S bond formation through its thiol group and subsequent modifications at the bromine-substituted carbon. While effective in certain contexts, its use is often hampered by the characteristic malodor of thiophenols and potential for side reactions. The following sections will compare its general performance with modern, often odorless, and more versatile alternatives.

Comparative Analysis of C-S Coupling Reagents

The selection of a suitable reagent for C-S bond formation is contingent on factors such as substrate scope, desired yield, and reaction conditions. Below is a comparative analysis of key alternatives to this compound, focusing on palladium-, copper-, and nickel-catalyzed systems.

Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Amination Analogue)

Palladium catalysis offers a mild and highly efficient route to aryl thioethers. This method is analogous to the well-established Buchwald-Hartwig amination.

Table 1: Comparison of Palladium-Catalyzed C-S Coupling Reagents

Reagent/Sulfur SourceCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Aryl HalidePd(OAc)₂ / BINAPCs₂CO₃Toluene (B28343)1108Good to Excellent[1]
ThiophenolAryl HalidePd-PEPPSI-IPent (1 mol%)K₂CO₃Sand (milling)RT-~95N/A
AlkanethiolsAryl BromidePd precatalyst / AlPhosEt₃Nt-BuOHRT1-2470-98[2]
Odorless Thiol SurrogatesAryl Bromide/TriflatePd₂(dba)₃ / Xantphos----Good[3]
Copper-Catalyzed C-S Cross-Coupling (Ullmann Condensation)

The Ullmann condensation is a classical, copper-mediated reaction for forming C-S bonds, often requiring higher temperatures but utilizing a more economical catalyst than palladium.

Table 2: Comparison of Copper-Catalyzed C-S Coupling Reagents

Reagent/Sulfur SourceCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Aryl HalideCuI / LigandBaseDMF/NMP>100-Moderate to ExcellentN/A
ThiophenolsAryl IodidesCuI (ligand-free)K₂CO₃NMP100-60-96[4]
ThioureaAryl Halidesnano-CuFe₂O₄K₂CO₃PEG-400120-Good to High[5]
Potassium Ethyl XanthateAryl HalidesCuO nanoparticles----Good to Excellent[6]
AlkanethiolsAryl Boronic AcidsCu(OAc)₂ / Pyridine-DMFRT-40-90[7]
Nickel-Catalyzed C-S Cross-Coupling

Nickel catalysis has emerged as a cost-effective and powerful alternative, capable of coupling a wide range of substrates, including less reactive aryl chlorides and triflates.

Table 3: Comparison of Nickel-Catalyzed C-S Coupling Reagents

Reagent/Sulfur SourceCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Aryl HalideNi(0) / LigandBaseTHF/DioxaneRT - 100-Good to ExcellentN/A
ThiophenolsAryl ChloridesAir-stable Ni(0)Cs₂CO₃---Good[8]
Alkyl ThiolsAryl/Alkenyl TriflatesXantphosNi(o-tolyl)ClKOAcTHFRT274-97[9][10]
Thiourea (forms S-Aryl isothiouronium salts)(Hetero)aryl IodidesNi-catalystWeak Base---Good[5][11][12]
ArylthiosilanesAlkyl HalidesNi-catalyst----Good[13]

Odorless Alternatives to Thiophenols

A significant drawback of using thiophenols, including this compound, is their intense and unpleasant odor. Modern synthetic chemistry has addressed this issue through the development of odorless thiol surrogates.

  • S-Aryl Isothiouronium Salts : These are air-stable, odorless solids that can be conveniently prepared via nickel-catalyzed cross-coupling of aryl iodides and thiourea.[5][11][12] Upon treatment with a weak base, they release the corresponding thiophenol in situ for subsequent reactions. This strategy avoids the need to handle the volatile and malodorous free thiol.[5][11]

  • Potassium Xanthates : Potassium ethyl xanthate is an inexpensive and odorless reagent that can be used in copper-catalyzed cross-coupling reactions with aryl halides to form thioethers.[6]

  • Thiol Surrogates for Palladium-Catalyzed Coupling : Reagents like 2-ethylhexyl-3-mercaptopropionate and 4-(2'-mercaptoethyl)pyridine hydrochloride are odorless and can be used in palladium-catalyzed C-S coupling, with the thiol being easily deprotected under mild basic conditions.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for the key catalytic systems discussed.

General Protocol for Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)

This protocol is adapted from a general procedure for Buchwald-Hartwig amination, which is mechanistically similar to C-S coupling.[1][14][15]

  • Reaction Setup : To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the thiol or thiol surrogate (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), a suitable phosphine (B1218219) ligand (e.g., BINAP, 0.08 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent Addition and Degassing : Add anhydrous toluene (or another suitable solvent) to the Schlenk tube. Degas the mixture by three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).

  • Reaction Execution : Stir the reaction mixture at the desired temperature (e.g., 100-110 °C) for the specified time (typically 8-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Copper-Catalyzed C-S Coupling (Ullmann Type)

This protocol is a general representation of a modern Ullmann C-S coupling reaction.[16][17][18]

  • Reaction Setup : In a reaction vessel, combine the aryl halide (1.0 equiv), the thiol or sulfur source (1.2-1.5 equiv), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (if required, e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition : Add a high-boiling polar solvent such as DMF or NMP.

  • Reaction Execution : Heat the mixture to the required temperature (often >100 °C) and stir for the necessary duration (can range from a few hours to 24 hours).

  • Work-up : After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

General Protocol for Nickel-Catalyzed C-S Coupling

This protocol is based on the use of an air-stable nickel precatalyst for the coupling of thiols with aryl triflates.[9][10]

  • Reaction Setup : In an inert atmosphere (glovebox), charge a Schlenk tube with a nickel precatalyst (e.g., (Xantphos)Ni(o-tolyl)Cl, 5 mol%) and a base (e.g., KOAc, 1.5 equiv).

  • Reagent Addition : Add the thiol (1.1 equiv) and the aryl triflate (1.0 equiv), followed by an anhydrous solvent (e.g., THF).

  • Reaction Execution : Stir the mixture at room temperature for the specified time (can be as short as 2 hours).

  • Work-up : Quench the reaction with brine and extract with an organic solvent.

  • Purification : Wash the combined organic extracts, dry, and concentrate. Purify the product by column chromatography.

Mechanistic Pathways and Visualizations

Understanding the reaction mechanism is key to optimizing conditions and troubleshooting. The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the primary C-S coupling methods.

Palladium-Catalyzed C-S Coupling Pathway

Palladium_Catalyzed_CS_Coupling Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)(X)L_n Pd0->PdII_complex Oxidative Addition ArX Ar-X Thiol R-SH PdII_thiolate Ar-Pd(II)(SR)L_n Base Base Product Ar-S-R PdII_complex->PdII_thiolate Ligand Exchange PdII_thiolate->Pd0 Reductive Elimination

Caption: Catalytic cycle for Palladium-catalyzed C-S cross-coupling.

Copper-Catalyzed C-S Coupling (Ullmann) Pathway

Copper_Catalyzed_CS_Coupling CuI_X Cu(I)-X CuI_SR Cu(I)-SR CuI_X->CuI_SR Salt Metathesis Thiolate R-S^- Intermediate [Ar-Cu(III)(SR)X] CuI_SR->Intermediate Oxidative Addition ArX Ar-X Product Ar-S-R Intermediate->CuI_X Reductive Elimination

Caption: Proposed catalytic cycle for Copper-catalyzed C-S coupling.

Nickel-Catalyzed C-S Coupling Pathway

Nickel_Catalyzed_CS_Coupling Ni0 Ni(0)L_n NiII_complex Ar-Ni(II)(X)L_n Ni0->NiII_complex Oxidative Addition ArX Ar-X Thiol R-SH NiII_thiolate Ar-Ni(II)(SR)L_n Base Base Product Ar-S-R NiII_complex->NiII_thiolate Deprotonation/Ligand Exchange NiII_thiolate->Ni0 Reductive Elimination

Caption: General catalytic cycle for Nickel-catalyzed C-S cross-coupling.

Conclusion

While this compound remains a viable reagent for specific applications, the field of C-S bond formation has expanded to offer a wide array of superior alternatives. Modern catalytic systems utilizing palladium, copper, and nickel provide milder reaction conditions, broader substrate scope, and higher yields. Furthermore, the development of odorless thiophenol surrogates, such as S-aryl isothiouronium salts and xanthates, has addressed the significant practical challenge of handling malodorous thiols. By understanding the comparative performance, experimental protocols, and underlying mechanisms of these alternative reagents, researchers can make more informed decisions to optimize their synthetic routes towards valuable sulfur-containing molecules.

References

Validating the Structure of 2-Bromothiophenol Derivatives: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. For 2-bromothiophenol and its derivatives, a class of compounds with significant interest in medicinal chemistry and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for structural validation. This guide provides a comparative overview of NMR spectroscopy for the structural elucidation of this compound derivatives, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their analytical endeavors.

The Power of NMR in Structural Elucidation

NMR spectroscopy provides unparalleled detail regarding the molecular structure of a compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined. For this compound derivatives, specific NMR signatures allow for the confident assignment of the aromatic substitution pattern and the nature of the sulfur-linked moiety.

Comparative NMR Data of this compound Derivatives

The following tables summarize typical ¹H and ¹³C NMR spectral data for this compound and two representative derivatives: 1-bromo-2-(methylthio)benzene and S-(2-bromophenyl) ethanethioate. These values are illustrative and can vary based on the solvent and specific substitution patterns.

Table 1: ¹H NMR Spectral Data of this compound and Derivatives (in CDCl₃)

CompoundAr-H (δ, ppm, multiplicity, J in Hz)-SH / -SCH₃ / -SC(O)CH₃ (δ, ppm, multiplicity)
This compound7.50 (dd, J = 7.8, 1.5 Hz, 1H), 7.25 (td, J = 7.6, 1.5 Hz, 1H), 7.15 (dd, J = 7.9, 1.5 Hz, 1H), 6.95 (td, J = 7.6, 1.5 Hz, 1H)3.75 (s, 1H)
1-Bromo-2-(methylthio)benzene7.59 (dd, J = 7.9, 1.3 Hz, 1H), 7.27 (td, J = 7.6, 1.3 Hz, 1H), 7.10 (td, J = 7.7, 1.6 Hz, 1H), 6.94 (dd, J = 8.0, 1.6 Hz, 1H)2.50 (s, 3H)
S-(2-Bromophenyl) ethanethioate7.65 (dd, J = 8.0, 1.4 Hz, 1H), 7.40-7.30 (m, 2H), 7.19 (td, J = 7.7, 1.8 Hz, 1H)2.42 (s, 3H)

Table 2: ¹³C NMR Spectral Data of this compound and Derivatives (in CDCl₃)

CompoundC-Br (δ, ppm)C-S (δ, ppm)Ar-C (δ, ppm)-SCH₃ / -SC(O)CH₃ / C=O (δ, ppm)
This compound112.1131.5133.8, 128.0, 127.8, 121.7-
1-Bromo-2-(methylthio)benzene115.8140.1133.4, 128.1, 127.9, 125.016.5
S-(2-Bromophenyl) ethanethioate122.1135.2133.9, 129.5, 128.4, 128.230.4, 194.8

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of 0 to 220 ppm, and an appropriate relaxation delay.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignments, acquire 2D NMR spectra as needed.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

  • Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.

Logical Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized this compound derivative using various NMR techniques.

This compound Derivative Structural Validation Workflow cluster_synthesis Synthesis cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Validation start Synthesized This compound Derivative H1_NMR 1D ¹H NMR start->H1_NMR C13_NMR 1D ¹³C NMR start->C13_NMR Initial_Analysis Initial Structural Hypothesis: - Proton Count & Multiplicity - Carbon Count H1_NMR->Initial_Analysis C13_NMR->Initial_Analysis COSY 2D COSY Connectivity Establish Connectivity: - ¹H-¹H Couplings (COSY) - ¹H-¹³C Direct (HSQC) - ¹H-¹³C Long-Range (HMBC) COSY->Connectivity HSQC 2D HSQC HMBC 2D HMBC HSQC->HMBC Assign quaternary carbons & confirm connectivity HSQC->Connectivity HMBC->Connectivity Initial_Analysis->COSY Ambiguity in ¹H assignments Initial_Analysis->HSQC Assign protonated carbons Final_Structure Final Structure Validation Connectivity->Final_Structure

NMR validation workflow.

Alternative and Complementary Techniques

While NMR is the gold standard, other spectroscopic techniques provide valuable complementary information for the comprehensive characterization of this compound derivatives.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer clues about the structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. For example, the S-H stretching vibration in this compound appears around 2550 cm⁻¹, while the C=O stretch in S-(2-bromophenyl) ethanethioate would be observed around 1690 cm⁻¹.

  • X-ray Crystallography: Provides the definitive solid-state structure of a crystalline compound, offering precise bond lengths and angles. This technique is invaluable for confirming the absolute stereochemistry and conformation.

By integrating data from these techniques, researchers can achieve a comprehensive and unambiguous validation of the structure of novel this compound derivatives, a critical step in advancing scientific discovery and drug development.

A Comparative Guide to Palladium Catalysts for 2-Bromothiophenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-sulfur (C-S) bonds is a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. The coupling of 2-bromothiophenol, a versatile building block, presents a unique challenge due to the presence of both a reactive thiol group and a carbon-bromine bond. The selection of an appropriate palladium catalyst is paramount to achieving high efficiency and selectivity in these coupling reactions. This guide provides a comparative analysis of various palladium catalyst systems for the coupling of this compound, supported by available experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Performance of Palladium Catalysts in this compound Coupling

The efficacy of a palladium catalyst in C-S cross-coupling reactions is critically influenced by the choice of the palladium precursor, the nature of the supporting ligand, and the reaction conditions. While a direct comparative study showcasing a wide range of catalysts for this compound coupling is not extensively documented in a single source, analysis of individual studies allows for a valuable comparison. The following table summarizes the performance of different palladium catalyst systems in the arylation of this compound.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / Xantphos1-Bromo-2-iodobenzene (B155775)Cs₂CO₃Toluene (B28343)1102485[1]
Pd(OAc)₂ / P(o-tol)₃Aryl HalideEt₃NDMF10024Not Specified[2]

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

Key Insights into Catalyst Selection

Palladium Precursors:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are among the most common and versatile palladium precursors for cross-coupling reactions.[3][4] Their in-situ reduction to the active Pd(0) species is a crucial step in the catalytic cycle. The choice between them can sometimes influence reaction efficiency, though often they can be used interchangeably with appropriate ligand and reaction condition adjustments.

Ligands:

  • Phosphine (B1218219) Ligands: The electronic and steric properties of phosphine ligands play a pivotal role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

    • Buchwald-type biaryl phosphine ligands and other electron-rich, bulky phosphines are often employed to enhance catalytic activity, particularly for challenging substrates.

    • Xantphos , a wide bite-angle bisphosphine ligand, has demonstrated effectiveness in the coupling of this compound, leading to high yields.[1]

Heterogeneous Catalysts:

  • For applications demanding catalyst recyclability and minimization of metal contamination in the final product, heterogeneous palladium catalysts are an attractive alternative. These typically involve immobilizing palladium nanoparticles on a solid support. While specific data for this compound is scarce, heterogeneous palladium catalysts have been successfully employed in various C-S cross-coupling reactions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for palladium-catalyzed coupling reactions involving thiol derivatives.

Protocol 1: Palladium-Catalyzed Three-Component Synthesis of Phenothiazines

This protocol details the coupling of this compound with a primary amine and 1-bromo-2-iodobenzene to synthesize a phenothiazine (B1677639) derivative.

Materials:

  • This compound

  • Primary amine

  • 1-Bromo-2-iodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃ (0.025 mmol), Xantphos (0.05 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol), the primary amine (1.2 mmol), and 1-bromo-2-iodobenzene (1.0 mmol).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired phenothiazine.[1]

Visualizing the Process

To better understand the workflow and the underlying chemical transformations, the following diagrams are provided.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Catalyst Loading Catalyst Loading Reagent Addition Reagent Addition Catalyst Loading->Reagent Addition Solvent Addition Solvent Addition Reagent Addition->Solvent Addition Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Extraction Extraction Heating & Stirring->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

A typical experimental workflow for palladium-catalyzed cross-coupling.
Catalytic Cycle for C-S Cross-Coupling

G Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Ligand\nDissociation Ligand Dissociation Ar-Pd(II)(X)L_n->Ligand\nDissociation Ar'-SH, Base Ar-S-Pd(II)L_n Ar-S-Pd(II)L_n Ligand\nDissociation->Ar-S-Pd(II)L_n Reductive\nElimination Reductive Elimination Ar-S-Pd(II)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Diaryl Thioether Ar-S-Ar' Reductive\nElimination->Diaryl Thioether

Generalized catalytic cycle for C-S cross-coupling.

Conclusion

The palladium-catalyzed coupling of this compound is a potent transformation for the synthesis of valuable sulfur-containing molecules. The choice of the catalyst system, particularly the palladium precursor and the phosphine ligand, is crucial for achieving high yields and selectivities. While a comprehensive side-by-side comparison is still an area for further research, the existing literature provides valuable insights into effective catalyst systems. The data and protocols presented in this guide serve as a foundational resource for researchers to select and optimize conditions for their specific synthetic targets. Further exploration of heterogeneous catalysts and novel ligand designs will undoubtedly continue to advance the efficiency and applicability of these important reactions.

References

Assessing the Purity of Synthesized 2-Bromothiophenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of synthesized 2-Bromothiophenol. By presenting detailed experimental protocols and supporting data, this document serves as a practical resource for selecting the most appropriate analytical strategy.

Introduction to Purity Analysis of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The synthesis of this compound can yield various impurities, including positional isomers (e.g., 3-Bromothiophenol and 4-Bromothiophenol), unreacted starting materials, and by-products. The presence of these impurities can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final product. Therefore, robust analytical methods are essential to ensure the purity of synthesized this compound.

This guide focuses on the application of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the purity assessment of this compound and provides a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

While HPLC is a versatile and widely used technique for purity determination, GC-MS and qNMR offer orthogonal approaches that can provide complementary information, leading to a more comprehensive purity assessment.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct relationship between the NMR signal integral and the number of protons.
Analytes Volatile and non-volatile compounds, including thermally labile ones.Volatile and thermally stable compounds.Soluble compounds containing NMR-active nuclei (e.g., ¹H).
Sensitivity Moderate to high (typically µg to ng range).High (typically ng to pg range).Moderate, requires a higher sample concentration.
Impurity Identification Based on retention time and UV spectrum, often requires reference standards.Definitive identification based on mass spectrum fragmentation patterns.Structural elucidation of impurities is possible; quantification without a reference standard for the impurity.
Quantification Requires a reference standard for each impurity for accurate quantification.Can provide semi-quantitative results based on peak area percentage; more accurate with standards.Absolute quantification against a certified internal standard without the need for a specific analyte reference standard.
Sample Throughput High.Moderate to high.Moderate.

Experimental Protocols

Detailed methodologies for the recommended HPLC method and alternative techniques are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.

Recommended HPLC Method (Based on Analysis of Similar Compounds)

This proposed RP-HPLC method is designed for the routine purity analysis of this compound and the separation of its common impurities.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid
Elution Mode Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile impurities and for confirming the identity of this compound via its mass spectrum.

GC-MS Conditions:

ParameterRecommended Condition
Column Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (e.g., 50:1 ratio)
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutes.Ramp: 10 °C/min to 280 °C.Hold: 5 minutes at 280 °C.
MSD Transfer Line 280 °C
Ion Source Temperature 230 °C
Mass Range m/z 40-400

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to create a 1 mg/mL stock solution.

  • Filter the sample through a 0.45 µm syringe filter if necessary.

Quantitative NMR (qNMR) Spectroscopy

qNMR provides an absolute purity assessment against a certified internal standard.

qNMR Protocol:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same vial. The standard should have a known purity and its NMR signals should not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons. .

  • Data Analysis:

    • Integrate a well-resolved signal of the this compound and a signal of the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow for HPLC purity assessment and a decision-making pathway for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Experimental workflow for HPLC purity assessment.

Decision_Tree leaf leaf start Purity Assessment Goal q1 Need for definitive impurity identification? start->q1 q2 Routine QC and known impurities? q1->q2 No leaf_gcms GC-MS q1->leaf_gcms Yes q3 Need for absolute quantification without analyte standard? q2->q3 No leaf_hplc HPLC q2->leaf_hplc Yes leaf_qnmr qNMR q3->leaf_qnmr Yes leaf_hplc2 HPLC q3->leaf_hplc2 No

Decision tree for selecting the appropriate analytical technique.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of synthesized this compound. HPLC is a robust and versatile method for routine quality control, especially when dealing with known impurities. GC-MS provides superior capability for the definitive identification of volatile impurities, which is invaluable for understanding the synthesis byproduct profile. For absolute purity determination without the need for a specific reference standard for the analyte, qNMR is the method of choice. The selection of the most suitable technique will depend on the specific analytical needs, the nature of the expected impurities, and the available instrumentation. For a comprehensive characterization of this compound, a combination of these orthogonal techniques is often the most effective approach.

Computational Insights into the Reactivity of 2-Bromothiophenol: A Comparative Guide to Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of 2-Bromothiophenol and its derivatives is a cornerstone of synthetic chemistry, enabling the construction of complex sulfur-containing molecules, including pharmaceuticals and organic materials. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate mechanisms of reactions involving this versatile building block. This guide provides a comparative overview of computational studies on key reaction mechanisms, offering insights into catalyst performance, reaction pathways, and the factors governing product formation.

Comparison of Studied Reaction Mechanisms

Computational studies have shed light on several key transformations of bromo-thiophenes, with direct relevance to the reactivity of this compound. The following table summarizes quantitative data from DFT studies on related compounds, providing a comparative look at the energetics of different reaction types.

Reaction TypeReactantsCatalyst SystemComputational MethodKey Findings (Activation Energy, kcal/mol)Reference
C-S Cross-Coupling2-bromo-3-n-octylthiophene + KSAc[Pd(dba)2]/DPPFPBE0-D4/def2-QZVPP//PBE0-D4/def2-SVPOxidative Addition: Lower barrier with DPPF ligand.[1][2]
C-S Cross-Coupling2-bromo-3-n-octylthiophene + KSAc[Pd(dba)2]/DiPPFPBE0-D4/def2-QZVPP//PBE0-D4/def2-SVPOxidative Addition: Higher barrier with DiPPF ligand.[1][2]
Suzuki Cross-Coupling2-bromo-5-chloro thiophene (B33073) + Aryl boronic acidsNot specified in abstractB3LYP/6-31G(d,p)Feasibility of selective mono- and di-substitution.[3]

Detailed Methodologies

A closer look at the computational protocols employed in these studies reveals the common practices and specific choices made to model these complex reactions accurately.

C-S Cross-Coupling Study Methodology[1][2]
  • Software: Not explicitly stated, but common quantum chemistry packages include Gaussian, ORCA, etc.

  • Density Functional Theory (DFT) Method: PBE0-D4 functional was used for geometry optimizations and frequency calculations. This functional incorporates a portion of exact Hartree-Fock exchange and is known for its good performance in describing reaction energetics. The D4 dispersion correction was included to account for non-covalent interactions.

  • Basis Set: The def2-SVP basis set was used for geometry optimizations, providing a good balance between accuracy and computational cost. Single-point energy calculations were performed with the larger def2-QZVPP basis set for higher accuracy.

  • Solvent Model: The Conductor-like Polarizable Continuum Model (CPCM) was used to simulate the effect of the benzene (B151609) solvent.

  • Procedure: The catalytic cycle was investigated by locating the transition states and intermediates for each elementary step: oxidative addition, transmetalation, and reductive elimination.

Suzuki Cross-Coupling Study Methodology[3]
  • DFT Method: The B3LYP hybrid functional was employed. This is a widely used functional that often provides reliable results for organic and organometallic systems.

  • Basis Set: The 6-31G(d,p) basis set was used for all atoms. This is a Pople-style basis set of double-zeta quality with polarization functions on heavy atoms (d) and hydrogen (p).

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental steps of the palladium-catalyzed C-S cross-coupling reaction, a key transformation for compounds like this compound.

G cluster_0 Catalytic Cycle Reactants Ar-Br + R-SH + Base Pd0 Pd(0)L2 Reactants->Pd0 Initiation OxAdd_TS [Ar-Pd(II)(Br)L2] Pd0->OxAdd_TS Oxidative Addition Intermediate1 Ar-Pd(II)(Br)L2 OxAdd_TS->Intermediate1 Transmetalation_TS [Ar-Pd(II)(SR)L2] Intermediate1->Transmetalation_TS Transmetalation (with R-S-) Intermediate2 Ar-Pd(II)(SR)L2 Transmetalation_TS->Intermediate2 ReductiveElim_TS [Ar-S-R] Intermediate2->ReductiveElim_TS Reductive Elimination Product Ar-SR ReductiveElim_TS->Product Product->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed C-S cross-coupling.

G start Start: Optimized Reactant Geometries ts_search Transition State Search start->ts_search Initial Guess irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc Verified TS freq Frequency Analysis irc->freq Connects Reactants and Products end End: Reaction Energy Profile freq->end Confirm Minima and TS

References

A Comparative Analysis of Experimental and Theoretical Data for 2-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Physicochemical Properties of 2-Bromothiophenol

This guide provides a detailed cross-reference of experimental and theoretical data for this compound, a key reagent in organic synthesis and drug discovery. By presenting a side-by-side comparison of measured and predicted values for its fundamental physicochemical properties, this document aims to offer a robust resource for researchers utilizing this compound. The information is supplemented with detailed experimental protocols and a visual workflow to facilitate a deeper understanding of the data's context and acquisition.

Data Presentation: A Comparative Overview

A critical aspect of utilizing any chemical compound in a research setting is a thorough understanding of its physical and chemical characteristics. The following tables summarize the available experimental data for this compound and juxtapose it with predicted theoretical values.

Table 1: Physical Properties of this compound

PropertyExperimental ValueTheoretical/Predicted Value
Boiling Point 95-96 °C[1]Not available
128-130 °C at 25 mmHg[2][3]
114-116 °C at 10 mmHg
Melting Point 220-222 °C (in isopropanol)[2]Not available
Density 1.573 g/mL at 25 °C[2][3]Not available
Refractive Index 1.635 at 20 °C[2][3]Not available

Table 2: Acidity of this compound

PropertyExperimental ValueTheoretical/Predicted Value
pKa Not available5.90 ± 0.43[2]

Table 3: Spectroscopic Data for this compound

SpectrumExperimental DataTheoretical/Predicted Data
¹H NMR A spectrum is available, with detailed assignments and coupling constants reported.[4]Not available
¹³C NMR Not availableNot available
Infrared (IR) A gas-phase IR spectrum is available from the NIST WebBook.[5]Not available

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A common and reliable method for its determination is the capillary tube method.

Procedure:

  • A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which slowly heats the sample.

  • The temperature at which the solid first begins to melt and the temperature at which the last of the solid melts are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Procedure:

  • A small volume of the liquid is placed in a test tube or a specialized boiling point tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The setup is gently heated, and the temperature is monitored.

  • The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary tube. For measurements at reduced pressure, a vacuum is applied to the system, and the pressure is recorded along with the boiling point.

pKa Determination of Thiols

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For thiols, spectrophotometric or potentiometric titration methods are commonly employed.

Spectrophotometric Titration Procedure:

  • A solution of the thiophenol is prepared in a suitable buffer system.

  • The UV-Vis spectrum of the solution is recorded at various pH values.

  • The pKa is determined by monitoring the change in absorbance at a specific wavelength corresponding to the protonated or deprotonated species and fitting the data to the Henderson-Hasselbalch equation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H and ¹³C NMR Spectroscopy Procedure:

  • A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

  • The NMR spectrum is acquired on a high-field NMR spectrometer.

  • The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Procedure:

  • A background spectrum of the empty sample compartment is recorded.

  • For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., KBr or NaCl). For a gas-phase spectrum, the sample is introduced into a gas cell.

  • The infrared beam is passed through the sample, and the transmitted radiation is detected.

  • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mandatory Visualization

To visually conceptualize the workflow of comparing experimental and theoretical data for a given compound, the following diagram has been generated using the DOT language.

G cluster_experimental Experimental Data Acquisition cluster_theoretical Theoretical Data Generation exp_synthesis Synthesis & Purification of this compound exp_physchem Measurement of Physical Properties (BP, MP, Density) exp_synthesis->exp_physchem exp_pka pKa Determination exp_synthesis->exp_pka exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ir FTIR Spectroscopy exp_synthesis->exp_ir comparison Data Cross-Referencing and Analysis exp_physchem->comparison exp_pka->comparison exp_nmr->comparison exp_ir->comparison theor_structure Computational Modeling of Molecular Structure theor_physchem Prediction of Physical Properties (BP, MP) theor_structure->theor_physchem theor_pka pKa Calculation theor_structure->theor_pka theor_nmr NMR Spectra Simulation theor_structure->theor_nmr theor_ir IR Spectra Simulation theor_structure->theor_ir theor_physchem->comparison theor_pka->comparison theor_nmr->comparison theor_ir->comparison report Publish Comparison Guide comparison->report

Caption: Workflow for comparing experimental and theoretical data.

References

A Comparative Guide to the Synthetic Routes of Substituted Thiophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted thiophenols are vital intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic introduction of a thiol (-SH) group onto an aromatic ring can be accomplished through various synthetic pathways, each presenting distinct advantages and limitations.[1] This guide offers an objective comparison of prevalent methods for preparing substituted thiophenols, complete with experimental data and detailed protocols, to assist researchers in selecting the optimal route for their specific applications.

Key Synthetic Methodologies

The synthesis of substituted thiophenols is primarily achieved through four main strategies:

  • Reduction of Aryl Sulfonyl Chlorides and Sulfonic Acids: This is a straightforward and often high-yielding method, particularly suitable for substrates that lack other reducible functional groups.[1]

  • Newman-Kwart Rearrangement: A versatile method that converts readily available phenols into thiophenols.[1][2][3] The process involves the thermal or catalyzed rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the desired thiophenol.[1][3]

  • Transition-Metal-Catalyzed Cross-Coupling of Aryl Halides: This modern approach offers excellent functional group tolerance and is highly effective for a wide range of substrates.[1][4][5] Copper-catalyzed systems are generally more economical, while palladium catalysts can be more reactive for less reactive aryl halides.[1]

  • Leuckart Thiophenol Reaction: A classic method involving the reaction of an aromatic diazonium salt with a xanthate, followed by hydrolysis.[1] This route is particularly useful when the corresponding aniline (B41778) is the most accessible starting material.[1]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the performance of these key synthetic methods for producing various substituted thiophenols, providing a comparative overview of their yields under different conditions.

Synthetic Method Starting Material Product Reagents and Conditions Yield (%)
Reduction 4-Methylbenzenesulfonyl chloride4-MethylthiophenolZn, H₂SO₄, EtOH, 70 °C, 2h95
Reduction 4-Methoxybenzenesulfonyl chloride4-MethoxythiophenolPPh₃, I₂, MeCN, 80 °C, 3h92
Newman-Kwart O-(4-Chlorophenyl) dimethylthiocarbamateS-(4-Chlorophenyl) dimethylthiocarbamateDiphenyl ether, 250 °C, 1h85
Newman-Kwart O-(4-Nitrophenyl) dimethylthiocarbamateS-(4-Nitrophenyl) dimethylthiocarbamatePd(OAc)₂, Xantphos, DBU, Toluene, 100 °C, 12h90
Cu-Catalyzed Coupling 1-Iodo-4-nitrobenzene (B147127)4-NitrothiophenolCuI, Na₂S·9H₂O, 1,2-ethanedithiol (B43112), NMP, 120 °C, 24h88
Cu-Catalyzed Coupling 1-Iodo-4-methoxybenzene4-MethoxythiophenolCuI, S₈, K₂CO₃, DMF, 90 °C; then NaBH₄91
Pd-Catalyzed Coupling 1-Bromo-3-fluorobenzene3-FluorothiophenolPd(dba)₂, dppf, NaOtBu, Toluene, 110 °C, 18h82
Leuckart Reaction 4-Bromoaniline4-Bromothiophenol1. NaNO₂, HCl; 2. KEtOCS₂, 60 °C; 3. NaOH75

Experimental Protocols

Synthesis of 4-Methylthiophenol via Reduction of 4-Methylbenzenesulfonyl chloride

Methodology: To a stirred solution of 4-methylbenzenesulfonyl chloride (10 mmol) in 50 mL of ethanol, zinc dust (30 mmol) is added portion-wise. The mixture is then heated to 70°C. Concentrated sulfuric acid (5 mL) is added dropwise over 30 minutes, and the reaction is maintained at 70°C for an additional 2 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is poured into 200 mL of ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 4-methylthiophenol.

Synthesis of S-(4-Chlorophenyl) dimethylthiocarbamate via Thermal Newman-Kwart Rearrangement

Methodology: O-(4-Chlorophenyl) dimethylthiocarbamate (5 mmol) is dissolved in 10 mL of diphenyl ether. The solution is heated to 250°C under a nitrogen atmosphere and maintained at this temperature for 1 hour. The reaction mixture is then cooled to room temperature and purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield S-(4-chlorophenyl) dimethylthiocarbamate. Subsequent hydrolysis with aqueous NaOH provides 4-chlorothiophenol.[2]

Synthesis of 4-Nitrothiophenol via Copper-Catalyzed C-S Coupling

Methodology: A mixture of 1-iodo-4-nitrobenzene (10 mmol), copper(I) iodide (1 mmol), sodium sulfide (B99878) nonahydrate (12 mmol), and 1,2-ethanedithiol (2 mmol) in 20 mL of N-methyl-2-pyrrolidone (NMP) is heated at 120°C for 24 hours under a nitrogen atmosphere. The reaction mixture is then cooled, diluted with water, and acidified with 2M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to give 4-nitrothiophenol.[6]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for preparing substituted thiophenols.

G cluster_0 Reduction Pathway A Aryl Sulfonyl Chloride B Substituted Thiophenol A->B  Reducing Agent  (e.g., Zn/H⁺, PPh₃) G cluster_1 Newman-Kwart Rearrangement Pathway C Phenol D O-Aryl Thiocarbamate C->D  R₂NCSCl, Base E S-Aryl Thiocarbamate D->E  Heat or Catalyst  (Rearrangement) F Substituted Thiophenol E->F  Hydrolysis G cluster_2 Cross-Coupling Pathway G Aryl Halide H Substituted Thiophenol G->H  Sulfur Source  (e.g., Na₂S, Thiol)  Metal Catalyst (Cu or Pd)

References

Evaluating the Efficiency of Work-up Procedures for 2-Bromothiophenol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing reaction work-ups is a critical step in enhancing the efficiency and scalability of synthetic routes. This guide provides a comparative analysis of different work-up procedures for common reactions involving 2-Bromothiophenol, a versatile building block in organic synthesis. The evaluation focuses on key performance indicators such as product yield and purity, supported by detailed experimental protocols.

This document delves into the work-up and purification strategies for products derived from four principal classes of reactions utilizing this compound: S-alkylation, Ullmann condensation, Buchwald-Hartwig amination, and Sonogashira coupling. The selection of an appropriate work-up procedure is paramount in isolating the desired product from unreacted starting materials, catalysts, and byproducts, ultimately impacting the overall efficiency of the synthesis.

Comparison of Work-up Procedures

The efficiency of a work-up procedure is primarily assessed by the yield and purity of the isolated product. Below is a summary of common work-up strategies for reactions involving this compound and their reported efficiencies.

Reaction TypeWork-up ProcedureTypical YieldPurityKey Considerations
S-Alkylation Extractive Work-up followed by Column ChromatographyModerate to ExcellentHighEffective for removing inorganic salts and polar impurities. Chromatography is often necessary to separate the product from excess alkylating agent and non-polar byproducts.
Ullmann Condensation Extractive Work-up & Column ChromatographyGood to ExcellentHighRequires removal of copper catalysts, often achieved through aqueous washes with ammonia (B1221849) or ammonium (B1175870) chloride solutions. Flash chromatography is typically employed for final purification.
Buchwald-Hartwig Amination Extractive Work-up & Column ChromatographyGood to ExcellentHighFocuses on the removal of palladium catalyst and phosphine (B1218219) ligands. Aqueous washes can remove inorganic bases, while silica (B1680970) gel chromatography separates the product from organic residues.
Sonogashira Coupling Extractive Work-up & Column ChromatographyGoodHighInvolves the removal of both palladium and copper catalysts. The use of solid-supported catalysts can simplify purification and lead to higher purity products compared to homogeneous systems.

Experimental Protocols and Methodologies

The following sections provide detailed experimental protocols for the key reactions and their corresponding work-up procedures.

S-Alkylation: Synthesis of Aryl Cyclopropyl (B3062369) Sulfides

The S-alkylation of thiophenols provides a direct route to valuable thioethers. The following protocol is adapted from a copper-promoted S-cyclopropylation of thiophenols.

Reaction Protocol: A mixture of a thiophenol (e.g., this compound, 0.400 mmol), cyclopropylboronic acid (0.600 mmol), copper(II) acetate (B1210297) (0.800 mmol), and pyridine (B92270) (0.800 mmol) in a suitable solvent is stirred at room temperature.

Work-up and Purification Protocol:

  • Upon reaction completion, the reaction mixture is quenched with water.

  • The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine to remove residual water and inorganic salts.

  • The organic phase is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • The drying agent is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The crude residue is purified by flash chromatography on silica gel using a suitable eluent system (e.g., hexanes or a gradient of ethyl acetate in hexanes) to afford the pure aryl cyclopropyl sulfide.

Efficiency:

  • Yield: Moderate to excellent, depending on the specific thiophenol substrate. For instance, the reaction with 4-methoxybenzenethiol (B147237) yielded 80% of the desired product.

  • Purity: High, as determined by NMR spectroscopy and other analytical techniques.

Ullmann Condensation: Synthesis of Diaryl Ethers/Thioethers

The Ullmann condensation is a classical method for forming carbon-oxygen or carbon-sulfur bonds using a copper catalyst.

Reaction Protocol: In a flame-dried round-bottom flask under an argon atmosphere, the 1,2,3-triiodoarene (0.61 mmol), phenol (B47542) or thiophenol derivative (e.g., this compound, 0.61 mmol), cesium carbonate (0.61 mmol), copper(I) iodide (10 mol%), and tetrabutylammonium (B224687) acetate (10 mol%) are combined in anhydrous DMF (6.0 mL). The mixture is stirred at 120 °C for 24 hours.[1]

Work-up and Purification Protocol:

  • The reaction mixture is cooled to room temperature.

  • Water (100 mL) is added to the mixture.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash chromatography (e.g., 5% ethyl acetate in hexane) to yield the pure product.[1]

Efficiency:

  • Yield: Good to excellent, with high regioselectivity depending on the substrates.[1]

  • Purity: High, with the final product characterized by NMR and mass spectrometry.[1]

Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines

This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of arylamines. The following is a general procedure.

Reaction Protocol: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (e.g., this compound derivative, 1.0 mmol), the amine (1.2 - 1.5 equivalents), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 1.1 - 2.2 equivalents relative to Pd), and a base (e.g., NaOtBu, 1.4 - 2.0 equivalents). Add an anhydrous, degassed solvent such as toluene (B28343) or dioxane. The reaction is then heated (typically 80 - 120 °C) until completion.[2]

Work-up and Purification Protocol:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.[2]

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.[2]

  • Combine the organic layers and wash with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Efficiency:

  • Yield: Generally good to excellent.

  • Purity: High after chromatographic purification.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and copper complexes.

Reaction Protocol: A mixture of the aryl halide (e.g., this compound derivative), a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF) is stirred under an inert atmosphere at room temperature or with gentle heating.

Work-up and Purification Protocol:

  • Upon completion, the reaction mixture is typically filtered to remove the precipitated amine hydrohalide salt.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water or a dilute aqueous ammonium chloride solution to remove the copper catalyst.

  • The organic layer is washed with brine and dried over an anhydrous drying agent.

  • After filtration and solvent evaporation, the crude product is purified by column chromatography.

Efficiency:

  • Yield: Good yields are typically achieved.

  • Purity: The use of a heterogeneous resin-based catalyst system can lead to higher purity products compared to homogeneous systems, simplifying the purification process.[3]

Visualizing Reaction and Work-up Workflows

To better illustrate the processes described, the following diagrams outline the logical flow of a typical reaction and the subsequent work-up procedures.

Reaction_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Reactants Reaction_Vessel Reaction Mixture (Heating/Stirring) Reactants->Reaction_Vessel Catalyst_Base Catalyst & Base Catalyst_Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: General workflow for a typical organic reaction involving this compound, from reaction setup to purification.

Extractive_Workup_Detail Reaction_Mixture Reaction Mixture (Organic Solvent) Aqueous_Wash_1 Add Aqueous Solution (e.g., Water, Brine, NaHCO3) Reaction_Mixture->Aqueous_Wash_1 Separatory_Funnel Separatory Funnel: Shake and Separate Layers Aqueous_Wash_1->Separatory_Funnel Organic_Layer Organic Layer (Contains Product) Separatory_Funnel->Organic_Layer Aqueous_Layer Aqueous Layer (Contains Impurities) Separatory_Funnel->Aqueous_Layer Drying_Agent Dry Organic Layer (e.g., Na2SO4, MgSO4) Organic_Layer->Drying_Agent Filtration Filter to Remove Drying Agent Drying_Agent->Filtration Solvent_Removal Evaporate Solvent Filtration->Solvent_Removal Crude_Product Crude Product for Further Purification Solvent_Removal->Crude_Product

Caption: Detailed steps of a standard extractive work-up procedure for isolating products from this compound reactions.

References

A Comparative Guide to Thiophenol Synthesis: Benchmarking New Synthetic Methods Against Traditional Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted thiophenols are indispensable building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a thiol group onto an aromatic ring can be accomplished through various synthetic routes, each presenting a unique profile of advantages and limitations. This guide provides an objective comparison of traditional and modern methods for preparing substituted thiophenols, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable method for a given application.

At a Glance: Key Synthesis Methods

The preparation of thiophenols can be broadly categorized into traditional and modern methods. Traditional routes, while well-established, often involve harsh reaction conditions and may have a limited substrate scope. In contrast, modern methods, particularly those employing transition-metal catalysis, frequently offer milder conditions, broader functional group tolerance, and improved efficiency.

Method CategorySpecific ReactionBrief Description
Traditional Methods Reduction of Arylsulfonyl ChloridesA classic and direct method involving the reduction of readily available arylsulfonyl chlorides.[1][2]
Leuckart Thiophenol ReactionA multi-step process starting from anilines, proceeding through a diazonium salt intermediate.[1][3]
Grignard Reagent with SulfurInvolves the reaction of an aryl magnesium halide with elemental sulfur, followed by acidification.[3][4]
Newman-Kwart RearrangementA thermal or catalyzed rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis to yield the thiophenol.[1][3][5]
Modern Methods Copper-Catalyzed C-S CouplingTransition-metal-catalyzed cross-coupling of aryl halides with a sulfur source, offering good functional group tolerance.[1][5][6]
Palladium-Catalyzed ReactionsUtilizes palladium catalysts for the synthesis of thiophenol derivatives, often under milder conditions.[7][8]
Green Chemistry ApproachesFocuses on environmentally benign reagents and conditions, such as metal-free oxidations and novel reduction systems.[9][10][11]

Quantitative Comparison of Key Methods

The choice of a synthetic method often hinges on factors such as yield, reaction conditions, and substrate compatibility. The following tables summarize quantitative data for representative thiophenol preparations.

Table 1: Traditional Thiophenol Synthesis Methods
MethodStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
Reduction Benzenesulfonyl chlorideZinc dust, H₂SO₄0 to boiling5-8.591[2]
Leuckart Reaction m-Toluidine (B57737)1. HCl, NaNO₂; 2. K-ethyl xanthate; 3. NaOH0-10 (diazotization)Several-[1]
Grignard Reaction 3-Bromophenol derivativeMg, Sulfur, THF5-76 (Grignard formation)[4]
Newman-Kwart O-aryl-N,N-dimethylthiocarbamateWater (microwave)---[1]
Table 2: Modern Thiophenol Synthesis Methods
MethodStarting MaterialReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Cu-Catalyzed C-S Coupling Aryl iodideSulfur powder, CuI, K₂CO₃DMF90-Good to Excellent[6]
Pd/C-Catalyzed Reduction 4-Methylbenzenesulfonyl chloridePd/C, Formic acid, PPh₃, I₂Formic acid50573[7]
Green Approach 4-FluorobenzenesulfonamidePotassium formate-210682.4[9]
CuI Nanoparticle Catalysis Aryl halideSulfur powder, CuI nanoparticles, n-Bu₄NOH, Zn, HClWater4024up to 94[12]

Experimental Protocols for Key Methods

Detailed and reliable experimental procedures are crucial for reproducible results in chemical synthesis.

Protocol 1: Reduction of Benzenesulfonyl Chloride with Zinc Dust

This procedure is adapted from Organic Syntheses.[2]

  • Preparation of Acidic Medium: In a 12-L round-bottomed flask, place 7.2 kg of cracked ice and add 2.4 kg of concentrated sulfuric acid. Maintain the temperature at -5 to 0 °C using an ice-salt bath.

  • Addition of Substrate: With mechanical stirring, gradually introduce 600 g of crude benzenesulfonyl chloride over 30 minutes.

  • Reduction: Add 1.2 kg of zinc dust in portions, ensuring the temperature does not exceed 0 °C. Stir the mixture for an additional 1-1.5 hours at or below 0 °C.

  • Reaction Completion: Remove the ice bath and allow the mixture to warm. A vigorous reaction with hydrogen evolution may occur; momentary cooling may be necessary. Heat the mixture to boiling until the solution becomes clear (approximately 4-7 hours).

  • Isolation: Distill the thiophenol with steam. Separate the organic layer, dry it with calcium chloride, and distill to obtain the pure product. The reported yield of pure thiophenol boiling at 166–169 °C is 340 g (91%).[2]

Protocol 2: Leuckart Thiophenol Reaction (Synthesis of m-Thiocresol)

This representative procedure is based on the synthesis of m-thiocresol from m-toluidine.[1]

  • Diazotization: Dissolve m-toluidine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C and slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 10 °C to form the diazonium salt solution.[1]

  • Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water and cool the solution. Slowly add the cold diazonium salt solution to the xanthate solution with vigorous stirring, which will result in the separation of a reddish-brown oil.[1]

  • Hydrolysis: Separate the oil and add it to a solution of sodium hydroxide (B78521) in ethanol (B145695) and water. Reflux the mixture for several hours to hydrolyze the xanthate.[1]

  • Workup: After cooling, acidify the reaction mixture with hydrochloric acid. The thiocresol will separate as an oil. Extract the product with diethyl ether, wash and dry the ether extract, and evaporate the solvent.[1]

Protocol 3: Copper-Catalyzed Synthesis of Aryl Thiols from Aryl Iodides

This general method highlights a modern approach to C-S bond formation.[6]

  • Reaction Setup: In a reaction vessel, combine the aryl iodide, sulfur powder, copper(I) iodide (CuI) as the catalyst, and potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF) as the solvent.

  • Heating: Heat the reaction mixture to 90 °C.

  • Reduction: After the coupling reaction is complete, treat the mixture directly with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or triphenylphosphine (B44618) (PPh₃) to afford the aryl thiol.

  • Isolation: Isolate the product using standard workup and purification techniques. This method is reported to provide good to excellent yields for a wide range of substituted aryl thiols.[6]

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic pathways discussed.

G cluster_0 Traditional Method: Reduction of Arylsulfonyl Chloride start1 Arylsulfonyl Chloride reductant Reducing Agent (e.g., Zn/H₂SO₄) start1->reductant Reduction product1 Thiophenol reductant->product1 G cluster_1 Traditional Method: Leuckart Thiophenol Reaction start2 Aniline Derivative diazotization Diazotization (NaNO₂, HCl) start2->diazotization diazonium Diazonium Salt diazotization->diazonium xanthate Xanthate Formation (K-ethyl xanthate) diazonium->xanthate intermediate Aryl Xanthate xanthate->intermediate hydrolysis Hydrolysis (NaOH) intermediate->hydrolysis product2 Thiophenol hydrolysis->product2 G cluster_2 Modern Method: Copper-Catalyzed C-S Coupling start3 Aryl Halide coupling Cu-Catalyzed Coupling start3->coupling sulfur_source Sulfur Source sulfur_source->coupling disulfide_intermediate Diaryl Disulfide (or similar) coupling->disulfide_intermediate reduction_step Reduction (e.g., NaBH₄) disulfide_intermediate->reduction_step product3 Thiophenol reduction_step->product3

References

A Comparative Guide to the Reaction Kinetics of 2-Bromothiophenol Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics for key transformations involving 2-Bromothiophenol. Understanding the kinetic parameters of these reactions is crucial for optimizing reaction conditions, predicting outcomes, and scaling up processes in synthetic chemistry and drug development. This document summarizes quantitative data, details experimental protocols for kinetic analysis, and visualizes reaction pathways and workflows.

Introduction to the Reactivity of this compound

This compound is a versatile bifunctional molecule featuring a nucleophilic thiol group and a carbon-bromine bond susceptible to various transformations, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The interplay between these two functional groups dictates its reactivity and the kinetic profiles of its reactions. The electron-withdrawing nature of the bromine atom can influence the acidity of the thiol proton, while the thiol group can act as a directing group or a participating nucleophile in different reaction pathways.

Comparative Analysis of Reaction Kinetics

The transformation of this compound can proceed through several pathways, with the kinetics being highly dependent on the reaction type, catalyst, solvent, and nature of the coupling partner. Below is a comparison of the kinetic aspects of two major transformation types: Palladium-Catalyzed C-S Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Quantitative Kinetic Data Summary

Due to the limited availability of direct kinetic studies on this compound, this section presents data from closely related systems to provide a comparative understanding. The data for C-S cross-coupling is based on studies of 2-bromothiophene (B119243) derivatives, which offer valuable insights into the behavior of the C-Br bond in a similar electronic environment. The SNAr data is derived from studies on related nitro-substituted bromothiophenes and other aryl halides, which highlight the principles governing this reaction type.

Reaction TypeModel SubstrateCatalyst/ConditionsKey Kinetic ParametersObservations & Remarks
Pd-Catalyzed C-S Cross-Coupling (Oxidative Addition Step) 2-Bromo-3-n-octylthiophene[Pd(dba)₂]/DPPF in d₆-benzene at 60 °Ckobs (pseudo-first-order rate constant): 0.110 h⁻¹The nature of the phosphine (B1218219) ligand significantly impacts the rate of oxidative addition, a key step in the catalytic cycle.
2-Bromo-3-n-octylthiophene[Pd(dba)₂]/DiPPF in d₆-benzene at 60 °Ckobs (pseudo-first-order rate constant): 0.029 h⁻¹The less sterically hindered DPPF ligand leads to a faster reaction compared to the bulkier DiPPF ligand.
Nucleophilic Aromatic Substitution (SNAr) 2-Bromo-3-nitrothiophene with aminesIonic Liquids (e.g., [bmim][BF₄]) vs. Conventional Solvents (Methanol, Benzene)Qualitative Rate Comparison: Reaction is faster in ionic liquids.Ionic liquids can enhance the rate of SNAr reactions compared to traditional organic solvents, likely due to stabilization of the charged intermediate.
1-Halogeno-2,4-dinitrobenzene with biothiolsAqueous mediaBrønsted-type slope (βnuc): ~0.45This value suggests a significant degree of bond formation in the transition state, indicative of a concerted or borderline stepwise mechanism.
Gas-Phase Reaction with O(³P) ChlorothiophenolsTheoretical (DFT)Calculated Rate Constants: Thiophenoxyl-hydrogen abstraction is more favorable than phenoxyl-hydrogen abstraction.This highlights the intrinsic reactivity of the S-H bond in thiophenols compared to the O-H bond in phenols.

Experimental Protocols for Kinetic Analysis

Accurate kinetic data is obtained through carefully designed experiments. Below are general methodologies for monitoring the kinetics of this compound transformations.

Protocol 1: Monitoring Palladium-Catalyzed Cross-Coupling by GC-MS

This protocol is suitable for determining reaction orders and rate constants for reactions like Suzuki or C-S coupling.

Materials:

  • This compound

  • Coupling partner (e.g., phenylboronic acid or a thiol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Internal standard (e.g., dodecane)

  • Reaction vials, gas-tight syringes, GC-MS instrument

Procedure:

  • Prepare a stock solution of this compound, the coupling partner, the base, and the internal standard in the chosen solvent in a glovebox or under an inert atmosphere.

  • In a separate vial, prepare a stock solution of the palladium catalyst.

  • Equilibrate the reaction vial containing the substrate solution to the desired reaction temperature in a thermostated bath.

  • Initiate the reaction by injecting the catalyst solution into the reaction vial with vigorous stirring. Start the timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture using a gas-tight syringe and quench it immediately in a vial containing a quenching agent (e.g., a small amount of acid or a large volume of cold solvent).

  • Analyze the quenched samples by GC-MS to determine the concentration of the reactant and product relative to the internal standard.

  • Plot the concentration of the reactant versus time to obtain the reaction profile. The initial rate can be determined from the slope of the curve at t=0.

  • Repeat the experiment with varying concentrations of each reactant to determine the reaction order with respect to each component.

Protocol 2: Monitoring Nucleophilic Aromatic Substitution by UV-Vis Spectroscopy

This method is effective when the product of the SNAr reaction has a distinct UV-Vis absorption profile compared to the reactants.

Materials:

  • This compound

  • Nucleophile (e.g., a substituted amine or thiolate)

  • Buffer solution to maintain constant pH

  • UV-Vis spectrophotometer with a thermostated cuvette holder

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixed aqueous-organic solvent).

  • Prepare a series of solutions of the nucleophile at different concentrations in the buffer.

  • Place the cuvette containing the nucleophile solution in the spectrophotometer and allow it to equilibrate to the desired temperature.

  • Initiate the reaction by injecting a small volume of the this compound stock solution into the cuvette and mix rapidly.

  • Immediately start monitoring the change in absorbance at the wavelength corresponding to the maximum absorbance of the product.

  • Record the absorbance as a function of time.

  • The observed pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance data to a first-order exponential equation.

  • Plot kobs versus the concentration of the nucleophile to determine the second-order rate constant.

Visualizations

Catalytic Cycle for Palladium-Catalyzed C-S Cross-Coupling

G Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Intermediate Intermediate Transmetalation->Intermediate Reductive Elimination Reductive Elimination Intermediate->Reductive Elimination Reductive Elimination->Pd(0)L_n Product Product Reductive Elimination->Product This compound This compound This compound->Oxidative Addition R-SH R-SH R-SH->Transmetalation

Caption: Palladium-catalyzed C-S cross-coupling cycle.

General Mechanism for Nucleophilic Aromatic Substitution (SNAr)

G Aryl Halide This compound Addition Addition Aryl Halide->Addition Nucleophile Nucleophile Nucleophile->Addition Meisenheimer Complex Meisenheimer Complex Addition->Meisenheimer Complex k1 Meisenheimer Complex->Addition k-1 Elimination Elimination Meisenheimer Complex->Elimination k2 Product Product Elimination->Product Leaving Group Br- Elimination->Leaving Group

Caption: Stepwise mechanism of SNAr reaction.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Solutions Stock Solutions Temperature Control Temperature Control Stock Solutions->Temperature Control Initiation Initiation Temperature Control->Initiation Sampling Sampling Initiation->Sampling Quenching Quenching Sampling->Quenching Instrumental Analysis GC-MS or UV-Vis Quenching->Instrumental Analysis Data Processing Data Processing Instrumental Analysis->Data Processing

Caption: Workflow for a typical kinetic experiment.

A Comparative Guide to Product Identity Confirmation Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of pharmaceutical development, clinical research, and materials science, the unambiguous confirmation of a product's identity is a critical regulatory and scientific requirement. High-Resolution Mass Spectrometry (HRMS) has become a cornerstone technology due to its exceptional accuracy, sensitivity, and speed.[1] This guide provides an objective comparison of HRMS with key alternative analytical techniques for the identity confirmation of small molecules, proteins, and nucleic acids. It includes supporting data, detailed experimental protocols, and workflow diagrams to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their analytical challenges.

Section 1: Small Molecule Identity Confirmation

The definitive identification of small molecules requires piecing together complementary information about molecular weight, elemental composition, and atomic connectivity. While HRMS excels at providing precise mass and formula, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating detailed molecular structure.

Performance Comparison: HRMS vs. NMR

The selection between HRMS and NMR often depends on the specific question at hand. HRMS is unparalleled for rapidly confirming the elemental composition, while NMR is essential for defining the exact isomeric structure.[2][3]

ParameterHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)
Information Provided Provides highly accurate mass-to-charge ratio (m/z), enabling unambiguous determination of elemental composition.[2]Provides detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C, etc.), defining the molecule's unique structural backbone and stereochemistry.[2]
Mass Accuracy Excellent (< 3-5 ppm).[4][5]Not applicable (measures nuclear spin properties, not mass).
Sensitivity High (picomole to femtomole range).Relatively low; requires more sample.[3][6]
Typical Sample Amount Micrograms (µg) or less.Milligrams (mg); 1-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR.[1][7][8][9]
Analysis Time Fast (minutes per sample).Slower (minutes to hours, depending on the experiment).[1]
Isomer Differentiation Can distinguish isomers if they fragment differently or can be separated chromatographically; cannot distinguish certain stereoisomers.Gold standard for distinguishing constitutional isomers and stereoisomers.
Key Advantage Speed, sensitivity, and direct confirmation of elemental formula.[3]Unambiguous structure elucidation and stereochemical assignment.
Logical Workflow for Small Molecule Confirmation

HRMS and NMR are powerful complementary techniques. An integrated approach, as illustrated below, provides the highest confidence in structural assignment.[10]

cluster_0 Product Synthesis / Isolation cluster_1 Analytical Workflow cluster_2 Confirmation start Synthesized or Isolated Small Molecule Product hrms High-Resolution MS Analysis start->hrms nmr 1D & 2D NMR Analysis start->nmr hrms_result Accurate Mass & Elemental Formula hrms->hrms_result Provides nmr_result Atom Connectivity & Stereochemistry nmr->nmr_result Provides confirm Unambiguous Product Identity Confirmed hrms_result->confirm nmr_result->confirm

A logical workflow for small molecule identity confirmation using HRMS and NMR.
Experimental Protocols

Protocol 1: Small Molecule Analysis by HRMS

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at ~1 mg/mL. Dilute this stock to a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid for ESI).

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the mass range of interest to ensure high mass accuracy. External calibration is performed prior to analysis.[11]

  • Sample Introduction: Introduce the sample into the mass spectrometer. This is typically done via direct infusion using a syringe pump or through a liquid chromatography (LC) system for mixture analysis.

  • Data Acquisition: Acquire the high-resolution mass spectrum in the appropriate ionization mode (positive or negative). Ensure the resolution is set to an appropriate level (e.g., >60,000 FWHM) to achieve the desired mass accuracy.

  • Data Analysis: Process the raw data to obtain the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). Use specialized software to calculate the elemental composition that best fits the experimentally measured accurate mass within a specified tolerance (e.g., < 3 ppm).

Protocol 2: Small Molecule Analysis by ¹H NMR

  • Sample Preparation: Dissolve 5-25 mg of the purified small molecule in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[1][7]

  • Solvent Selection: Ensure the chosen solvent dissolves the compound completely and does not have signals that overlap with key sample signals.

  • Shimming: Place the sample in the NMR spectrometer and perform a shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse angle, relaxation delay).

  • Data Processing and Analysis: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, integration values, and coupling patterns to elucidate the molecular structure.

Section 2: Biologic (Protein) Identity Confirmation

For protein therapeutics, confirming the primary amino acid sequence is a fundamental requirement. HRMS-based peptide mapping has largely become the industry standard, offering comprehensive sequence coverage. However, Edman degradation remains a valuable orthogonal technique for N-terminal sequence confirmation.[12]

Performance Comparison: HRMS vs. Edman Degradation
ParameterHigh-Resolution Mass Spectrometry (Peptide Mapping)Edman Degradation
Information Provided Provides mass information for peptides covering the full protein sequence, confirming sequence and identifying modifications.Sequentially identifies amino acids from the N-terminus of a purified protein or peptide.[12]
Sequence Coverage High (often >95% of the full protein sequence).Limited (typically up to 30-40 amino acids from the N-terminus).[4][7][13]
Throughput High; amenable to automation for analyzing many samples.Low; a slow, cyclical chemical process (approx. 1 hour per amino acid).[13][14]
PTM Analysis Excellent; can identify and locate various post-translational modifications (PTMs) like oxidation, glycosylation, etc.[15]Limited; can detect some N-terminal modifications but not internal ones.[7]
Sample Requirement Can analyze complex mixtures of peptides.Requires a highly purified, single protein sample with a free N-terminus.[1][12]
Sensitivity High (low picomole range).Moderate (requires >25 picomoles of sample).[4]
Key Advantage Comprehensive sequence coverage and PTM analysis in a single run.Unambiguous, direct determination of the N-terminal sequence, independent of a database.[12]
Experimental Workflow for Protein Identification

The "bottom-up" proteomics workflow is the standard approach for protein identification using LC-HRMS. This multi-step process is visualized below.

p1 1. Sample Preparation p2 2. Proteolytic Digestion p1->p2 Denature, Reduce, Alkylate p3 3. LC Separation p2->p3 Peptide Mixture p4 4. HRMS/MS Analysis p3->p4 Eluting Peptides p5 5. Data Analysis & Database Search p4->p5 MS/MS Spectra p6 Protein Identity Confirmed p5->p6

A typical experimental workflow for protein identification by LC-HRMS.
Experimental Protocols

Protocol 3: Protein Identification by LC-HRMS Peptide Mapping

  • Sample Preparation (Denaturation, Reduction, Alkylation): Denature the protein sample using agents like urea (B33335) to unfold it.[9] Reduce disulfide bonds with dithiothreitol (B142953) (DTT).[16][17] Alkylate the resulting free thiols with iodoacetamide (B48618) (IAA) to prevent disulfide bonds from reforming.[16][17]

  • Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin, which cleaves at the C-terminal side of lysine (B10760008) and arginine residues.[5][16]

  • Peptide Separation (LC): Inject the peptide mixture onto a reverse-phase high-performance liquid chromatography (HPLC) column. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).[9]

  • Mass Spectrometric Analysis (HRMS/MS): Introduce the eluting peptides directly into the high-resolution mass spectrometer.[5]

    • MS1 Scan: The instrument performs a high-resolution scan to measure the accurate mass-to-charge ratios (m/z) of the intact peptides.

    • MS2 Scan (Fragmentation): The most intense peptide ions from the MS1 scan are sequentially isolated and fragmented (e.g., by collision-induced dissociation). The instrument then records the high-resolution mass spectra of these fragment ions.[5]

  • Data Analysis: Use a search engine (e.g., Mascot, Sequest) to compare the experimental MS/MS spectra against a protein sequence database. The software identifies peptides by matching the fragmentation patterns, and these peptides are mapped back to their parent protein to confirm its identity and sequence.[9]

Protocol 4: N-Terminal Sequencing by Edman Degradation

  • Sample Preparation: The protein sample must be highly purified (>80-90%).[4] It is often transferred to a PVDF membrane after gel electrophoresis or loaded directly onto a sample disk.[1][4]

  • Coupling Reaction: The free N-terminal amino group of the immobilized protein is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl (PTC) derivative.[7][18]

  • Cleavage Reaction: The PTC-derivatized N-terminal amino acid is selectively cleaved from the rest of the peptide chain using a strong acid like trifluoroacetic acid (TFA).[18]

  • Conversion & Identification: The cleaved residue is converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then injected into an HPLC system and identified by comparing its retention time to that of known standards.[1][18]

  • Cyclical Repetition: The remaining protein (now one amino acid shorter) undergoes the same cycle of coupling, cleavage, and conversion to identify the next amino acid in the sequence. The process is repeated for a set number of cycles.[7]

Section 3: Nucleic Acid (Oligonucleotide) Identity Confirmation

For synthetic oligonucleotides used in therapeutics (e.g., ASO, siRNA) and diagnostics, identity confirmation is crucial. While Sanger sequencing is the gold standard for long DNA reads, HRMS provides a rapid and accurate method for confirming the mass and sequence of shorter oligonucleotides.

Performance Comparison: HRMS vs. Sanger Sequencing
ParameterHigh-Resolution Mass SpectrometrySanger Sequencing
Information Provided Confirms the exact molecular weight of the full-length oligonucleotide and can provide sequence information via fragmentation (MS/MS).[6]Determines the nucleotide base sequence of a DNA fragment.[17]
Read Length Optimal for shorter oligonucleotides; can achieve 100% sequence coverage for lengths up to ~100 nucleotides.[19]Gold standard for longer reads, typically 500-800 base pairs.[17]
Accuracy High mass accuracy (<5 ppm) confirms composition; sequence accuracy depends on fragmentation efficiency.[4]Very high base-calling accuracy (~99.99%).[12][17]
Throughput High; rapid analysis via LC-MS or direct infusion.Lower per-sample throughput, though capillary arrays allow parallel processing.
Analysis of Modifications Excellent for detecting and locating mass-shifting modifications (e.g., phosphorothioates, methylations).Cannot directly detect modifications; they may cause the polymerase to stall or be misread.
Analysis of Mixtures Can analyze mixtures and identify sequence failure products or impurities.Requires a pure, homogeneous template for unambiguous results.
Key Advantage Speed, high mass accuracy, and superior analysis of modified oligonucleotides and impurities.Long read lengths and extremely high base-calling fidelity for unmodified DNA.

References

A Comparative Guide to the Peer-Reviewed Synthesis of 2-Aminothiophenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-aminothiophenol (B119425) is a critical starting material for the synthesis of a wide array of bioactive molecules, most notably benzothiazoles.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide provides an objective comparison of several peer-reviewed methods for the synthesis of 2-aminothiophenol, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The synthesis of 2-aminothiophenol has been approached through various chemical strategies, primarily starting from 2-chloronitrobenzene, benzothiazole, or aniline. The following table summarizes the quantitative data and key features of the most prominent methods found in the literature.

MethodStarting Material(s)Key Reagents/CatalystsNo. of StepsOverall Yield (%)AdvantagesDisadvantagesReference(s)
A 2-ChloronitrobenzeneSodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)148.5%One-pot synthesis, readily available reagents.Formation of 2-chloroaniline (B154045) byproduct.[2]
B 2-ChloronitrobenzeneDisodium (B8443419) disulfide (Na₂S₂)151.5%One-pot synthesis, highest yield among compared methods.Requires preparation of Na₂S₂.[2]
C 2-ChloronitrobenzeneNa₂S₂, NaSH, Zn/CH₃COOH33.4%Utilizes common reagents.Multi-step, very low overall yield.[2]
D 2-ChloronitrobenzeneNa₂S₂, Cl₂, Zn/H₂SO₄34.0%-Multi-step, involves hazardous chlorine gas, very low yield.[2]
E 2-ChloronitrobenzeneNa₂S₂, Zn/CH₃COOH215.0%Fewer steps than C and D.Low yield, requires significant amount of zinc dust.[2]
F 2-Aminobenzothiazole (B30445)Potassium hydroxide (B78521), Ethylene (B1197577) glycol189.4%High yield and high purity (99.1%).Requires elevated temperatures (125°C).[3]
G Di-(o-nitrophenyl) disulfideZinc dust, Glacial acetic acid180% (of hydrochloride)Good yield for the reduction step.Starting disulfide must be synthesized separately.[4]
H AnilineCarbon disulfide, then hydrolysis2Not specifiedAlternative starting material.Details on yield and conditions are sparse in the provided literature.[1]
I 2-Nitrobenzenesulfonyl chlorideZinc1Not specifiedDirect reduction.Details on yield and conditions are sparse in the provided literature.[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on peer-reviewed publications and offer a practical guide for laboratory-scale synthesis.

Method B: One-Pot Synthesis from 2-Chloronitrobenzene using Disodium Disulfide[2]

This method stands out for its high yield in a single-step process.

Materials:

  • 2-Chloronitrobenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sublimed sulfur

  • 50% Ethanol (aq)

  • Glacial acetic acid

  • Sodium chloride

  • Diethyl ether

Procedure:

  • Prepare disodium disulfide by adding sublimed sulfur in three portions to sodium sulfide nonahydrate (molar ratio of Na₂S to S is approximately 1:1).

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronitrobenzene (1.28 g, 0.008 M) in 20 ml of 50% refluxing ethanol.

  • Add the prepared sodium disulfide to the refluxing solution over a period of 30 minutes.

  • Continue refluxing the reaction mixture for 9-10 hours.

  • After cooling, extract the mixture with diethyl ether (2 x 20 ml) to remove any 2-chloroaniline byproduct.

  • Saturate the aqueous layer with sodium chloride and acidify with glacial acetic acid.

  • The liberated 2-aminothiophenol oil is then extracted several times with diethyl ether.

  • Dry the combined ether extracts and remove the solvent by evaporation to obtain the final product. Yield: 51.5% .

Method E: Two-Step Synthesis via Direct Reduction of Disulfide[2]

This protocol involves the isolation of an intermediate disulfide, followed by its direct reduction.

Step 1: Synthesis of Di-(2-nitrophenyl)-disulphide

  • Prepare disodium disulfide by dissolving crystallized sodium sulfide nonahydrate (12 g, 0.05 M) and sublimed sulfur (1.6 g, 0.05 M) in 50 ml of water or alcohol and heating until the sulfur dissolves.

  • Prepare a solution of 2-chloronitrobenzene (10.5 g, 0.066 M) in 17.5 ml of rectified spirit.

  • Cautiously add the disodium disulfide solution to the 2-chloronitrobenzene solution and reflux for two hours.

  • Cool the mixture. The solid di-(2-nitrophenyl)-disulphide will separate and can be recrystallized from alcohol.

Step 2: Reduction to 2-Aminothiophenol

  • Dissolve di-(2-nitrophenyl)-disulphide (1 g, 0.003 M) in 35 ml of glacial acetic acid.

  • Add zinc dust (4 g) to the solution (molar ratio of Zn to disulfide is 20:1).

  • To isolate the free amine, suspend the resulting zinc salt of 2-aminothiophenol in water.

  • Adjust the pH to 7 with 10% NaOH and bubble hydrogen sulfide (H₂S) gas through the suspension.

  • Extract the final product with diethyl ether. Yield: 24% for this step, 15% overall .

Method F: Synthesis by Hydrolysis of 2-Aminobenzothiazole[3]

This method, detailed in a patent, provides high purity and yield.

Materials:

  • 2-Aminobenzothiazole

  • Potassium hydroxide

  • Ethylene glycol

  • Water

  • Toluene (B28343)

  • Hydrochloric acid

Procedure:

  • In a suitable reactor, combine 2-aminobenzothiazole (66 g), water (40 g), potassium hydroxide (73 g), and ethylene glycol (10 g).

  • Heat the mixture to 125°C and stir for 15 hours.

  • Cool the reaction mixture to 30°C and dilute with 100 ml of water.

  • Filter the solution and neutralize it with hydrochloric acid.

  • Extract the product with toluene.

  • Distill off the toluene from the extract under reduced pressure.

  • Perform vacuum distillation (e.g., at 30 mmHg, 125°C) to obtain pure 2-aminothiophenol. Yield: 89.4%, Purity: 99.1% .

Synthesis Pathways and Workflow

The following diagrams illustrate the logical relationships between the different synthetic strategies for producing 2-aminothiophenol.

Synthetic Pathways to 2-Aminothiophenol start1 2-Chloronitrobenzene int1 Di-(2-nitrophenyl) disulfide start1->int1 Na2S2 product 2-Aminothiophenol start1->product Method A (Na2S) Method B (Na2S2) start2 Aniline int4 Mercaptobenzothiazole start2->int4 CS2 start3 2-Aminobenzothiazole start3->product Method F (KOH/EG) int2 2-Nitrothiophenol int1->int2 NaSH int3 2-Nitrobenzenesulfonyl chloride int1->int3 Cl2 int1->product Method E (Zn/AcOH) int2->product Method C (Zn/AcOH) int3->product Method D (Zn/H2SO4) Method I (Zn) int4->product Method H (Hydrolysis)

Caption: Overview of synthetic routes to 2-aminothiophenol.

General Workflow for Synthesis and Purification step1 Starting Material(s) Selection step2 Reaction Setup (Solvent, Catalyst, Temp) step1->step2 step3 Reaction Monitoring (TLC, HPLC, etc.) step2->step3 step4 Work-up (Extraction, Neutralization) step3->step4 step5 Purification (Distillation, Recrystallization) step4->step5 step6 Characterization (NMR, IR, MP) step5->step6

Caption: A generalized experimental workflow for chemical synthesis.

References

comparison of different protective group strategies for the thiol moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of the thiol moiety, particularly in the context of cysteine residues, is a cornerstone of modern chemical biology and drug development. The nucleophilic nature of the thiol group necessitates its protection to prevent undesirable side reactions, such as oxidation to disulfides, alkylation, and racemization, during multi-step syntheses. The choice of a suitable protecting group is critical and is dictated by its stability to various reaction conditions and the orthogonality of its removal, especially in complex synthetic endeavors like the construction of peptides with multiple disulfide bonds.

This guide provides an objective comparison of common thiol protecting group strategies, supported by experimental data, to aid researchers in making informed decisions for their synthetic campaigns.

Performance Comparison of Common Thiol Protecting Groups

The selection of a thiol protecting group is a critical decision based on the overall synthetic strategy. Key considerations include the group's stability under various reaction conditions and the ability to selectively remove it without affecting other protecting groups (orthogonality). The following tables summarize the performance of several widely used thiol protecting groups.

Table 1: Stability and Deprotection Conditions of Common Thiol Protecting Groups

Protecting GroupAbbreviationStructureStable ToLabile To (Deprotection Conditions)
TritylTrtS-C(Ph)₃Basic and nucleophilic conditionsMild acidic conditions (e.g., TFA in DCM), often with a scavenger (e.g., TIS).[1]
AcetamidomethylAcmS-CH₂NHCOCH₃Acidic and basic conditions used in peptide synthesis.[1]Mercury(II) acetate (B1210297) followed by a thiol, or iodine for oxidative cyclization.[1]
p-MethoxybenzylPMB or MobS-CH₂-C₆H₄-OCH₃Basic conditionsStrong acid (e.g., neat TFA) or oxidative cleavage (e.g., DDQ).[1]
S-tert-butylthioStBuS-S-tBuAcidic and basic conditionsReducing agents (e.g., DTT, TCEP).[2]
TetrahydropyranylTHPS-THPBasic, nucleophilic, and reducing conditionsVery mild acidic conditions (e.g., catalytic PTSA in alcohol).[1]
4-methoxytritylMmtS-C(Ph)₂(C₆H₄-OCH₃)Basic and nucleophilic conditionsVery mild acidic conditions (e.g., 1-2% TFA in DCM).[3]

Table 2: Quantitative Comparison of Protection and Deprotection Yields

Protecting GroupProtection MethodTypical Protection YieldDeprotection MethodTypical Deprotection Yield
Trityl (Trt)Trityl chloride in the presence of a base>90%[1]Mild acid (e.g., TFA/TIS/H₂O)Quantitative
Acetamidomethyl (Acm)N-(hydroxymethyl)acetamide under acidic conditions80-90%[1]Hg(OAc)₂ followed by β-mercaptoethanolVariable, often >80%
p-Methoxybenzyl (PMB)PMB-Cl with a base>85%[1]Strong acid (e.g., neat TFA)High
S-tert-butylthio (StBu)tBu-S-S-tBu or tBu-S-ClGoodTCEP or DTTOften high, but can be sluggish[2]
Tetrahydropyranyl (THP)Dihydropyran with acid catalyst>95% (solvent-free)[1]Mild acid (e.g., PTSA)High

Experimental Protocols

Detailed methodologies for the protection and deprotection of the thiol group using common protecting groups are provided below.

Trityl (Trt) Protection and Deprotection

Protection Protocol: S-Tritylation of Cysteine

  • Dissolution: Dissolve L-cysteine in a suitable solvent such as a mixture of trifluoroacetic acid and dichloromethane (B109758) (DCM).

  • Addition of Trityl Reagent: Add triphenylmethanol (B194598) (trityl alcohol) to the solution. The reaction is typically carried out at room temperature.

  • Reaction Time: Stir the mixture for approximately 15 minutes.[4]

  • Work-up: Remove the excess trifluoroacetic acid under vacuum. Add ether to precipitate the S-tritylcysteine, which is then collected. The yield is typically around 90%.[4]

Deprotection Protocol: Acid-Catalyzed Removal of Trt Group

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail, for example, trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the Trt-protected peptide-resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[6]

  • Isolation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a tenfold volume of cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

Acetamidomethyl (Acm) Protection and Deprotection

Protection Protocol: S-Acetamidomethylation of Cysteine

  • Reaction Setup: The acetamidomethyl group can be introduced by reacting cysteine with N-(hydroxymethyl)acetamide under acidic conditions.

  • Reaction Conditions: The reaction is typically carried out in an acidic medium to facilitate the formation of the thioether linkage.

  • Work-up and Purification: Following the reaction, the product is purified using standard techniques such as recrystallization or chromatography to yield S-acetamidomethyl-L-cysteine.

Deprotection Protocol: Removal of Acm Group using Mercury(II) Acetate

Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions.

  • Dissolution: Dissolve the Acm-protected peptide in 10% aqueous acetic acid, and adjust the pH to 4.0.

  • Addition of Mercury(II) Acetate: Add 1.0 equivalent of mercury(II) acetate per Acm group.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Thiolysis: Add β-mercaptoethanol to the mixture to sequester the mercury ions.

  • Isolation: Centrifuge to remove the precipitate and desalt the supernatant to obtain the deprotected peptide.[7]

S-tert-butylthio (StBu) Protection and Deprotection

Protection Protocol: S-tert-butylsulfenylation of Cysteine

  • Reagents: The StBu group is introduced by reacting the free thiol with di-tert-butyl disulfide or tert-butylsulfenyl chloride.

  • Reaction Conditions: The reaction is typically carried out in an organic solvent, and the progress can be monitored by TLC or HPLC.

  • Purification: The S-tert-butylthio-protected product is purified by standard chromatographic methods.

Deprotection Protocol: Reductive Cleavage of StBu Group

  • Dissolution: Dissolve the StBu-protected peptide in a suitable buffer, for example, an aqueous solution with the pH adjusted to 5.

  • Reducing Agent: Add an excess of a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).

  • Reaction: Stir the mixture at room temperature for 3 hours.[8]

  • Purification: The deprotected peptide can be purified by lyophilization followed by HPLC.

Signaling Pathways and Experimental Workflows

The strategic use of orthogonal thiol protecting groups is fundamental in complex peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) for the regioselective formation of multiple disulfide bonds.

spsp_workflow cluster_cycle Elongation Cycle Resin Solid Support (Resin) Attach Attach first Fmoc-AA-OH Resin->Attach Deprotect Fmoc Deprotection (Piperidine) Attach->Deprotect Wash Wash Deprotect->Wash Couple Couple next Fmoc-AA(PG)-OH Repeat Repeat n-1 times Couple->Repeat Chain Elongation Wash->Couple Repeat->Deprotect Continue Cleave Final Cleavage & Global Deprotection (TFA) Repeat->Cleave Complete Purify Purify Peptide Cleave->Purify

Standard workflow of Fmoc solid-phase peptide synthesis.

In the Fmoc/tBu strategy, the N-terminal α-amino group is protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups.[9] This orthogonality allows for the iterative deprotection of the N-terminus and coupling of the next amino acid without affecting the side-chain protecting groups.[9]

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[10] This reaction relies on the chemoselective reaction between a C-terminal thioester of one peptide and an N-terminal cysteine of another.[10]

ncl_mechanism Peptide1 Peptide 1 (C-terminal Thioester) Transthioesterification Transthioesterification Peptide1->Transthioesterification Peptide2 Peptide 2 (N-terminal Cysteine) Peptide2->Transthioesterification Intermediate Thioester-linked Intermediate Transthioesterification->Intermediate AcylShift S-to-N Acyl Shift (Intramolecular) Intermediate->AcylShift FinalPeptide Ligated Peptide (Native Amide Bond) AcylShift->FinalPeptide

Mechanism of Native Chemical Ligation.

The NCL reaction proceeds via a two-step mechanism.[10] First, a reversible transthioesterification occurs between the C-terminal thioester of the first peptide and the thiol side chain of the N-terminal cysteine of the second peptide.[10] This is followed by a rapid and irreversible intramolecular S-to-N acyl shift, which results in the formation of a stable, native amide bond at the ligation site.[10] The high chemoselectivity of NCL allows for the ligation of unprotected peptide fragments in aqueous solution.[11]

Conclusion

The judicious selection of thiol protecting groups is paramount for the successful synthesis of complex thiol-containing molecules. This guide has provided a comparative overview of common protecting groups, highlighting their stability, orthogonality, and conditions for their removal. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers in the field. As the complexity of synthetic targets continues to grow, a thorough understanding of these protective group strategies will remain an indispensable tool for the modern chemist.

References

Safety Operating Guide

Proper Disposal of 2-Bromothiophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Bromothiophenol is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, a compound recognized for its toxicity and strong, unpleasant odor. Adherence to these protocols is critical to mitigate risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. This substance is toxic if swallowed, inhaled, or in contact with skin, and it can cause severe skin and eye irritation, as well as respiratory irritation.[1][2][3] Always handle this chemical within a certified chemical fume hood and wear appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[1][4]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Quantitative Data Summary

The following table summarizes the key physical and toxicological properties of this compound for quick reference.

PropertyValueReference
Molecular Formula C₆H₅BrS[4]
Molecular Weight 189.07 g/mol [4]
Appearance Colorless to light orange or yellow clear liquid
Odor Strong, unpleasant stench[1][2]
Boiling Point 114 - 116 °C @ 10 mmHg[2]
Flash Point > 110 °C (> 230 °F)[2][4]
Density 1.573 g/mL at 25 °C[4]
Toxicity Acute oral, dermal, and inhalation toxicity (Category 3)[2]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the safe disposal of this compound waste in a laboratory setting.

Materials:

  • Designated, labeled, and sealed waste container (chemically resistant, e.g., HDPE or glass).

  • Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).

  • Appropriate PPE (as listed above).

  • Chemical fume hood.

  • Waste disposal tags or labels as required by your institution's Environmental Health and Safety (EHS) department.

Procedure:

  • Segregation of Waste:

    • Designate a specific waste container for this compound and any materials contaminated with it.

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases.[1]

  • Container Preparation:

    • Ensure the waste container is clean, dry, and in good condition.

    • Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste," "this compound," and list all associated hazards (e.g., "Toxic," "Irritant").

  • Handling and Transfer:

    • All handling and transfer of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

    • For liquid waste, carefully pour the this compound into the designated waste container. Avoid splashing.

    • For solid waste contaminated with this compound (e.g., contaminated gloves, paper towels, or absorbent material from a spill), place it directly into the designated solid waste container.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol), and dispose of the cleaning materials as hazardous waste.

  • Container Sealing and Storage:

    • Securely close the waste container lid.

    • Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2]

    • The storage area should be clearly marked as a hazardous waste accumulation area.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department.

    • Ensure all required paperwork and labels are completed accurately.

    • Disposal must be carried out by a licensed and approved waste disposal contractor.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final removal by a certified waste management service.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate spill Spill Occurs fume_hood->spill liquid_waste Liquid Waste segregate->liquid_waste Identify Waste Type solid_waste Contaminated Solid Waste segregate->solid_waste Identify Waste Type container Use Designated, Labeled Waste Container liquid_waste->container solid_waste->container seal Seal Container Securely container->seal spill->segregate No absorb Absorb with Inert Material spill->absorb Yes collect_spill Collect and Containerize absorb->collect_spill collect_spill->container store Store in Designated Secondary Containment Area seal->store ehs Contact EHS for Pickup store->ehs end Disposal by Approved Waste Management Facility ehs->end

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure the safety of all personnel and the surrounding environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for 2-Bromothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling of 2-Bromothiophenol (CAS No. 6320-02-1). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₅BrS[1]
Molecular Weight 189.07 g/mol [2]
Appearance Clear yellow liquid[3]
Density 1.573 g/mL at 25 °C
Boiling Point 128-130 °C at 25 mmHg
Flash Point > 110 °C (> 230 °F)[4]
Refractive Index n20/D 1.635
Hazard Classifications Acute Toxicity 3 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3[4]
Signal Word Danger[1][4]
Hazard Statements H301, H315, H319, H335[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is mandatory to prevent exposure. The following outlines the recommended PPE for handling this compound.[5]

  • Hand Protection: Chemical-resistant gloves such as butyl rubber, neoprene, or Viton™ are required. Double gloving is recommended to prevent skin contact and absorption.[5] Inspect gloves before use.[6][7]

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against splashes and airborne particles that could cause severe eye damage.[5][8]

  • Skin and Body Protection: A lab coat worn over long-sleeved clothing and closed-toe shoes is necessary to minimize skin exposure.[1][5] For larger quantities or situations with a high splash potential, a chemical-resistant apron is advised.[5]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[1][6][8][9] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][8]

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_ppe Personal Protective Equipment cluster_tasks Handling Scenarios gloves Hand Protection (Chemical-resistant gloves, double gloving recommended) eye_face Eye and Face Protection (Safety goggles and face shield) body Skin and Body Protection (Lab coat, long sleeves, closed-toe shoes) respiratory Respiratory Protection (Chemical fume hood or respirator) small_scale Small Scale / Routine Use small_scale->gloves small_scale->eye_face small_scale->body small_scale->respiratory large_scale Large Scale / High Splash Potential large_scale->gloves large_scale->eye_face large_scale->body Add chemical-resistant apron large_scale->respiratory spill Spill or Emergency spill->gloves Heavy-duty gloves spill->eye_face spill->body Chemical-resistant suit/coveralls spill->respiratory Full-face respirator with appropriate cartridge

Caption: PPE selection workflow for handling this compound.

Operational Plan: Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[6][9]

  • Ground and bond containers when transferring material to prevent static discharge.[8] Use only non-sparking tools.[8]

  • Avoid contact with skin, eyes, and clothing.[1][9] Do not breathe vapors or spray mist.[1][9]

  • Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the work area.[8][9][10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

  • Keep refrigerated and store under an inert atmosphere.[6][7]

  • Keep away from heat, sparks, and open flames.[8]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[6][9]

Emergency Procedures: First Aid and Spill Response

First Aid Measures:

  • General Advice: If you feel unwell, seek medical advice immediately and show the safety data sheet to the doctor in attendance.[8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9] Immediate medical attention is required.[7][9]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[1] Remove contaminated clothing and shoes.[9] Immediate medical attention is required.[1][7][9]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8] Immediate medical attention is required.[7][8][9]

  • Ingestion: Do NOT induce vomiting.[1][9] Call a physician or poison control center immediately.[1][9]

Spill Response: In the event of a spill, follow these steps to ensure safety and proper cleanup.

Spill_Response_Workflow This compound Spill Response Workflow cluster_spill Spill Response Protocol evacuate Evacuate and secure the area ppe Don appropriate PPE evacuate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect absorbed material into a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.